Dicamba-dimethylammonium
Description
Properties
IUPAC Name |
3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.C2H7N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3-2/h2-3H,1H3,(H,11,12);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRFUUBRGGDEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3.C2H7N, C10H13Cl2NO3 | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034369 | |
| Record name | Dicamba-dimethylammonium | |
| Source | EPA DSSTox | |
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Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylamine dicamba is a colorless to white crystalline powder. Mildly corrosive. Used as an herbicide., Colorless to white solid; [CAMEO] | |
| Record name | DIMETHYLAMINE DICAMBA | |
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| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dicamba dimethylamine | |
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CAS No. |
2300-66-5 | |
| Record name | DIMETHYLAMINE DICAMBA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18134 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dicamba dimethylamine salt | |
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| Record name | Dicamba-dimethylammonium [ISO] | |
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| Record name | Dicamba-dimethylammonium | |
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| Record name | 3,6-dichloro-o-anisic acid, compound with dimethylamine (1:1) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.229 | |
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| Record name | DICAMBA-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123F051HEM | |
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| Record name | DIMETHYLAMINE DICAMBA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7312 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Dicamba-Dimethylammonium
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Dicamba-dimethylammonium, a prominent herbicide, is the dimethylamine salt of dicamba. This guide provides a comprehensive overview of its core chemical and physical properties. It delves into the compound's identity, structure, and key physicochemical parameters that govern its behavior and function. Furthermore, this document explores its mechanism of action as a synthetic auxin herbicide, its toxicological profile, and its environmental fate. Analytical methodologies for its detection and quantification are also discussed, providing a holistic resource for professionals in research and development.
Chemical Identity and Structure
This compound is the product of the reaction between the acidic herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) and the base dimethylamine.[1][2] This salt formation enhances the water solubility of the active ingredient, dicamba, facilitating its use in aqueous spray formulations.[2]
Chemical Names:
-
3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine[2]
CAS Registry Number: 2300-66-5[2][3][4]
Molecular Formula: C₁₀H₁₃Cl₂NO₃[2][3][4]
Molecular Weight: 266.12 g/mol [2][3][4]
The structure of this compound involves an ionic bond between the carboxylate group of the dicamba molecule and the dimethylammonium cation.
Diagram: Chemical Structure of this compound
Caption: Ionic interaction between Dicamba anion and Dimethylammonium cation.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for understanding its application, environmental behavior, and potential for off-target movement.
| Property | Value | Source |
| Physical State | Colorless to white crystalline powder | [2][4] |
| Melting Point | 114-116 °C | [3][5] |
| Boiling Point | 326.1 °C at 760 mmHg | [3] |
| Vapor Pressure | 1.96E-06 mmHg at 25°C | [3] |
| Solubility in Water | Highly soluble | [2][6][7] |
| LogP (Octanol-Water Partition Coefficient) | 2.92670 | [3] |
Note: The high water solubility is a key feature, facilitating its formulation as a soluble concentrate.[2][8] The relatively low vapor pressure of the salt form is intended to reduce volatility compared to the parent acid, although off-target movement can still occur.[9][10][11]
Mechanism of Action
Dicamba is a synthetic auxin herbicide, belonging to the benzoic acid family.[11][12][13] Its mode of action involves mimicking the natural plant hormone auxin.[12][14]
Key Steps in the Mechanism of Action:
-
Absorption: Dicamba is readily absorbed by the leaves and roots of plants.[5][12]
-
Translocation: Following absorption, it is translocated throughout the plant's vascular system.[8][12]
-
Hormonal Mimicry: At the cellular level, dicamba mimics high concentrations of auxin, leading to uncontrolled and disorganized cell division and growth.[12][14][15][16]
-
Disruption of Plant Processes: This abnormal growth disrupts the plant's normal physiological functions, including the movement of nutrients and sugars, ultimately leading to the death of susceptible broadleaf plants.[16]
Diagram: Simplified Mechanism of Action of Dicamba
Caption: The pathway of Dicamba from absorption to plant death.
Toxicological Profile
The toxicological properties of this compound are essential for risk assessment and establishing safe handling procedures.
| Endpoint | Value | Species | Source |
| Oral LD₅₀ | > 1,000 mg/kg | Rat | [17] |
| Dermal LD₅₀ | > 2,000 mg/kg | Rabbit | [17] |
| Inhalation LC₅₀ (4 hr) | > 2.0 mg/L | Rat | [17] |
| Eye Irritation | Severe irritant | Rabbit | [17] |
| Skin Irritation | Slight irritant | Rabbit | [17] |
| Skin Sensitization | Non-sensitizer | Guinea pig | [17] |
Human Health Effects:
-
Acute Exposure: May cause severe eye irritation, and is harmful if swallowed or absorbed through the skin.[17] Inhalation can lead to respiratory tract irritation.[17]
-
Chronic Exposure: Potential for liver and kidney damage, as well as changes in blood chemistry.[17] The US EPA has classified dicamba as a Group D carcinogen, meaning it is not classifiable as to human carcinogenicity.[12]
Environmental Fate and Transport
The environmental behavior of this compound is influenced by its high mobility and degradation pathways.
-
Soil: Dicamba is highly mobile in soil and has the potential to leach into groundwater.[12] Its persistence in soil is relatively short, with a half-life typically ranging from 1 to 4 weeks, primarily due to microbial degradation.[12] The major degradation product in aerobic soil is 3,6-dichlorosalicylic acid (3,6-DCSA).[15]
-
Water: In aquatic environments, microbial degradation is the primary mechanism for its removal.[6] It is stable to hydrolysis and does not readily adsorb to sediment.[6] Due to its low octanol-water partition coefficient, it is not expected to significantly bioaccumulate in aquatic organisms.[6][12]
-
Air: Volatilization of dicamba can occur, leading to off-target drift and damage to sensitive, non-target plants.[15][18] Formulations like the dimethylamine salt are designed to be less volatile than the parent acid.[11]
Analytical Methodologies
Accurate and sensitive analytical methods are critical for monitoring this compound in various matrices.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for the determination of dicamba. Reversed-phase HPLC with UV detection is a common approach.[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, eliminating the need for derivatization that is often required for gas chromatography methods.[19][20] It is particularly useful for analyzing complex environmental and agricultural samples.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Historically used, often requiring a derivatization step to increase the volatility of the analyte.[19]
Experimental Protocol: Quantification of Dicamba in Soil by LC-MS/MS
Objective: To determine the concentration of this compound in a soil sample.
Materials:
-
Soil sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, 99%
-
Deionized water
-
Dicamba analytical standard
-
Isotopically labeled dicamba internal standard (e.g., d3-dicamba)
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Weigh 5 g of the soil sample into a 50 mL centrifuge tube. b. Add a known amount of the internal standard solution. c. Add 20 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).
-
Extraction: a. Cap the tube and shake vigorously on a mechanical shaker for 30 minutes. b. Centrifuge the sample at 4000 rpm for 10 minutes.
-
Sample Cleanup and Dilution: a. Carefully collect the supernatant. b. Filter the supernatant through a 0.22 µm syringe filter into a clean vial. c. Dilute the filtered extract with an appropriate volume of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) to bring the analyte concentration within the calibration range.
-
LC-MS/MS Analysis: a. Prepare a series of calibration standards of dicamba in the initial mobile phase. b. Inject the prepared sample and calibration standards into the LC-MS/MS system. c. Monitor the specific precursor-to-product ion transitions for both dicamba and the internal standard.
-
Quantification: a. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. b. Determine the concentration of dicamba in the sample by interpolating its peak area ratio on the calibration curve.
Diagram: Analytical Workflow for Dicamba Quantification in Soil
Caption: Step-by-step workflow for analyzing Dicamba in soil samples.
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound. A thorough understanding of its structure, physicochemical characteristics, mechanism of action, toxicological profile, and environmental fate is paramount for its safe and effective use in agricultural and research settings. The outlined analytical methodologies serve as a foundation for the accurate monitoring and quantification of this widely used herbicide.
References
- This compound | CAS#:2300-66-5 | Chemsrc. (2025).
- Dicamba Roadside Vegetation Management Herbicide Fact Sheet. (2017). Washington State Department of Transportation.
- SAFETY DATA SHEET. (n.d.). Greenbook.net.
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. (2016). Food and Agriculture Organization of the United Nations.
- This compound. (n.d.). Agriculture and Environment Research Unit.
- Canadian Water Quality Guidelines for the Protection of Aquatic Life - Dicamba. (n.d.). Canadian Council of Ministers of the Environment.
- SAFETY DATA SHEET. (2022). Albaugh LLC.
- Pesticide Fact Sheet Dicamba. (1983). United States Environmental Protection Agency.
- This compound data sheet. (n.d.). Compendium of Pesticide Common Names.
- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. (n.d.). PubChem.
- Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center.
- Dicamba. (2021). Minnesota Department of Agriculture.
- DICAMBA. (n.d.). Extension Toxicology Network.
- Safety Data Sheet. (2025).
- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. (n.d.). PubChem.
- The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020).
- Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. (n.d.). United States Environmental Protection Agency.
- Dicamba dimethylamine salt. (2009).
- Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX.
- Dicamba herbicide and it's effects. (n.d.). Nexles.
- On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging. (n.d.). National Institutes of Health.
- Dicamba. (2023). Minnesota Department of Agriculture.
- Dicamba. (n.d.). Wikipedia.
- Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025). FBN.
- Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service.
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]
- 4. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]
- 6. ccme.ca [ccme.ca]
- 7. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. Explained: Dicamba and its formulations [uaex.uada.edu]
- 12. wsdot.wa.gov [wsdot.wa.gov]
- 13. fao.org [fao.org]
- 14. fbn.com [fbn.com]
- 15. Dicamba Technical Fact Sheet [npic.orst.edu]
- 16. Dicamba herbicide and it's effects, Nexles [nexles.com]
- 17. assets.greenbook.net [assets.greenbook.net]
- 18. Dicamba - Wikipedia [en.wikipedia.org]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. sciex.com [sciex.com]
Synthesis and structural analysis of Dicamba-dimethylammonium
An In-depth Technical Guide to the Synthesis and Structural Analysis of Dicamba-dimethylammonium
Abstract
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective auxin herbicide widely utilized for the control of broadleaf weeds.[1][2] Its efficacy and environmental fate are significantly influenced by its formulation. The conversion of the parent acid into a salt, such as this compound, is a critical chemical modification designed to enhance solubility and modify physicochemical properties like volatility.[1][3][4] This guide provides a comprehensive technical overview of the synthesis of this compound via a direct acid-base neutralization reaction. Furthermore, it details the essential structural analysis and quality control methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), which are imperative for the verification of identity, structure, and purity. This document is intended for researchers and professionals in agrochemical development, analytical chemistry, and regulatory science, offering both theoretical causality and practical, field-proven protocols.
Introduction to Dicamba and its Dimethylammonium Salt
Chemical Identity and Herbicidal Mode of Action
Dicamba is a synthetic auxin, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[5][6] Upon absorption by the leaves and roots, it translocates throughout the plant.[2] At a molecular level, Dicamba binds to auxin receptors such as TIR1/AFB, leading to the degradation of transcriptional repressors and subsequent uncontrolled expression of auxin-responsive genes.[5][7] This disruption of normal hormonal balance results in unregulated cell division and growth, ultimately causing lethal damage to the plant's vascular tissue.[4][8]
The Rationale for Salt Formulations: A Physicochemical Perspective
The parent acid form of Dicamba has limited water solubility and a higher potential for volatility.[1][3] Volatility is a significant concern as it can lead to off-target movement, causing damage to non-resistant crops.[1][9] To mitigate these issues, Dicamba is formulated as various salts. The formation of the dimethylammonium salt is achieved by reacting the carboxylic acid group of Dicamba with dimethylamine.[10] This acid-base reaction results in an ionic salt with significantly increased water solubility and reduced volatility compared to the parent acid.[3][8][11] The choice of the counter-ion (in this case, dimethylammonium) is a deliberate strategy to optimize the herbicide's handling, application, and environmental safety profile.[3][4]
Synthesis of this compound
The synthesis of this compound is a classic Brønsted-Lowry acid-base neutralization reaction. The carboxylic acid proton of Dicamba is transferred to the nitrogen atom of dimethylamine, forming the dimethylammonium cation and the Dicamba carboxylate anion, which are held together by an ionic bond.
Diagram 1: Synthesis of this compound
Caption: Acid-base neutralization reaction forming the salt.
Materials and Reagents
Proper characterization of starting materials is fundamental to achieving a high-purity product.
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Key Properties |
| Dicamba (acid) | C₈H₆Cl₂O₃ | 221.04 | >98% | White crystalline solid |
| Dimethylamine | (CH₃)₂NH | 45.08 | 40% aq. solution | Colorless liquid, strong amine odor |
| Methanol | CH₃OH | 32.04 | ACS Grade | Volatile, clear solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Volatile, used for precipitation |
Step-by-Step Synthesis Protocol
This protocol describes a laboratory-scale synthesis. The causality for each step is provided to ensure a thorough understanding of the process.
-
Dissolution of Dicamba:
-
Action: Weigh 10.0 g (45.2 mmol) of Dicamba acid into a 250 mL Erlenmeyer flask. Add 100 mL of methanol and stir with a magnetic stir bar until all solids are completely dissolved.
-
Rationale: Methanol is chosen as the solvent due to its ability to readily dissolve the acidic form of Dicamba, creating a homogeneous medium for the reaction to proceed efficiently.
-
-
Stoichiometric Addition of Base:
-
Action: While stirring, slowly add 5.1 g of a 40% aqueous dimethylamine solution (equivalent to 2.04 g or 45.2 mmol of pure dimethylamine) dropwise to the Dicamba solution using a Pasteur pipette.
-
Rationale: A 1:1 molar ratio is crucial for complete salt formation without introducing excess unreacted starting material, which would complicate purification. The slow, dropwise addition helps to control the exothermic nature of the neutralization reaction.
-
-
Reaction Completion:
-
Action: Stir the reaction mixture at room temperature (approx. 25°C) for 1 hour.
-
Rationale: The acid-base reaction is typically rapid. One hour of stirring ensures the reaction goes to completion.
-
-
Isolation of the Product:
-
Action: Remove the solvent under reduced pressure using a rotary evaporator. The resulting product will be a white crystalline solid.
-
Rationale: Rotary evaporation is an efficient method for removing the volatile methanol solvent at a low temperature, which prevents potential degradation of the product. The product, this compound, is a non-volatile salt and remains as a solid residue.[12]
-
-
Purification (Optional Recrystallization):
-
Action: For higher purity, the solid can be recrystallized. Dissolve the crude product in a minimal amount of hot methanol and induce precipitation by slowly adding cold diethyl ether. Filter the resulting white crystals and dry under vacuum.
-
Rationale: Recrystallization purifies the compound based on differences in solubility. The salt is soluble in hot methanol but poorly soluble in the non-polar diethyl ether, causing the pure product to crystallize out while impurities remain in the solution.
-
Safety Considerations
-
Dicamba: A severe eye irritant that can cause corrosive injuries. Skin irritation or burns can occur upon dermal exposure.[8][12]
-
Dimethylamine: Corrosive and flammable. It has a strong, pungent odor and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.
Structural and Physicochemical Analysis
A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of the synthesized this compound.
Diagram 2: Experimental Workflow for Synthesis & Analysis
Caption: From reactants to verified product.
Physicochemical Properties
The synthesized product should be a colorless to white crystalline powder.[12] Key physical constants are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [12][13] |
| Molecular Weight | 266.12 g/mol | [12][13] |
| Melting Point | 114-116 °C | [13] |
| Water Solubility | High (6,500 mg/L for Dicamba acid, salt is higher) | [8] |
Spectroscopic Analysis
¹H NMR is the definitive method for confirming the molecular structure. The spectrum of this compound will exhibit characteristic signals for both the Dicamba anion and the dimethylammonium cation. Identity is confirmed by comparing the spectrum to a reference standard.[14][15]
-
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei (protons) within a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, and the integration of the signal corresponds to the number of protons it represents.
-
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the synthesized salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
-
Expected Data Interpretation:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic (C-H) | 7.0 - 7.5 | Multiplet | 2H | Protons on the dichlorinated benzene ring |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methyl group attached to the ring |
| Ammonium (-NH₂⁺-) | Broad, variable | Singlet | ~2H | Protons on the nitrogen atom |
| N-Methyl (-N(CH₃)₂) | ~2.5 | Singlet | 6H | Methyl groups of the dimethylammonium cation |
FTIR is used to identify the functional groups present in the molecule, providing crucial evidence of the salt formation. The key diagnostic change is the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a strong carboxylate (COO⁻) stretch.
-
Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of its chemical bonds. Each type of bond absorbs at a characteristic frequency, allowing for the identification of functional groups.
-
Protocol:
-
Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
-
Expected Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3000-2800 | C-H Stretch | Aliphatic (N-CH₃) | Confirms presence of dimethylammonium cation. |
| ~1600-1550 | C=O Asymmetric Stretch | Carboxylate (COO⁻) | Key indicator of salt formation. Replaces the ~1700 cm⁻¹ C=O acid peak.[16] |
| ~1400-1350 | C=O Symmetric Stretch | Carboxylate (COO⁻) | Key indicator of salt formation. |
| ~1250 | C-O Stretch | Aryl Ether | Confirms the methoxy group is intact. |
Diagram 3: Logic of Structural Analysis
Caption: A multi-technique approach for comprehensive verification.
Chromatographic Analysis for Purity Assessment
HPLC is the standard method for determining the purity of the final product and quantifying any residual Dicamba acid.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is commonly used for auxin herbicides.[14][15]
-
Protocol:
-
Mobile Phase: Prepare an appropriate mobile phase, such as a buffered acetonitrile/water mixture.
-
Standard Preparation: Prepare a standard solution of known concentration using a certified this compound reference material.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard.
-
Analysis: Inject both the standard and sample solutions onto a C18 reverse-phase HPLC column. Monitor the elution profile at a suitable wavelength (e.g., 230 or 280 nm).[14][15]
-
-
Data Interpretation:
-
Identity: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity: The purity is calculated as the area of the main product peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. The presence of a peak at the retention time of Dicamba acid would indicate incomplete reaction or decomposition.
-
Conclusion
The synthesis of this compound from its parent acid and dimethylamine is a straightforward and efficient acid-base neutralization. This conversion is a critical step in producing a commercially viable herbicide formulation with enhanced water solubility and lower volatility. Verification of the final product's identity, structure, and purity is non-negotiable and relies on a suite of orthogonal analytical techniques. The combined application of ¹H NMR, FTIR, and HPLC provides a self-validating system, ensuring that the synthesized material meets the required specifications for its intended application in agricultural science and weed management. This guide provides the foundational chemical principles and validated methodologies for the successful synthesis and analysis of this important agrochemical compound.
References
-
Chemsrc. This compound | CAS#:2300-66-5. [Link]
-
PubChem. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811. National Institutes of Health. [Link]
-
Thurston County Health Department. Dicamba dimethylamine salt. Amazon S3. [Link]
-
Arkansas Cooperative Extension Service. Explained: Dicamba and its formulations. (2016). [Link]
-
Successful Farming. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. (2018). [Link]
-
Extension Richland County. Understanding Dicamba Volatility. [Link]
-
ResearchGate. Fourier transform infrared spectra of: dicamba (a). [Link]
-
Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid. (2016). [Link]
-
AERU. This compound. University of Hertfordshire. [Link]
-
Todd, J., et al. cheminformatics review of auxins as herbicides. Journal of Experimental Botany. (2017). [Link]
-
Weed Technology. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Cambridge University Press & Assessment. (2024). [Link]
-
ResearchGate. ¹H NMR analysis of the dechlorinated product of 3,6-DCGA transformed by.... [Link]
-
Compendium of Pesticide Common Names. This compound data sheet. [Link]
-
Food and Agriculture Organization of the United Nations. FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA 3,6-dichloro-2-methoxy-benzoic acid 2023. [Link]
-
National Center for Biotechnology Information. The differential binding and biological efficacy of auxin herbicides. (2022). [Link]
-
PLOS One. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. (2024). [Link]
-
PubMed. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. (2020). [Link]
- Google Patents.
-
Patsnap. Synthetic process of herbicide dicamba - Eureka. [Link]
- Google Patents. CN102838483A - Synthesis method of dicamba.
-
Weed Science Society of America. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. [Link]
-
SciELO. Evaluating methods and factors that affect dicamba volatility. (2021). [Link]
-
CABI Digital Library. a comparison of different salt formulations of mcpa, 2,4-d, 2,4,5-t, picloram and. (1981). [Link]
-
ScholarWorks@UARK. Synthesis of Dicamba Glucosides for the Study of Environmental Dicamba Drift Effects on Soybeans. (2019). [Link]
-
Compendium of Pesticide Common Names. dicamba data sheet. [Link]
-
Minnesota Department of Agriculture. Dicamba. (2021). [Link]
-
ResearchGate. (PDF) Auxin herbicides: Current status of mechanism and mode of action. (2009). [Link]
-
Food and Agriculture Organization of the United Nations. fao specifications and evaluations for plant protection product dicamba. [Link]
-
MDPI. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. (2020). [Link]
-
PubMed. Investigation of Dimethylammonium Solubility in MAPbBr3 Hybrid Perovskite: Synthesis, Crystal Structure, and Optical Properties. (2019). [Link]
Sources
- 1. Explained: Dicamba and its formulations [uaex.uada.edu]
- 2. fao.org [fao.org]
- 3. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists [agriculture.com]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 12. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]
- 14. fao.org [fao.org]
- 15. openknowledge.fao.org [openknowledge.fao.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Environmental Degradation Pathways of Dicamba-Dimethylammonium
Abstract
Dicamba, formulated often as a dimethylammonium (DMA) salt to enhance solubility and stability, is a selective systemic herbicide critical for managing broadleaf weeds.[1] Its environmental fate, particularly its degradation in soil and water, is a subject of intensive research due to its potential for off-target movement and impact on non-target organisms. This guide provides a comprehensive technical overview of the microbial and abiotic degradation pathways of dicamba-dimethylammonium in terrestrial and aquatic environments. We will explore the key enzymatic processes, influential environmental factors, primary metabolites, and the methodologies employed to study these complex interactions. The dominant degradation route is microbial O-demethylation, primarily under aerobic conditions, which transforms dicamba into the less phytotoxic metabolite, 3,6-dichlorosalicylic acid (DCSA).[2][3] This document serves as a resource for researchers and environmental scientists, offering field-proven insights and detailed protocols to support further investigation into the environmental dynamics of this widely used herbicide.
Introduction: Understanding the Environmental Significance of Dicamba
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a synthetic auxin herbicide that mimics natural plant hormones, causing uncontrolled growth and eventual death in susceptible broadleaf plants.[1][3][4] Its dimethylammonium salt formulation is highly soluble in water, a key property influencing its environmental mobility.[5] While effective for weed control, dicamba's high mobility and volatility can lead to off-target drift, damaging non-resistant crops and native vegetation. Therefore, a thorough understanding of its degradation pathways is paramount for predicting its persistence, potential for groundwater contamination, and overall ecological impact. The primary dissipative process for dicamba in the environment is microbial degradation, which is significantly influenced by a host of soil and water conditions.[6][7]
Degradation Pathways in Soil Ecosystems
In soil, the persistence of dicamba is moderate, with reported half-lives (DT50) ranging from a few days to several weeks, largely dependent on environmental conditions that favor microbial activity.[3][4][5]
Microbial Degradation (Biodegradation)
The principal mechanism for dicamba breakdown in soil is biotransformation by microorganisms.[2][3][7] This process is more rapid under aerobic (oxygen-rich) conditions than anaerobic (oxygen-deficient) conditions.[3]
-
Aerobic Pathway: O-Demethylation: The critical first step in the aerobic degradation of dicamba is O-demethylation. This reaction is catalyzed by a multi-component enzyme system known as dicamba O-demethylase, first identified in Pseudomonas maltophilia (now Stenotrophomonas maltophilia).[8][9] This enzyme system, a Rieske non-heme iron oxygenase, removes the methyl group from the methoxy moiety of dicamba.[8][10] This process yields the major metabolite, 3,6-dichlorosalicylic acid (DCSA), and formaldehyde.[3][8][10] DCSA is significantly less phytotoxic than its parent compound.
-
Subsequent DCSA Degradation: DCSA is more persistent than dicamba but is also subject to further microbial breakdown.[2][11] Under aerobic conditions, microorganisms can further degrade DCSA through hydroxylation and ring cleavage, eventually leading to the production of carbon dioxide.[3]
-
Anaerobic Pathway: While slower, anaerobic degradation of dicamba also proceeds via demethylation to DCSA.[3][10] Recent research has shed light on the subsequent anaerobic fate of DCSA, which can undergo decarboxylation to form 2,5-dichlorophenol or dechlorination to 6-chlorosalicylic acid, both of which can be further transformed.[9][12][13] A specific enzyme, chlorosalicylic acid decarboxylase (CsaD), has been identified in anaerobic sludge consortia, providing crucial evidence for these pathways.[9][12][14]
Abiotic Degradation
Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered minor routes for dicamba dissipation compared to microbial action.[7] However, photodegradation can occur when dicamba is exposed to sunlight on the soil surface.
Key Influencing Factors in Soil
The rate of dicamba degradation is not intrinsic but is governed by a range of soil properties:
-
Microbial Population: The presence of a viable and adapted microbial community is essential. Soils with a history of dicamba application may exhibit faster degradation due to microbial acclimation.[3]
-
Soil Moisture and Temperature: Optimal conditions for microbial growth—warm and moist soils—accelerate dicamba breakdown.[7]
-
Oxygen Status: Aerobic conditions strongly favor more rapid degradation.[3]
-
Soil Type and Organic Matter: Dicamba is highly mobile in most soils due to its low affinity for soil particles.[3][5][7] Soils with higher organic matter may show slightly increased sorption, but mobility remains a key characteristic.
Degradation Pathways in Aquatic Ecosystems
Dicamba can enter water bodies through runoff, spray drift, and leaching.[5] As in soil, microbial degradation is the primary pathway for its removal from aquatic systems.[2][6]
Microbial Degradation
Aquatic microorganisms, similar to their soil counterparts, are capable of O-demethylating dicamba to DCSA as the main biotransformation step.[2][6] The rate is dependent on the microbial population, nutrient availability, temperature, and oxygen levels.
Abiotic Degradation: Photolysis
In contrast to soil, photolysis (photodegradation) plays a more significant role in the degradation of dicamba in water, particularly in clear, sunlit surface waters.[6][15] UV light can break down the dicamba molecule.[15] Studies have shown that the photolytic half-life of dicamba in aqueous solutions can range from hours to days, depending on the light intensity and water chemistry.[16] While dicamba is stable to hydrolysis, its degradation is accelerated under UV light.[16][17]
Key Influencing Factors in Water
-
Sunlight Exposure: The depth and clarity of the water body directly impact the extent of photolytic degradation.
-
Microbial Activity: The presence of adapted microbial communities is crucial for biodegradation.
-
Water Chemistry: pH and the presence of other dissolved substances can influence both microbial and photolytic degradation rates.
Summary of Degradation Pathways and Metabolites
The environmental degradation of dicamba is a multi-faceted process culminating in its transformation into less harmful substances.
Core Transformation:
The central transformation for both soil and water is the O-demethylation of dicamba.
-
Parent Compound: Dicamba (3,6-dichloro-2-methoxybenzoic acid)
-
Primary Metabolite: 3,6-dichlorosalicylic acid (DCSA)[3][10]
-
Minor Metabolites: In some systems, 5-hydroxy dicamba can also be formed.[11] Further degradation of DCSA can lead to dichlorophenols and eventual mineralization to CO2.[3][9]
The following diagram illustrates the primary degradation pathway.
Caption: Primary microbial degradation pathway of Dicamba to DCSA.
Experimental Methodologies for Degradation Studies
To accurately assess the environmental fate of dicamba, standardized and robust experimental designs are essential. Laboratory microcosm studies are fundamental for determining degradation kinetics and identifying metabolites.
Protocol: Aerobic Soil Degradation Microcosm Study (Adapted from OECD 307)
This protocol provides a self-validating system for assessing dicamba's degradation in soil. The causality behind these steps is to simulate realistic environmental conditions while controlling variables to obtain reproducible kinetic data.
Objective: To determine the rate of aerobic degradation of dicamba in soil and identify major transformation products.
Materials:
-
Freshly collected and sieved (<2mm) soil from a relevant location.
-
Analytical grade this compound and its potential metabolites (e.g., DCSA).
-
Radiolabeled ¹⁴C-dicamba (optional, for metabolite tracking and mass balance).
-
Erlenmeyer flasks or biometer flasks.
-
Incubator with temperature control.
-
Analytical instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
-
Reagents for extraction (e.g., acetonitrile, formic acid).
Step-by-Step Methodology:
-
Soil Characterization (Trustworthiness Pillar): Fully characterize the soil before the experiment begins. This includes pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass. This baseline data is crucial for interpreting results and comparing them across different studies.
-
Experimental Setup (Self-Validating System):
-
Weigh a standardized amount of soil (e.g., 50 g dry weight equivalent) into multiple flasks.
-
Adjust soil moisture to 40-60% of maximum water holding capacity. This ensures microbial activity is not limited by desiccation.
-
Prepare a stock solution of dicamba. Spike the soil in each flask to achieve the desired concentration (e.g., 1 mg/kg). Include a carrier solvent control (no dicamba) and sterile controls (autoclaved soil) to distinguish between biotic and abiotic degradation.
-
Prepare at least triplicate flasks for each sampling time point to ensure statistical validity.
-
-
Incubation:
-
Cover flasks with gas-permeable stoppers to allow air exchange while minimizing water loss.
-
If using biometer flasks with ¹⁴C-dicamba, include a trap (e.g., NaOH solution) to capture evolved ¹⁴CO₂ as a measure of mineralization.
-
Incubate flasks in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling:
-
At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrificially harvest triplicate flasks.
-
Store samples at -20°C prior to analysis if immediate extraction is not possible.
-
-
Extraction and Analysis:
-
Extract dicamba and its metabolites from the soil using an appropriate solvent mixture (e.g., acetonitrile/water with formic acid).
-
Shake or sonicate the samples, then centrifuge to separate the soil from the supernatant.
-
Filter the supernatant.
-
Analyze the extract using a validated LC-MS/MS method for the quantification of dicamba and DCSA.[11][18] This technique provides the necessary sensitivity and selectivity for complex matrices.[18]
-
-
Data Analysis:
-
Plot the concentration of dicamba over time.
-
Calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., single first-order kinetics).
-
Quantify the formation and decline of the DCSA metabolite.
-
Experimental Workflow Diagram
Caption: Workflow for a laboratory aerobic soil degradation study.
Quantitative Data Summary
The degradation rate of dicamba is highly variable. The following table summarizes reported half-life (DT50) values under different conditions to provide a comparative overview.
| Environment | Condition | Half-Life (DT50) Range | Reference(s) |
| Soil | Aerobic, Field/Lab | 4 - 31 days | [4][11] |
| Soil | Aerobic, Forest Type | 26 - 32 days | [3] |
| Soil | Aerobic, Grassland | 17 days | [3] |
| Soil | Anaerobic, Lab | 58 - 141 days | [3][4] |
| Water | Photolysis (Solar Simulator) | 13.4 hours | [16][17] |
| Water | Aerobic Biotransformation | Considered primary pathway | [2] |
Conclusion and Future Directions
The environmental degradation of this compound is predominantly a biological process, driven by microbial communities in soil and water. The key transformation is the O-demethylation to DCSA, a reaction that significantly reduces the herbicidal activity of the parent compound. While aerobic degradation is relatively rapid under favorable conditions, the potential for persistence increases in anaerobic environments. In aquatic systems, photolysis provides an additional and important degradation route.
Future research should continue to focus on:
-
Characterizing Novel Degrading Microbes: Identifying and characterizing new microbial species and enzymatic systems involved in both dicamba and DCSA degradation, particularly under anaerobic conditions.
-
Impact of Formulation: Investigating how newer dicamba formulations with volatility-reducing agents affect degradation rates and pathways.
-
Metabolite Ecotoxicology: Further assessing the environmental fate and potential toxicological effects of secondary metabolites beyond DCSA.
-
Field-Scale Dynamics: Bridging the gap between controlled laboratory studies and complex, variable field conditions to improve predictive modeling of dicamba's environmental fate.
By continuing to build upon this foundational knowledge, the scientific community can better inform regulatory decisions and promote stewardship practices that maximize the agricultural benefits of dicamba while minimizing its environmental risks.
References
- Canada.ca. (n.d.). Dicamba - DRINKING WATER QUALITY.
- National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.
- EXTOXNET. (n.d.). DICAMBA - EXTOXNET PIP.
- National Pesticide Information Center. (n.d.). Dicamba Fact Sheet.
- Herman, P. L., et al. (2005). A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6: gene isolation, characterization, and heterologous expression. PubMed.
- National Wildlife Federation. (n.d.). Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes.
- Wikipedia. (n.d.). Dicamba.
- USRTK.org. (2025). Dicamba: concerns about cancer and crop damage.
- ASM Journals. (n.d.). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.
- Gazzo, K. (2015). Environmental Fate and Toxicology of Dicamba. ResearchGate.
- Nguyen, T., & Qian, Y. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. EPA.
- Sciex. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- MatheO. (n.d.). Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system.
- NIH. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.
- Thurston County. (2009). Dicamba dimethylamine salt.
- CCME. (1999). DICAMBA Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses.
- ResearchGate. (2025). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.
- ResearchGate. (n.d.). Photolysis of the Herbicide Dicamba in Aqueous Solutions and on Corn (Zea Maize) Epicuticular Waxes.
- PubMed. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge.
- RSC Publishing. (n.d.). Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes.
Sources
- 1. usrtk.org [usrtk.org]
- 2. canada.ca [canada.ca]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]
- 7. ccme.ca [ccme.ca]
- 8. A three-component dicamba O-demethylase from Pseudomonas maltophilia, strain DI-6: gene isolation, characterization, and heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Dicamba - Wikipedia [en.wikipedia.org]
- 11. aapco.org [aapco.org]
- 12. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dicamba Fact Sheet [npic.orst.edu]
- 16. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
Prepared for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mode of Action of Dicamba-Dimethylammonium as a Synthetic Auxin
Abstract
Dicamba, a synthetic auxin herbicide, is a critical tool in modern agriculture for the management of broadleaf weeds. Its efficacy lies in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible plants. This technical guide provides a comprehensive overview of the molecular mode of action of the dimethylammonium salt of dicamba. We will delve into the core mechanisms of its perception by the cellular machinery, the ensuing signaling cascade that disrupts normal hormonal homeostasis, and the physiological consequences for the plant. Furthermore, this guide will present established experimental protocols for the detailed investigation of these processes, offering researchers a robust framework for future studies.
Introduction: Dicamba as a Synthetic Auxin
Dicamba (3,6-dichloro-2-methoxybenzoic acid) belongs to the benzoic acid class of herbicides and functions as a synthetic auxin.[1][2] Unlike the endogenous auxin IAA, which is tightly regulated within the plant, synthetic auxins like dicamba are more resistant to degradation, leading to a persistent and overwhelming hormonal signal.[3] This disrupts a multitude of physiological processes, including cell division, elongation, and differentiation, ultimately causing phytotoxicity in susceptible species.[4][5] The dimethylammonium salt formulation of dicamba enhances its solubility and foliar uptake.
The primary mode of action of dicamba, like other synthetic auxins, is to hijack the plant's natural auxin signaling pathway. This pathway is central to numerous aspects of plant growth and development. By mimicking IAA, dicamba initiates a signaling cascade that leads to the degradation of transcriptional repressors, thereby activating the expression of auxin-responsive genes at inappropriate times and levels.[6][7]
The Molecular Mechanism of Dicamba Action
The herbicidal activity of dicamba is initiated by its binding to the auxin co-receptor complex. This complex consists of an F-box protein, which is either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or one of its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[8][9][10]
Perception by the TIR1/AFB Co-receptor Complex
Dicamba, upon entering the plant cell, binds to a pocket on the TIR1/AFB protein.[8][11] This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[6][12] Studies with Arabidopsis thaliana mutants have shown that specifically TIR1 and AFB5 are critical for mediating dicamba's effects.[8][11][13][14] This suggests a degree of selectivity among the TIR1/AFB family members for different synthetic auxins.[8][10]
Ubiquitination and Degradation of Aux/IAA Repressors
The TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[9][12] Once the dicamba-TIR1/AFB-Aux/IAA complex is formed, the SCFTIR1/AFB complex polyubiquitinates the Aux/IAA protein.[6][7] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome.[7][9][15]
Activation of Auxin Response Factors (ARFs) and Gene Expression
In the absence of high auxin levels, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTORs (ARFs), which are transcription factors. This interaction represses the transcriptional activity of the ARFs.[6][13] The dicamba-induced degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate or repress the transcription of a large number of auxin-responsive genes.[6][7] This leads to a massive and uncontrolled change in the plant's transcriptome, ultimately driving the physiological responses that result in phytotoxicity.[14]
Signaling Pathway of this compound
Caption: Molecular signaling pathway of dicamba in a plant cell.
Physiological Consequences of Dicamba Action
The dysregulation of auxin-responsive gene expression leads to a cascade of physiological and morphological abnormalities in susceptible plants. These symptoms are a direct result of the uncontrolled cellular processes initiated by dicamba.
-
Epinasty: The characteristic twisting and curling of stems and petioles is one of the most common symptoms of dicamba exposure.[4][16]
-
Leaf Cupping and Crinkling: Developing leaves often exhibit a cupped or crinkled appearance due to abnormal cell growth and expansion.[4]
-
Stunted Growth: Overall plant growth is often inhibited as resources are diverted to the uncontrolled growth of specific tissues.[16]
-
Inhibition of Photosynthesis and Transpiration: Dicamba can negatively impact the plant's ability to perform photosynthesis and regulate water loss.[1]
-
Reproductive Abnormalities: Exposure during flowering can lead to flower and fruit abortion, resulting in significant yield loss.[4][16]
-
Cellular Disruption: At the cellular level, dicamba induces abnormal cell elongation and proliferation, leading to tissue damage.
Table 1: Summary of Physiological Effects of Dicamba
| Physiological Process | Effect of Dicamba | Observable Symptom |
| Cell Elongation & Division | Uncontrolled and disorganized | Epinasty, leaf cupping, stunting |
| Gene Expression | Massive upregulation of auxin-responsive genes | Developmental abnormalities |
| Photosynthesis | Inhibition | Chlorosis, reduced growth |
| Transpiration | Disruption | Wilting, desiccation |
| Reproductive Development | Abortion of flowers and fruits | Yield loss |
Experimental Protocols for Studying Dicamba's Mode of Action
A variety of experimental approaches are employed to investigate the molecular and physiological effects of dicamba. The following protocols provide a framework for such studies.
Whole-Plant Physiological Assays
These assays are crucial for determining the overall phytotoxicity of dicamba and for screening for resistant individuals.
Protocol 4.1.1: Root Growth Inhibition Assay in Arabidopsis thaliana
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating: Resuspend seeds in 0.1% sterile agarose and plate them on Murashige and Skoog (MS) agar medium supplemented with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).
-
Stratification and Growth: Stratify the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percentage of root growth inhibition relative to the control (0 µM dicamba) for each concentration.
Molecular Biology Techniques
These methods are used to dissect the signaling pathway at the molecular level.
Protocol 4.2.1: Gene Expression Analysis by Quantitative PCR (qPCR)
-
Plant Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana or soybean seedlings) in a controlled environment. Treat the plants with a sublethal dose of this compound or a mock solution.
-
Tissue Harvesting: Harvest leaf or root tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the harvested tissue using a commercial RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for known auxin-responsive genes (e.g., GH3, SAUR family genes) and a reference gene for normalization (e.g., Actin or Ubiquitin).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Experimental Workflow for qPCR Analysis
Sources
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Dicamba - Wikipedia [en.wikipedia.org]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Symptoms of dicamba exposure in soybean [extension.umn.edu]
- 5. Dicamba Technical Fact Sheet [npic.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Auxin-induced, SCF(TIR1)-mediated poly-ubiquitination marks AUX/IAA proteins for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Mutant analysis in Arabidopsis provides insight into the molecular mode of action of the auxinic herbicide dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ubiquitination and Auxin Signaling: A Degrading Story - PMC [pmc.ncbi.nlm.nih.gov]
- 16. delta.audubon.org [delta.audubon.org]
Dicamba-dimethylammonium CAS number 2300-66-5 properties
An In-depth Technical Guide to Dicamba-dimethylammonium (CAS 2300-66-5)
Introduction
This compound (CAS No. 2300-66-5) is the dimethylamine salt of dicamba, a selective systemic herbicide widely utilized for the control of annual and perennial broadleaf weeds.[1][2] First registered in the United States in 1967, its application spans agriculture—in crops such as corn, soybeans, and wheat—and non-agricultural settings like turf, pastures, and rights-of-way.[2][3] This salt formulation enhances the solubility and effectiveness of the parent acid, dicamba.[4] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, toxicological profile, environmental fate, and analytical methodologies, tailored for researchers and scientific professionals.
Part 1: Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are critical for understanding its behavior, from formulation to environmental interaction. This compound is formed from the reaction of dicamba (3,6-dichloro-2-methoxybenzoic acid) with dimethylamine.
Chemical Identification
A clear identification is paramount for regulatory and research purposes.
| Identifier | Value | Source |
| CAS Number | 2300-66-5 | [5][6] |
| EC Number | 218-951-7 | [6] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₃ | [5][6] |
| Molecular Weight | 266.12 g/mol | [1][5] |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid;N-methylmethanamine | [1] |
| Common Synonyms | Dicamba dimethylamine salt, Dianate, Banex | [1][4] |
Physicochemical Properties
These properties dictate the compound's physical behavior, solubility, and volatility. While often formulated as a liquid, the pure compound is a crystalline solid.[1][6]
| Property | Value | Source |
| Physical State | Colorless to white crystalline powder. Formulations are often amber or clear liquids. | [1][6][7] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | 326.1 °C at 760 mmHg | [5] |
| Water Solubility | Highly soluble. | [1][6][8] |
| Vapor Pressure | 1.96E-06 mmHg at 25°C (parent acid is 4.5 mPa at 25°C) | [5][9] |
| Partition Coefficient (LogP) | 2.92670 | [5] |
| pH (of formulation) | 7 - 8 |
Part 2: Mechanism of Action
Dicamba is classified as a Group 4 herbicide, acting as a synthetic auxin.[2] Its herbicidal activity stems from its ability to mimic natural plant hormones called auxins, which regulate plant growth and development.[3][10]
At high concentrations, dicamba induces rapid, uncontrolled, and disorganized cell growth, particularly in the newer growth regions of susceptible plants.[2][3] This hormonal interference disrupts numerous vital processes:
-
Cellular Elongation: Causes abnormal elongation and twisting of stems and leaves.
-
Vascular Tissue Disruption: The uncontrolled growth ultimately destroys the plant's vascular tissues (xylem and phloem), impeding water and nutrient transport.
-
Senescence: The hormonal imbalance accelerates senescence, leading to cell death.[11]
The compound is absorbed systemically through both leaves and roots and is readily translocated throughout the plant, ensuring its effects reach all parts of the organism.[12][13]
Caption: Mechanism of action for Dicamba as a synthetic auxin.
Part 3: Toxicological Profile
The toxicological assessment of this compound is crucial for determining its risk to humans, non-target organisms, and the environment.
Human and Mammalian Toxicity
This compound is generally characterized by low to moderate acute toxicity via oral and dermal routes but is a severe eye irritant.[14]
| Toxicity Type | Species | Value | Classification | Source |
| Acute Oral LD₅₀ | Rat | 757 - 1267 mg/kg | Slightly Toxic | [1][3][15] |
| Acute Dermal LD₅₀ | Rat / Rabbit | > 2,000 mg/kg | Slightly Toxic | [1][16] |
| Acute Inhalation LC₅₀ | Rat | > 2.0 mg/L | Relatively Nontoxic | [16][17] |
| Eye Irritation | Rabbit | - | Severe Irritant / Corrosive | [16][18][19] |
| Skin Irritation | Rabbit | - | Slight to Mild Irritant | [16] |
| Skin Sensitization | Guinea Pig | - | Not a sensitizer | [16][20] |
Chronic Effects: Long-term feeding studies in rats at high doses resulted in some changes to the liver and a decrease in body weight.[12][20] The U.S. Environmental Protection Agency (EPA) has classified dicamba as a Group D carcinogen, meaning it is "not classifiable as to human carcinogenicity".[12][17] Studies have shown no evidence that it interferes with reproduction or causes teratogenic effects.[12][18]
Ecotoxicology
The impact on non-target species is a key consideration for any herbicide.
| Organism Type | Species | Value (96-hr LC₅₀) | Toxicity | Source |
| Fish | Rainbow Trout | 135 - 250 mg/L | Slightly to Practically Nontoxic | [16][21][22] |
| Fish | Bluegill Sunfish | 135 - 524 mg/L | Slightly to Practically Nontoxic | [16][21][22] |
| Aquatic Invertebrate | Daphnia magna | 110 - 184 mg/L (48-hr LC₅₀) | Slightly Toxic | [14][16][21] |
| Avian | Bobwhite Quail | 500 mg/kg (LD₅₀) | Practically Nontoxic | [16] |
| Honeybee | Apis mellifera | > 100 µ g/bee (LD₅₀) | Not Toxic | [7][21] |
Part 4: Environmental Fate and Behavior
Understanding how this compound behaves in the environment is essential for predicting its impact and persistence.
Soil Behavior
Dicamba is known for its high mobility in soil due to its high water solubility and low affinity for binding to soil particles.[12][22] This creates a potential for it to leach through the soil profile and contaminate groundwater, particularly in permeable, sandy soils where the water table is shallow.[12][23] The primary route of degradation in soil is through microbial action.[3][12] The half-life of dicamba in aerobic soil environments typically ranges from one to four weeks, though it is more persistent under anaerobic conditions.[3][12][16] The major soil metabolite is 3,6-dichlorosalicylic acid (DCSA).[3][23]
Aquatic Behavior
Once in an aquatic system, dicamba is stable to hydrolysis and oxidation under typical environmental conditions.[16][24] While it can undergo some photolysis in water, microbial degradation is the most significant process for its removal.[24] Due to its low partition coefficient, it is not expected to adsorb significantly to sediment or bioaccumulate in the tissues of aquatic organisms.[12][24]
Caption: Key environmental pathways for this compound.
Part 5: Analytical Methodologies
Accurate quantification of dicamba in various matrices (soil, water, air, plant tissue) is critical for research, environmental monitoring, and regulatory enforcement. While older methods relied on gas chromatography (GC) with a time-consuming derivatization step, modern approaches favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity, specificity, and ruggedness without the need for derivatization.[25][26]
Experimental Protocol: Quantification by LC-MS/MS
The following is a generalized protocol based on established methods for the analysis of dicamba in environmental samples.[25][27]
Objective: To quantify the concentration of dicamba in a soil or water sample.
Materials:
-
LC-MS/MS System (e.g., SCIEX QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source.[25]
-
Analytical column (e.g., Phenomenex Kinetex F5 or equivalent).[25]
-
Reagents: HPLC-grade methanol, formic acid, ultra-pure water.
-
Analytical Standards: Certified dicamba and an isotopically labeled internal standard (e.g., d3-dicamba).[25]
-
Sample preparation: Syringe filters, autosampler vials, vortex mixer, centrifuge.
Procedure:
-
Standard Preparation:
-
Prepare a 100 µg/mL stock solution of dicamba and the internal standard (ISTD) in methanol.[27]
-
Perform serial dilutions of the stock solution with a suitable solvent (e.g., 95:5 water:methanol with 0.1% formic acid) to create a calibration curve ranging from low ng/mL to high µg/L concentrations.[26][27]
-
Fortify each calibration standard with a consistent concentration of the ISTD.
-
-
Sample Preparation (Aqueous Sample):
-
To a 1 mL aliquot of the water sample, add the internal standard.
-
Vortex to mix.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Sample Preparation (Soil Sample):
-
To a known weight of soil (e.g., 5 g), add an extraction solvent (e.g., acidified methanol).
-
Add the internal standard.
-
Shake vigorously for 30 minutes, followed by sonication for 10 minutes.[27]
-
Centrifuge the sample to pellet the soil particles.
-
Take an aliquot of the supernatant, filter it, and dilute as necessary before transferring to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Run a gradient elution program to separate the analyte from matrix interferences.
-
-
MS Method:
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the dicamba peak area to the ISTD peak area against the concentration of the calibration standards.
-
Quantify the dicamba concentration in the unknown samples by interpolating their area ratios from the calibration curve.
-
Caption: General workflow for LC-MS/MS analysis of Dicamba.
Part 6: Safety and Handling
Proper handling is essential to minimize exposure and ensure safety.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective eyewear (goggles or face shield), a long-sleeved shirt, and long pants when handling this compound products.[7][19]
-
Storage: Store in the original container in a cool, dry, and well-ventilated area. Keep away from food, drink, and animal feed.[1]
-
Spill Management: For liquid spills, contain the material with an absorbent like sand or clay. Collect the material into a suitable waste container for disposal at an approved chemical waste facility.[1]
-
First Aid:
-
Eyes: Immediately flush with running water for at least 15-20 minutes. Seek medical attention as it can cause substantial but temporary eye injury.[19]
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[19]
-
Conclusion
This compound remains a significant tool in weed management due to its systemic and selective herbicidal properties. For the scientific community, a thorough understanding of its physicochemical characteristics, biological mode of action, and environmental behavior is critical. Its high water solubility and soil mobility necessitate careful management to prevent off-target effects and groundwater contamination. While its acute toxicity to mammals is relatively low, its potential for severe eye irritation demands stringent adherence to safety protocols. Modern analytical techniques like LC-MS/MS provide the necessary sensitivity and specificity for robust monitoring and research, ensuring its use is both effective and environmentally responsible.
References
- BASF. (2025).
- Chemsrc. (2025). This compound | CAS#:2300-66-5.
- National Center for Biotechnology Information. (n.d.). Dicamba dimethylamine salt. PubChem.
- Washington State Department of Transportation. (2017).
- Agriculture and Environmental Research Unit (AERU). (n.d.). Pesticide properties for this compound. University of Hertfordshire.
- CymitQuimica. (n.d.). CAS 2300-66-5: Dicamba dimethylamine salt.
- Albaugh LLC. (2021).
- ChemicalBook. (n.d.).
- Greenbook.net. (n.d.).
- Albaugh LLC. (2022).
- U.S. Environmental Protection Agency. (1983). Pesticide Fact Sheet Dicamba.
- Canadian Council of Ministers of the Environment. (n.d.).
- Alligare. (n.d.). SDS.
- Boston Seeds. (n.d.). Thrust.
- Pestrong. (n.d.).
- National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet.
- Wynnstay. (n.d.). Thrust.
- Minnesota Department of Agriculture. (2021). Dicamba.
- National Pesticide Information Center. (n.d.). Dicamba Fact Sheet.
- U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS.
- Nufarm. (2025).
- European Chemicals Agency (ECHA). (n.d.).
- Food and Agriculture Organization (FAO). (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA.
- Food and Agriculture Organization (FAO). (2001). FAO specifications and evaluations for plant protection product dicamba.
- uSpiked. (n.d.). Dicamba.
- Albaugh, Inc. (2008). Dicamba Max 4.
- SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- Albaugh, Inc. (2026).
- Extension Toxicology Network (EXTOXNET). (n.d.). DICAMBA.
- SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System.
- Guidechem. (n.d.).
- Sanco Industries. (n.d.). Liquid Harvest Lawn Weed Killer.
- Farmers Business Network. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba.
- Wikipedia. (n.d.). Dicamba.
Sources
- 1. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fbn.com [fbn.com]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. CAS 2300-66-5: Dicamba dimethylamine salt | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]
- 6. 2300-66-5 | CAS DataBase [m.chemicalbook.com]
- 7. pestrong.com [pestrong.com]
- 8. Substance Information - ECHA [echa.europa.eu]
- 9. albaugh.com [albaugh.com]
- 10. Page loading... [guidechem.com]
- 11. Dicamba - Wikipedia [en.wikipedia.org]
- 12. wsdot.wa.gov [wsdot.wa.gov]
- 13. This compound [sitem.herts.ac.uk]
- 14. EXTOXNET PIP - DICAMBA [extoxnet.orst.edu]
- 15. albaugh.com [albaugh.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. cdms.telusagcg.com [cdms.telusagcg.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. alligare.com [alligare.com]
- 20. storageatlasengagepdcus.blob.core.windows.net [storageatlasengagepdcus.blob.core.windows.net]
- 21. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 22. uspiked.com [uspiked.com]
- 23. mda.state.mn.us [mda.state.mn.us]
- 24. ccme.ca [ccme.ca]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. sciex.com [sciex.com]
- 27. epa.gov [epa.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Dicamba-dimethylammonium
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dicamba-dimethylammonium, a widely used herbicide. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound.
Introduction: The Importance of Spectroscopic Analysis for this compound
This compound is the salt formed from the acidic herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) and the base dimethylamine. This formulation enhances the solubility and application of dicamba for the control of broadleaf weeds.[1][2] Accurate and thorough characterization of this salt is crucial for ensuring product efficacy, safety, and regulatory compliance. Spectroscopic methods provide the necessary tools to confirm the identity, purity, and structure of this compound, offering a molecular-level fingerprint of the compound.
This guide will explore the theoretical underpinnings and practical methodologies for acquiring and interpreting NMR, IR, and mass spectra of this compound. We will examine the expected spectral features and discuss how they correlate with the distinct molecular components of the salt: the dicamba anion and the dimethylammonium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for a complete structural assignment.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for obtaining NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans, which is generally higher than for ¹H NMR due to the lower natural abundance of ¹³C.
-
Predicted Spectroscopic Data and Interpretation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.1 - 7.5 | 126.0 - 133.0 |
| Methoxy (-OCH₃) | ~3.9 | ~62.5 |
| Dimethylammonium (-N(CH₃)₂) | ~2.7 | ~35.0 |
| Carboxylate (-COO⁻) | - | ~170.0 |
¹H NMR Interpretation:
-
Aromatic Protons: The two protons on the dichlorinated benzene ring of the dicamba moiety are expected to appear as a multiplet in the aromatic region (7.1-7.5 ppm).[3]
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group will be observed around 3.9 ppm.[3]
-
Dimethylammonium Protons: The six equivalent protons of the two methyl groups on the dimethylammonium cation will give rise to a singlet at approximately 2.7 ppm. The exact chemical shift will be dependent on the solvent and concentration.[4][5] The acidic proton of the carboxylic acid group in dicamba (typically around 10-12 ppm) will be absent, confirming the formation of the carboxylate salt.[3]
¹³C NMR Interpretation:
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the 126-155 ppm region.[3]
-
Methoxy Carbon: The carbon of the methoxy group is expected at approximately 62.5 ppm.[3]
-
Dimethylammonium Carbons: The two equivalent methyl carbons of the dimethylammonium cation will appear as a single peak around 35.0 ppm.
-
Carboxylate Carbon: The carbon of the carboxylate group will be found in the downfield region, around 170 ppm, which is characteristic of carboxylate carbons.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is particularly useful for confirming the salt formation by observing the disappearance of the carboxylic acid absorption and the appearance of carboxylate and ammonium absorptions.
Experimental Protocol: Acquiring an FTIR Spectrum
A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Predicted Spectroscopic Data and Interpretation
Based on the known IR spectra of dicamba acid and dimethylammonium salts, and studies on dicamba-amine interactions, the following key absorption bands are expected for this compound.[6][7]
Table 2: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 2800 | N-H Stretch | Dimethylammonium (-NH₂⁺-) |
| 3000 - 2850 | C-H Stretch | Aromatic and Aliphatic |
| ~1600 | N-H Bend | Dimethylammonium (-NH₂⁺-) |
| 1580 - 1550 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |
| 1400 - 1380 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |
| 1250 - 1020 | C-N Stretch | Dimethylammonium |
| ~1250 | C-O Stretch | Aryl Ether |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Interpretation:
The most significant feature in the IR spectrum of this compound, confirming salt formation, is the absence of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the sharp C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) that are present in the spectrum of dicamba acid.[8][9]
Instead, the spectrum will be characterized by:
-
N-H Stretching: A broad band in the 3100-2800 cm⁻¹ region due to the N-H stretching vibrations of the dimethylammonium cation.[10][11]
-
Carboxylate Stretching: Two distinct bands corresponding to the asymmetric (~1580-1550 cm⁻¹) and symmetric (~1400-1380 cm⁻¹) stretching of the carboxylate group. The presence of these bands is strong evidence of the deprotonation of the carboxylic acid.[6]
-
N-H Bending: A band around 1600 cm⁻¹ arising from the N-H bending vibration of the secondary ammonium ion.[11]
-
Other Characteristic Bands: The spectrum will also show C-H stretching bands for the aromatic and methyl groups, C-O stretching of the aryl ether, and C-Cl stretching bands at lower wavenumbers.[8][9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile salts like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate).
-
LC Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system to separate the analyte from any impurities. A reversed-phase C18 column is typically used.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is the preferred method for this type of compound, as it is a soft ionization technique that can generate intact molecular ions. Both positive and negative ion modes should be explored.
-
Mass Analysis: The ions are then separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Spectroscopic Data and Interpretation
In an ESI-MS experiment, this compound is expected to dissociate into its constituent ions in solution.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ionization Mode | m/z | Identity |
| Negative | 219/221 | [Dicamba - H]⁻ |
| Positive | 46 | [Dimethylamine + H]⁺ |
| Positive | 221/223 | [Dicamba + H]⁺ |
Interpretation:
-
Negative Ion Mode: The most prominent ion observed in the negative ion mode will be the deprotonated dicamba molecule, [Dicamba - H]⁻, at m/z 219. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with a peak at m/z 221 having approximately two-thirds the intensity of the peak at m/z 219.[12]
-
Positive Ion Mode: In the positive ion mode, two main ions are expected. The protonated dimethylamine, [Dimethylamine + H]⁺, will be observed at m/z 46. It is also possible to observe the protonated dicamba molecule, [Dicamba + H]⁺, at m/z 221 (and its isotopic peak at m/z 223), depending on the source conditions.[3] The observation of both the dicamba anion and the dimethylammonium cation provides strong evidence for the presence of the salt.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and quality assessment. While publicly available experimental data for the salt is limited, a thorough understanding of the spectroscopic properties of its constituent parts—dicamba and dimethylamine—allows for accurate prediction and interpretation of its spectra. The key indicators of successful salt formation are the absence of the carboxylic acid proton in ¹H NMR, the appearance of carboxylate and ammonium bands in the IR spectrum, and the detection of both the dicamba anion and dimethylammonium cation in the mass spectrum. This multi-faceted spectroscopic approach ensures the scientific integrity and trustworthiness of data for researchers and professionals working with this important agricultural chemical.
References
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). Technology Networks. Available at: [Link]
-
PubChem. (n.d.). Dicamba. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of dimethylamine. Retrieved from [Link]
- Wasylishen, R. E., & Wasylishen, R. E. (1986). Deuterium NMR line-shape studies of dimethylammonium chloride, bromide, and iodide. The Journal of Physical Chemistry, 90(5), 833–836.
-
Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-D-Dimethylammonium. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]
- Mueller, T. C., et al. (2024). Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues. Journal of Agricultural and Food Chemistry.
- Sharkey, S. M. (2021). Herbicide-Amine Salt Volatilization from the Solution and Dried Residue. Washington University Open Scholarship.
-
NIST. (n.d.). Dicamba. NIST Chemistry WebBook. Retrieved from [Link]
-
National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba dimethylamine salt. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry (MS) full scan spectrum of dicamba analytical.... Retrieved from [Link]
-
AERU. (n.d.). This compound. University of Hertfordshire. Retrieved from [Link]
-
Albaugh. (n.d.). Dicamba DMA Salt. Retrieved from [Link]
-
Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). 2,4-D Amine Salt 34% + Dicamba 12% SL. Retrieved from [Link]
-
PubChem. (n.d.). Dicamba dimethylamine salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). dicamba data sheet. Retrieved from [Link]
Sources
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. Albaugh Crop Protection - Dicamba DMA Salt [albaugh.com]
- 3. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylamine hydrochloride(506-59-2) 1H NMR spectrum [chemicalbook.com]
- 5. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Herbicide-Amine Salt Volatilization from the Solution and Dried Residu" by Stephen M. Sharkey [openscholarship.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dicamba(1918-00-9) IR Spectrum [m.chemicalbook.com]
- 10. Dimethylamine hydrochloride [webbook.nist.gov]
- 11. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
Adsorption and desorption characteristics of Dicamba-dimethylammonium in soil
An In-Depth Technical Guide to the Adsorption and Desorption Characteristics of Dicamba-dimethylammonium in Soil
Authored by: A Senior Application Scientist
Foreword
Dicamba, a selective benzoic acid herbicide, has been a critical tool in weed management for decades. Its formulation as a dimethylammonium (DMA) salt is designed to enhance its solubility and efficacy. However, the environmental fate of Dicamba-DMA is intrinsically linked to its interactions within the soil matrix. The processes of adsorption (binding to soil particles) and desorption (release from soil particles) govern its mobility, bioavailability for microbial degradation, and potential for off-target movement, which can lead to unintended damage to non-target crops and ecosystems.[1][2] This guide provides researchers, environmental scientists, and agricultural professionals with a comprehensive understanding of the principles, methodologies, and critical factors controlling the adsorption and desorption of Dicamba-DMA in soil. It is structured not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind experimental choices to ensure robust and interpretable results.
Core Principles: The Soil-Herbicide Interface
The soil environment is a complex, heterogeneous mixture of mineral particles, organic matter, water, and air. When Dicamba-DMA is introduced, it partitions between the soil solution (dissolved in water) and the solid phase (bound to soil colloids). This partitioning is a dynamic equilibrium between adsorption and desorption.[3]
-
Adsorption: The accumulation of the herbicide at the solid-liquid interface. This process reduces the concentration of Dicamba in the soil solution, thereby limiting its immediate availability for plant uptake, microbial degradation, or leaching.[3]
-
Desorption: The release of the adsorbed herbicide back into the soil solution. This process makes the herbicide bioavailable again.[3]
The balance between these two processes determines the herbicide's persistence and mobility. For a weakly acidic herbicide like Dicamba, the interaction is primarily governed by soil organic matter (SOM) and clay minerals, which present charged surfaces for potential binding.[4]
Caption: Figure 1: Dynamic processes governing the fate of Dicamba in soil.
Critical Factors Influencing Dicamba's Soil Behavior
The extent of Dicamba adsorption and desorption is not constant; it is a function of the interplay between soil properties, herbicide chemistry, and environmental conditions.
Soil Properties
-
Soil pH: This is arguably the most critical factor for ionizable herbicides like Dicamba.[1] Dicamba is a weak acid with a pKa of approximately 1.87.[5] In most agricultural soils (pH 5-8), it exists predominantly in its anionic (negatively charged) form. Since soil clay and organic matter surfaces are also typically negatively charged, electrostatic repulsion occurs, leading to weak adsorption and high mobility.[2] As soil pH decreases and approaches the pKa, more of the Dicamba molecule becomes neutral, which can increase its adsorption to organic matter.[1]
-
Soil Organic Matter (SOM): SOM provides a vast surface area and numerous functional groups for potential interaction. Although electrostatic repulsion dominates, van der Waals forces and hydrogen bonding can contribute to the adsorption of Dicamba, particularly in its neutral form.
-
Clay Content and Type: Clay minerals contribute significantly to the cation exchange capacity (CEC) and surface area of soil. While the negative-negative repulsion is a primary factor, the type of clay mineral can play a role.
-
Cation Exchange Capacity (CEC): While more relevant for cationic herbicides, CEC is an indicator of the soil's overall reactive surface charge, which influences the ionic environment of the soil solution and can indirectly affect Dicamba's behavior.[6]
Environmental Conditions
-
Temperature: Adsorption processes can be either exothermic or endothermic. For Dicamba, some studies suggest an increase in adsorption with increasing temperature, indicating an endothermic process where higher temperatures facilitate the movement of herbicide molecules to binding sites.[7]
-
Soil Moisture: Water content affects the partitioning of Dicamba between the solution and solid phases. Generally, higher soil water content can lead to lower adsorption as water molecules compete for binding sites and enhance the herbicide's dissolution in the soil solution.[2]
Caption: Figure 2: Relationship between high soil pH and weak Dicamba adsorption.
Experimental Design: A Self-Validating Approach
To accurately characterize the adsorption-desorption behavior of Dicamba, a robust and reproducible experimental methodology is essential. The batch equilibrium method is the most common and standardized approach.[8][9]
Core Experiment: The Batch Equilibrium Method
The principle of this method is to mix a known mass of soil with a solution containing a known concentration of Dicamba. The suspension is agitated until equilibrium is reached, after which the solid and liquid phases are separated, and the herbicide concentration in the liquid phase is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
Step-by-Step Protocol for Adsorption Isotherms
-
Soil Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity and remove large debris. Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and CEC.
-
Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution, typically 0.01 M Calcium Chloride (CaCl₂).
-
Causality Check: The CaCl₂ is crucial. It mimics the average ionic strength of natural soil solutions and helps to flocculate suspended clay particles during centrifugation, ensuring a clear supernatant for analysis.[9]
-
-
Adsorption Setup: Dispense a known mass of soil (e.g., 5.0 g) into a series of centrifuge tubes. Add a fixed volume (e.g., 10 mL) of Dicamba solution at varying initial concentrations (e.g., 0.1, 1, 5, 10, 20 mg L⁻¹). Include control samples with no soil (to check for adsorption to the tube walls) and no herbicide (to check for interfering compounds from the soil).
-
Equilibration: Seal the tubes and place them on a shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours, confirmed by prior kinetic studies).[9]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 4000 rpm) to separate the soil from the supernatant.
-
Analysis: Carefully collect an aliquot of the supernatant. Analyze the concentration of Dicamba using an appropriate analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[10][11]
-
Calculation:
-
Calculate the amount of Dicamba adsorbed per unit mass of soil (Cs) using the formula:
-
Cs = [(C₀ - Ce) * V] / M
-
Where:
-
C₀ = Initial concentration (mg L⁻¹)
-
Ce = Equilibrium concentration (mg L⁻¹)
-
V = Volume of solution (L)
-
M = Mass of soil (kg)
-
-
-
Desorption Protocol
Desorption studies are conducted immediately following the adsorption experiment using the same soil samples to determine the reversibility of the binding.
-
Initiate Desorption: After collecting the supernatant for the adsorption analysis, carefully decant the remaining solution from the centrifuge tubes, minimizing soil loss.
-
Add Fresh Solution: Add a volume of herbicide-free 0.01 M CaCl₂ solution to the soil pellet, equal to the volume removed in the previous step.
-
Equilibrate and Analyze: Resuspend the soil pellet, and repeat the equilibration and analysis steps as described for adsorption. This process can be repeated for several cycles to study the kinetics of desorption.
Caption: Figure 3: Workflow for conducting adsorption and desorption experiments.
Analytical Quantification: The Gold Standard
Accurate quantification of Dicamba in the aqueous phase is paramount. While older gas chromatography (GC) methods exist, they often require a time-consuming derivatization step.[11]
Recommended Method: LC-MS/MS Liquid Chromatography with tandem Mass Spectrometry is the modern standard, offering high sensitivity, selectivity, and the ability to analyze the acidic herbicide directly without derivatization.[10]
-
Principle: The sample is injected into an HPLC system, where Dicamba is separated from other matrix components on a column (e.g., a C18 or F5 column).[10][12] The separated analyte then enters the mass spectrometer, where it is ionized (typically via electrospray ionization in negative mode), fragmented, and detected based on its specific mass-to-charge ratio, providing highly confident identification and quantification.
-
Trustworthiness: The use of an isotopically labeled internal standard, such as d3-Dicamba, is critical for a self-validating system.[10][11] This standard is added to all samples and calibrants at a known concentration. It co-elutes with the target analyte and experiences similar matrix effects or ionization suppression, allowing for highly accurate correction and robust quantification.
Modeling the Data: From Numbers to Insight
The data generated from batch equilibrium studies are fitted to mathematical models to derive quantitative parameters that describe the adsorption process.
Adsorption Isotherms
Isotherms describe the relationship between the concentration in solution (Ce) and the amount adsorbed on the soil (Cs) at equilibrium. The two most common models are:
-
Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces.[7]
-
Equation: Cs = K_f * Ce^(1/n)
-
Parameters:
-
-
Langmuir Isotherm: A theoretical model that assumes monolayer adsorption onto a finite number of identical sites.[7]
-
Equation: Cs = (q_m * K_L * Ce) / (1 + K_L * Ce)
-
Parameters:
-
q_m: The maximum adsorption capacity (mg kg⁻¹).
-
K_L: The Langmuir constant related to the energy of adsorption (L mg⁻¹).
-
-
For Dicamba, which exhibits weak and often linear sorption, the Freundlich model frequently provides a better fit to the experimental data.[6][7]
Distribution and Organic Carbon Coefficients
For comparative purposes, simple distribution coefficients are often calculated.
-
Distribution Coefficient (K_d): The ratio of the concentration of Dicamba in the soil to the concentration in the water at equilibrium (K_d = Cs / Ce). It is valid only for a single concentration unless the isotherm is linear. Values for Dicamba are typically low, often less than 1.0 L kg⁻¹, confirming its weak sorption.[8][13]
-
Organic Carbon-Normalized Coefficient (K_oc): Because soil organic carbon is a primary driver of adsorption for many herbicides, normalizing the K_d value by the fraction of organic carbon (f_oc) in the soil allows for comparison across different soil types.
-
Equation: K_oc = (K_d / f_oc) * 100
-
| Parameter | Description | Typical Values for Dicamba | Implication |
| K_d (L kg⁻¹) | Soil-water distribution coefficient. | < 0.7[8] | Low value indicates weak sorption and high mobility potential. |
| K_f | Freundlich adsorption capacity. | Varies with soil type. | Higher values in soils with specific properties (e.g., lower pH, certain minerals). |
| 1/n | Freundlich linearity index. | Often close to 1. | Indicates relatively linear adsorption over typical concentration ranges. |
| K_oc (L kg⁻¹) | Organic carbon-normalized coefficient. | 24 - 167 (for similar neonicotinoids)[9] | Provides a standardized measure of Dicamba's affinity for soil organic matter. |
Table 1: Key Adsorption Parameters and Their Interpretation for Dicamba.
Conclusions and Future Directions
The behavior of this compound in soil is characterized by weak adsorption and, consequently, high potential mobility.[2] This is primarily due to electrostatic repulsion between the anionic form of the herbicide and negatively charged soil colloids in typical agricultural soils.[1] Soil pH is the master variable controlling this interaction. Understanding these characteristics is fundamental for developing effective weed management strategies that minimize environmental risks.
Future research should continue to explore the impact of soil health practices, such as the use of biochar or cover crops, on the sorption-desorption dynamics of Dicamba.[4] Additionally, refining transport models using data from alternative methodologies like unsaturated transient flow columns may provide more accurate predictions of leaching and off-target movement under real-world field conditions.[13]
References
- SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
- Menasseri, S., Koskinen, W. C., & Yen, P. Y. (2004). Sorption of aged dicamba residues in soil. Pest Management Science.
-
Kim, K. R., Kim, T. K., & Lee, J. K. (2010). The measurement of dicamba in soil and plants. ResearchGate. [Link]
- SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System.
- U.S. Environmental Protection Agency. (2017).
-
Butts, T. R., et al. (2021). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry. [Link]
- Alletto, L., et al. (2009). Sorption of isoxaflutole diketonitrile degradate (DKN)
-
National Pesticide Information Center. (2011). Dicamba Technical Fact Sheet. [Link]
-
Isiyaka, H. A., et al. (2021). Experimental and Modeling of Dicamba Adsorption in Aqueous Medium Using MIL-101(Cr) Metal-Organic Framework. Molecules. [Link]
-
Voos, G., Groffman, P. M., & Pfeil, M. (1988). Laboratory Analysis of 2,4-D and Dicamba Residues in Soil. Journal of Agricultural and Food Chemistry. [Link]
- Mueller, T. C., et al. (2020). Dicamba emissions under field conditions as affected by surface condition. Weed Technology.
-
UF/IFAS Southwest Florida Research & Education Center. (n.d.). Herbicide Bioavailability Determinant Processes in the Soil. [Link]
-
Mueller, T. C., et al. (2020). Dicamba emissions under field conditions as affected by surface condition. Cambridge Core. [Link]
-
Inacio, M. C., et al. (2020). Sorption and desorption studies of herbicides in the soil by batch equilibrium and stirred flow methods. ResearchGate. [Link]
- Healy, M. G., et al. (2022). Batch adsorption of herbicides from aqueous solution onto diverse reusable materials and granulated activated carbon. Journal of Environmental Chemical Engineering.
-
ResearchGate. (n.d.). Isotherms of 2,4-D adsorption on the selected soils. [Link]
-
Grover, R. (1974). ADSORPTION STUDIES WITH THE ACID AND DIMETHYLAMINE FORMS OF 2,4-D AND DICAMBA. Weed Science. [Link]
-
Fuentes, E., et al. (2021). Adsorption–Desorption Behaviour of Imidacloprid, Thiamethoxam, and Clothianidin in Different Agricultural Soils. Agronomy. [Link]
-
Isiyaka, H. A., et al. (2021). Adsorption kinetics parameters for the removal of dicamba. ResearchGate. [Link]
-
Isiyaka, H. A., et al. (2021). Experimental and Modeling of Dicamba Adsorption in Aqueous Medium Using MIL-101(Cr) Metal-Organic Framework. Semantic Scholar. [Link]
-
Wang, Q., et al. (2019). Adsorption and Desorption of Carbendazim and Thiamethoxam in Five Different Agricultural Soils. Bulletin of Environmental Contamination and Toxicology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. Adsorption and Desorption of Carbendazim and Thiamethoxam in Five Different Agricultural Soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sorption of aged dicamba residues in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adsorption–Desorption Behaviour of Imidacloprid, Thiamethoxam, and Clothianidin in Different Agricultural Soils [mdpi.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Sorption of isoxaflutole diketonitrile degradate (DKN) and dicamba in unsaturated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dicamba in Water Samples
Abstract & Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective benzoic acid herbicide used extensively in agriculture and for non-agricultural weed control.[1][2] Its high water solubility and potential for environmental mobilization through runoff and spray drift necessitate sensitive and reliable monitoring in water sources to ensure environmental safety and regulatory compliance.[3] While historical methods for analyzing acidic herbicides often required laborious derivatization steps for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, modern Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the preferred technique.[4][5] LC-MS/MS offers superior sensitivity and selectivity and allows for the direct analysis of these compounds, significantly simplifying sample preparation.[1][6][7]
This application note details a comprehensive, field-proven protocol for the quantification of Dicamba in various water matrices (drinking, surface, and groundwater). The method employs a straightforward sample preparation procedure followed by highly selective analysis on a triple quadrupole mass spectrometer. By incorporating a stable isotope-labeled internal standard, the method ensures high accuracy and precision, effectively compensating for potential matrix effects and variations during sample handling.[8][9] The protocol is designed for researchers, environmental scientists, and regulatory bodies requiring a robust and validated system for trace-level herbicide monitoring.
Principle of the Method
The analytical workflow is based on the direct injection of a prepared water sample into an LC-MS/MS system. The core of this method's reliability lies in its simplicity and the power of the detection technique.
-
Analyte Chemistry: Dicamba is analyzed as its anionic form ([M-H]⁻) in negative ion mode electrospray ionization (ESI). The sample is first acidified with formic acid; this ensures the Dicamba molecule is in its neutral, protonated state, which promotes optimal retention on the reversed-phase liquid chromatography column. Upon entering the high-pH environment of the ESI spray, it is efficiently deprotonated for detection.
-
Chromatographic Separation: A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate Dicamba from other potential matrix components in the water sample. This separation is crucial to prevent ion suppression and ensure analytical specificity.
-
Tandem Mass Spectrometry (MS/MS) Detection: Following chromatographic separation, the analyte enters the mass spectrometer. A triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In this mode, the first quadrupole (Q1) isolates the deprotonated Dicamba precursor ion (m/z 219). This isolated ion is then fragmented in the second quadrupole (q2, collision cell), and a specific, characteristic product ion (e.g., m/z 175) is monitored by the third quadrupole (Q3).[6][10] This two-stage mass filtering process drastically reduces background noise and allows for confident quantification at ultra-trace levels.
-
Stable Isotope Dilution: To achieve the highest degree of accuracy, a stable isotope-labeled internal standard (e.g., ¹³C₆-Dicamba or d₃-Dicamba) is added to all samples, calibration standards, and quality controls.[4] This standard is chemically identical to the target analyte but has a different mass. It co-elutes with Dicamba and experiences the same potential for ionization suppression or enhancement. By calculating the ratio of the analyte response to the internal standard response, the method corrects for these variations, leading to highly reliable and reproducible results.[8]
Caption: Principle of MRM for Dicamba detection.
Detailed Experimental Protocol
Materials and Reagents
-
Solvents: LC-MS grade methanol, acetonitrile, and water (Type 1).
-
Reagents: Formic acid (LC-MS grade, ~99%).
-
Analytical Standards: Dicamba (≥98% purity), ¹³C₆-Dicamba or d₃-Dicamba internal standard (ISTD).
-
Consumables: 1.5 mL deactivated glass or polypropylene autosampler vials with caps, 15 mL polypropylene centrifuge tubes, 0.2 µm PVDF or PTFE syringe filters.
Preparation of Standards and Solutions
-
Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of Dicamba and ISTD standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These stocks are stable for at least one year.
-
Intermediate Stock Solutions (10 mg/L): Dilute 100 µL of each 1000 mg/L primary stock into separate 10 mL volumetric flasks with methanol.
-
Working Internal Standard (ISTD) Solution (100 µg/L): Dilute 100 µL of the 10 mg/L ISTD intermediate stock to 10 mL with 50:50 methanol:water. This solution will be used to spike all samples and standards.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution from the 10 mg/L Dicamba intermediate stock using 50:50 methanol:water. A typical calibration range is 0.02 to 10 µg/L.[6]
Sample Preparation Protocol
This direct injection method is suitable for most drinking and surface water samples.[6]
-
Particulate Removal: Transfer 10 mL of the collected water sample into a 15 mL centrifuge tube. Centrifuge at 4000 rpm for 10 minutes.[6]
-
Filtration: Carefully draw the supernatant and filter it through a 0.2 µm syringe filter into a clean vessel. This step is critical to prevent clogging of the LC system.
-
Aliquoting and Spiking: Transfer 980 µL of the filtered sample into a 1.5 mL autosampler vial.
-
Acidification: Add 10 µL of a 5% formic acid solution in water to the vial.[6]
-
Internal Standard Addition: Add 10 µL of the 100 µg/L working ISTD solution to the vial. This results in a final ISTD concentration of 1 µg/L.
-
Vortex and Analyze: Cap the vial, vortex for 10 seconds, and place it in the autosampler for LC-MS/MS analysis.
Caption: Sample preparation workflow for water analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters have been successfully used for Dicamba analysis and serve as a robust starting point for method development.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC / UHPLC System | Provides high resolution and short run times. |
| Column | Reversed-Phase C18 or F5 (e.g., 2.1 x 100 mm, 1.8 µm) | Offers good retention and peak shape for acidic herbicides. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 10 - 50 µL | A larger volume can increase sensitivity.[10] |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | Time (min) | % B |
| 0.0 | 20 | |
| 9.0 | 100 | |
| 12.0 | 100 | |
| 12.1 | 20 | |
| 15.0 | 20 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Dicamba readily forms a negative ion.[7] |
| Capillary Voltage | -1.0 to -2.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 120 °C | Lower temperature reduces in-source fragmentation of Dicamba.[1] |
| Desolvation Temp. | 300 - 400 °C | Efficiently removes solvent from droplets. |
| Cone Gas Flow | 150 L/Hr | Helps in nebulization and ion formation. |
| Desolvation Gas Flow | 1000 L/Hr | High flow aids in desolvation. |
| Nebulizer Gas | 7 Bar | Creates a fine aerosol for efficient ionization. |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Cone Voltage (V) | Collision Energy (eV) | Use |
| Dicamba | 219.0 | 175.0 | 30 | 15 | Quantifier [6][10] |
| Dicamba | 219.0 | 114.0 | 30 | 25 | Qualifier |
| ¹³C₆-Dicamba (ISTD) | 225.0 | 181.0 | 30 | 15 | Quantifier [10] |
Data Analysis and Method Validation
-
Quantification: Create a calibration curve by plotting the peak area ratio (Dicamba Area / ISTD Area) against the concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used. The concentration of Dicamba in unknown samples is determined from this curve.
-
Method Performance: A successful method validation should meet the following criteria, which are consistent with common regulatory guidelines.
Table 4: Typical Method Validation Performance
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.995 | > 0.998[11] |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.02 µg/L[6] |
| Accuracy (Recovery %) | 70 - 120% | 85 - 110%[11] |
| Precision (RSD %) | < 20% | < 10%[12] |
| Qualifier Ion Ratio | Within ±30% of average from standards | Confirms analyte identity. |
Conclusion
The LC-MS/MS method described provides a highly sensitive, selective, and robust protocol for the routine quantification of Dicamba in water samples. The simple "dilute-and-shoot" sample preparation minimizes sample handling, reduces the potential for error, and allows for high sample throughput. The use of a stable isotope-labeled internal standard ensures the method's accuracy and precision, even in the presence of complex sample matrices. This application note serves as a complete guide for laboratories seeking to implement reliable environmental monitoring programs for this important herbicide.
References
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. [Link]
-
Shah, D. (2023). Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. Waters Corporation Poster. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. EPA. [Link]
-
Health Canada. (2021). Dicamba in Drinking Water: Guideline Technical Document for Public Consultation. Canada.ca. [Link]
-
Jandova, R., Hird, S., Ross, E., & Van Hulle, M. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Ghaste, M., Hayden, N. C., Osterholt, M. J., Young, J., Young, B., & Widhalm, J. R. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3649. [Link]
-
Ambrus, Á., Füzesi, I., et al. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. International Journal of Molecular Sciences, 23(6), 3056. [Link]
-
SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Technology Networks. [Link]
-
Snová, H., et al. (2021). LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Application Note. [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. SCIEX Technical Note. [Link]
-
Shimadzu. (n.d.). Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. Shimadzu Application News. [Link]
-
U.S. Environmental Protection Agency. (2024). Dicamba. EPA.gov. [Link]
-
Ghaste, M., Hayden, N. C., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS. PubMed, 25(16), 3649. [Link]
-
Phenomenex. (2022). Dicamba and Acidic Herbicides by LC-MS/MS. Phenomenex Application Note. [Link]
Sources
- 1. waters.com [waters.com]
- 2. epa.gov [epa.gov]
- 3. canada.ca [canada.ca]
- 4. sciex.com [sciex.com]
- 5. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography for the Quantitative Analysis of Dicamba Residues in Agricultural Matrices
Abstract
This application note presents a robust and validated method for the determination of Dicamba (3,6-dichloro-2-methoxybenzoic acid) residues in crop samples. Due to the inherent polarity and low volatility of the Dicamba acid, direct analysis by gas chromatography (GC) is not feasible. This protocol details a comprehensive workflow, including sample extraction, a multi-step cleanup process, and chemical derivatization to convert Dicamba into its methyl ester, rendering it suitable for GC analysis. The final determination is performed by gas chromatography coupled with mass spectrometry (GC-MS), which offers high sensitivity and selectivity. This guide is intended for researchers and analytical scientists involved in food safety and environmental monitoring.
Introduction
Dicamba is a selective systemic herbicide widely used for controlling broadleaf weeds in various agricultural settings, including on corn, soybeans, and cotton.[1] It is often formulated as a salt, such as Dicamba-dimethylammonium, to improve its solubility and handling characteristics. However, once in the environment or in plant tissues, the salt dissociates, and the active ingredient exists as the Dicamba acid. Concerns over its potential for off-target drift and subsequent damage to non-tolerant crops have led to stringent regulatory limits on its residue levels in agricultural commodities.[1][2]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common alternative that often bypasses the need for derivatization, gas chromatography (GC) remains a powerful and widely available technique for pesticide residue analysis.[2][3][4] The primary challenge for GC analysis of acidic herbicides like Dicamba is their low volatility.[5] This method overcomes that limitation by converting the polar carboxylic acid group into a non-polar methyl ester, a process known as derivatization, which significantly improves its chromatographic behavior.[6][7]
Principle of the Method
The analytical workflow is based on a multi-stage process designed to isolate Dicamba from complex crop matrices and prepare it for instrumental analysis. The core steps are:
-
Extraction: Dicamba residues are extracted from the homogenized crop sample using an acidified organic solvent (acetonitrile) to ensure the analyte is in its protonated acid form, facilitating its transfer into the organic phase.
-
Purification: A series of cleanup steps, including solvent partitioning at different pH levels and freezing, are employed to remove co-extracted matrix components like fats, pigments, and other interferences that could compromise the GC system or the accuracy of the results.[6][7]
-
Derivatization: The purified Dicamba acid is converted to its more volatile methyl ester derivative. This is a critical step for GC analysis. This protocol utilizes diazomethane, an efficient but hazardous methylating agent.[6][8]
-
GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The methyl ester of Dicamba is separated from other components on a capillary column and is subsequently identified and quantified by the mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[8]
Figure 2: Methylation of Dicamba using diazomethane.
Part C: GC-MS Instrumental Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition |
| GC System | Gas chromatograph with autosampler |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min) |
| MS System | Quadrupole Mass Spectrometer |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions for Dicamba-Me | m/z 234 (Quantifier), 219, 204 (Qualifiers) |
Quantification and Method Performance
Quantification is typically performed using an internal standard method to correct for variations in extraction efficiency and instrument response. A calibration curve is constructed by analyzing standards of known concentrations.
The performance of this method has been validated in previous studies, demonstrating its suitability for residue analysis. [6][7]
| Performance Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Quantification (LOQ) | 0.01 mg/kg (in soybeans) | [6][7] |
| Recovery | 85 - 95% | [6][7] |
| Precision (%RSD) | 3.3 - 4.9% | [6][7] |
| Signal-to-Noise (S/N) at LOQ | > 20:1 | [6][7]|
Conclusion
The described methodology provides a detailed framework for the reliable analysis of this compound residues in crop matrices by gas chromatography. The critical steps of sample cleanup and chemical derivatization are essential for achieving the required sensitivity and selectivity. While requiring careful handling of hazardous reagents, this GC-MS method is a proven and effective tool for regulatory monitoring and food safety assurance, providing an alternative to LC-MS/MS-based approaches.
References
-
U.S. EPA. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. Retrieved from [Link]
-
Gigiena i Sanitariia. (2018). Methodological reception for determination of dicamba residues in soybeans by GC-MS. Vol 97, No 6, pp. 564-567. Retrieved from [Link]
-
Nguyen, T. & Qian, Y. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. U.S. Environmental Protection Agency. Retrieved from [Link]
-
F.F. Erisman Federal Scientific Center of Hygiene. (2018). Methodological reception for determination of dicamba residues in soybeans by GC-MS. Gigiena i Sanitariia, 97(6), 564-567. Retrieved from [Link]
-
SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Chromatography Today. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. Retrieved from [Link]
-
Jimenez, N. C., et al. (1989). Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation. Journal of the Association of Official Analytical Chemists, 72(5), 840-844. Retrieved from [Link]
-
U.S. EPA. (2006). Dicamba. Residue Chemistry Considerations for the Reregistration Eligibility. Regulations.gov. Retrieved from [Link]
-
U.S. EPA. (n.d.). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. Retrieved from [Link]
-
Molecules. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Retrieved from [Link]
-
Journal of AOAC INTERNATIONAL. (1989). Capillary Column Gas Chromatographic Determination of Dicamba in Water, Including Mass Spectrometric Confirmation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2016). FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba. Retrieved from [Link]
-
Vryzas, Z. (2012). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples. International Journal of Environmental Analytical Chemistry, 92(1), 1-20. Retrieved from [Link]
-
Journal of Agricultural and Food Chemistry. (1987). Determination of Dicamba by Reverse-Phase HPLC. Retrieved from [Link]
-
U.S. EPA. (n.d.). Dicamba. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sciex.com [sciex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methodological reception for determination of dicamba residues in soybeans by GC-MS - Egorchenkova - Hygiene and Sanitation [archivog.com]
- 8. Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Greenhouse Bioassay of Dicamba-dimethylammonium
Introduction
Dicamba, a synthetic auxin herbicide, is a potent tool for the management of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] Its dimethylammonium salt formulation is a common water-soluble concentrate used for its efficacy.[3] However, the high activity of dicamba also poses a significant risk to non-target, sensitive plant species due to potential drift or volatilization.[1][4] Therefore, it is crucial to quantify the biological activity of dicamba formulations and understand their potential phytotoxic effects. This document provides a comprehensive, step-by-step protocol for conducting a greenhouse bioassay to evaluate the herbicidal effects of Dicamba-dimethylammonium on a sensitive indicator plant species.
This guide is intended for researchers, scientists, and professionals in drug development and crop protection. It emphasizes the scientific rationale behind the experimental design to ensure the generation of robust and reproducible data. The protocol is designed as a self-validating system, incorporating necessary controls and checks for data integrity.
The Scientific Principle: Mimicking a Plant's Own Hormones
Dicamba's mode of action is as a synthetic auxin (Group 4 herbicide).[5][6] In normal plant development, natural auxins regulate cell growth and division. Dicamba mimics these natural hormones, but at concentrations that lead to rapid, uncontrolled, and abnormal cell growth in susceptible broadleaf plants.[1][2] This hormonal imbalance disrupts the plant's vascular tissue, ultimately leading to plant death.[1] Symptoms of dicamba exposure in sensitive plants include leaf cupping, stunting, and delayed or reduced flowering.[1][6] These characteristic symptoms typically appear in new growth areas as the herbicide is translocated within the plant.[5][6] The bioassay detailed here is designed to quantitatively assess these phytotoxic effects under controlled greenhouse conditions.
Materials and Methods
Test Substance and Plant Material
1.1. Test Substance
-
This compound salt: A commercial-grade formulation with a known concentration of the active ingredient (a.i.). The Certificate of Analysis (CoA) for the specific batch should be obtained and recorded.
-
Deionized (DI) water: For preparing stock and working solutions.
1.2. Indicator Plant Species
The choice of indicator species is critical and should be a plant known to be highly sensitive to dicamba. Non-dicamba tolerant soybean (Glycine max) or tomato (Solanum lycopersicum) are common choices. For this protocol, we will use a non-dicamba tolerant soybean variety.
-
Seeds: Procure certified, non-treated seeds of a known sensitive soybean variety. Ensure a sufficient quantity of seeds from the same lot to maintain uniformity.
Greenhouse Environmental Conditions
Maintaining a controlled and consistent environment is paramount for the validity of the bioassay. The following conditions should be established and monitored throughout the experiment.
| Parameter | Recommended Setpoint | Justification |
| Temperature | 25 ± 2°C (day) / 20 ± 2°C (night) | Optimal for soybean growth and ensures consistent metabolic activity for herbicide uptake and translocation. |
| Relative Humidity | 60 ± 10% | Prevents plant stress from excessively dry or humid conditions, which can affect herbicide absorption. |
| Photoperiod | 16-hour light / 8-hour dark cycle | Provides adequate light for photosynthesis and normal plant development. |
| Light Intensity | 400-600 µmol/m²/s | Mimics natural sunlight conditions and supports healthy plant growth. |
Experimental Design and Setup
A randomized complete block design (RCBD) is recommended to minimize the effects of any potential environmental gradients within the greenhouse.
3.1. Treatments
-
Negative Control: Plants treated with DI water only. This group serves as the baseline for normal growth and development.
-
This compound Treatments: A series of at least five concentrations, including a rate expected to cause no effect and one expected to cause severe injury or mortality. The concentration range should be determined based on preliminary range-finding studies or literature data.
3.2. Replication
Each treatment, including the negative control, should have a minimum of four to six replicate pots. Each pot will contain one plant.
Step-by-Step Experimental Protocol
4.1. Plant Propagation
-
Potting: Fill 10-cm diameter pots with a sterile, well-drained potting mix.
-
Sowing: Sow two to three soybean seeds per pot at a depth of approximately 2 cm.
-
Germination: Water the pots as needed and allow the seeds to germinate under the prescribed greenhouse conditions.
-
Thinning: Once the seedlings have emerged and developed their first true leaves, thin to one uniform and healthy seedling per pot.
4.2. Herbicide Application
The timing of the herbicide application is critical. It should be applied when the soybean plants are at the V2 to V3 growth stage (two to three fully expanded trifoliate leaves).
-
Preparation of Herbicide Solutions:
-
Prepare a stock solution of the this compound salt in DI water.
-
From the stock solution, prepare a series of dilutions to achieve the desired treatment concentrations. Always prepare fresh solutions on the day of application.
-
-
Application:
-
Use a calibrated laboratory spray chamber to ensure uniform application. This is crucial for minimizing variability.
-
The spray volume should be consistent across all treatments. A typical application volume is 20 gallons per acre (187 L/ha).
-
Place the pots in the spray chamber and apply the respective herbicide solutions to the foliage. The negative control pots should be sprayed with DI water.
-
After application, allow the foliage to dry completely before moving the pots back to the greenhouse benches.
-
Data Collection and Assessment
Visual assessment of phytotoxicity and quantitative measurements of plant growth should be conducted at regular intervals after treatment (e.g., 3, 7, 14, and 21 days after application - DAA).
5.1. Visual Injury Assessment
-
Rate the plants for visual signs of injury on a scale of 0 to 100%, where 0 = no injury and 100 = plant death.
-
Symptoms to look for include:
-
Leaf cupping and epinasty (downward bending of leaves)
-
Stunting of growth
-
Chlorosis (yellowing) and necrosis (tissue death)
-
Stem twisting
-
5.2. Quantitative Measurements
-
Plant Height: Measure the height of the main stem from the soil surface to the apical meristem.
-
Biomass: At the final assessment point (e.g., 21 DAA), carefully remove the plants from the pots, wash the roots to remove soil, and separate the shoots and roots.
-
Fresh Weight: Record the fresh weight of the shoots and roots immediately.
-
Dry Weight: Place the plant parts in labeled paper bags and dry in an oven at 70°C until a constant weight is achieved. Record the dry weight.
-
Data Analysis
The collected data should be subjected to statistical analysis to determine the effect of the this compound treatments.
-
Analysis of Variance (ANOVA): Use ANOVA to test for significant differences between the treatment means for each measured parameter (plant height, fresh weight, dry weight).[7]
-
Mean Separation: If the ANOVA indicates a significant treatment effect, use a mean separation test (e.g., Tukey's HSD) to determine which treatment means are significantly different from the control.
-
Dose-Response Analysis: The visual injury and biomass data can be used to generate dose-response curves. Non-linear regression models, such as the log-logistic model, are commonly used to estimate the effective dose that causes a 50% response (ED50).[8][9]
Visualizing the Workflow
Caption: Greenhouse Bioassay Workflow for this compound.
Safety Precautions
This compound salt can cause substantial but temporary eye injury and is harmful if swallowed.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the herbicide concentrate and prepared solutions. All handling of the concentrated herbicide should be performed in a well-ventilated area or a chemical fume hood.[11]
Conclusion
This protocol provides a robust framework for conducting a greenhouse bioassay to evaluate the phytotoxicity of this compound. By adhering to these detailed steps, researchers can generate reliable and reproducible data to assess the herbicidal activity of dicamba formulations. The emphasis on a controlled environment, proper experimental design, and thorough data analysis ensures the scientific integrity of the results. This information is critical for the development of effective weed management strategies and for understanding the potential environmental impact of this widely used herbicide.
References
-
FBN. (2025, May 19). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]
-
Farm Progress. (2018, January 31). 10 things to know about dicamba. [Link]
-
National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]
-
Solutions Pest & Lawn. Dicamba Herbicide. [Link]
-
ASTM International. (n.d.). Standard Guide for Conducting Terrestrial Plant Toxicity Tests. [Link]
-
ResearchGate. (n.d.). Herbicide bioassay. [Link]
-
ASTM International. (2022, September 27). E1963 Standard Guide for Conducting Terrestrial Plant Toxicity Tests. [Link]
-
Albaugh LLC. (n.d.). DICAMBA DMA SALT. [Link]
-
ResearchGate. (n.d.). Bioassay Analysis using R. [Link]
-
NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. [Link]
-
RSC Publishing. (2014, August 8). Statistical evaluation of toxicological bioassays – a review. [Link]
-
Amazon S3. (2009, May 5). Dicamba dimethylamine salt. [Link]
-
PMC - NIH. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
WSU Extension Publications. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]
-
Agrian. (n.d.). DICAMBA. [Link]
Sources
- 1. fbn.com [fbn.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. albaugh.com [albaugh.com]
- 4. Dicamba Technical Fact Sheet [npic.orst.edu]
- 5. farmprogress.com [farmprogress.com]
- 6. Symptoms of dicamba exposure in soybean [extension.umn.edu]
- 7. Statistical evaluation of toxicological bioassays – a review - Toxicology Research (RSC Publishing) DOI:10.1039/C4TX00047A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fs1.agrian.com [fs1.agrian.com]
- 11. pestrong.com [pestrong.com]
Application Notes and Protocols for Dicamba-Dimethylammonium in Field Trials
These comprehensive application notes and protocols are designed for researchers, scientists, and professionals engaged in field trials involving Dicamba-dimethylammonium salt (DMA). This guide emphasizes scientific integrity, field-proven insights, and adherence to regulatory best practices to ensure data accuracy and environmental stewardship.
Section 1: Foundational Principles of Dicamba-DMA Application
Dicamba is a selective herbicide belonging to the synthetic auxin group (Group 4), which controls broadleaf weeds by mimicking natural plant growth hormones, leading to uncontrolled growth and eventual plant death.[1] The dimethylammonium (DMA) salt formulation is a water-soluble version of dicamba.[1][2] While effective, its application in field trials demands meticulous attention to detail due to its potential for off-target movement through spray drift and volatilization.[3][4]
1.1. The Critical Distinction: Spray Drift vs. Volatilization
Understanding the two primary mechanisms of off-target movement is fundamental to designing a robust and responsible field trial protocol.
-
Spray Drift: This is the physical movement of liquid spray droplets away from the target area during application.[3][5] It is primarily influenced by weather conditions (wind speed), application equipment (nozzle type, pressure), and operational parameters (boom height).[5]
-
Volatility (Vapor Drift): This is a chemical process where dicamba transitions from a liquid or solid state to a gaseous vapor after application and then moves off-target.[3][6] This can occur hours or even days after the initial application.[6] Volatility is significantly influenced by temperature, humidity, and the specific dicamba formulation.[6][7] The DMA salt of dicamba is known to be more prone to volatilization compared to newer formulations like diglycolamine (DGA) or N,N-bis-(3-aminopropyl)methylamine (BAPMA) salts, which are often engineered to have lower volatility.[7][8]
dot graph TD { subgraph "Off-Target Movement" A[Dicamba Application] --> B{Spray Droplets}; A --> C{Surface Deposits}; B --> D[Spray Drift]; C --> E[Volatility]; D --> F((Non-Target Plants)); E --> F; end style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 } caption: "Mechanisms of Off-Target Dicamba Movement."
Section 2: Pre-Application Protocol & Site Selection
Thorough planning is paramount for a successful and scientifically valid field trial.
2.1. Site Characterization and Sensitive Crop Survey
Before establishing trial plots, a comprehensive survey of the surrounding area is mandatory.
-
Sensitive Crop Registry: Consult national and local sensitive crop registries (e.g., FieldWatch/DriftWatch) before every application to identify nearby specialty crops, such as non-dicamba-tolerant soybeans, grapes, and tomatoes, which are extremely sensitive to dicamba.[9][10]
-
Field Scouting: Physically scout the areas adjacent to the planned trial site.[11] Document all surrounding vegetation and residential areas. This is a critical step as registries may not be exhaustive.
-
Buffer Zones: Establish mandatory buffer zones as required by product labels and local regulations. A downwind buffer is a key requirement to protect sensitive areas.[11][12] For instance, a 110-foot downwind buffer may be required for certain applications.[12]
2.2. Environmental Conditions: The Go/No-Go Decision
Environmental parameters directly impact the efficacy and off-target movement of dicamba. Monitoring these conditions is not just a recommendation; it is a critical component of the experimental protocol.
| Parameter | Optimal Range/Condition | Rationale & Causality |
| Wind Speed | 3 to 10 mph[12][13] | Below 3 mph may indicate a temperature inversion; above 10 mph significantly increases the risk of spray drift.[14][15] |
| Wind Direction | Away from sensitive areas[13] | Prevents direct movement of spray droplets onto susceptible non-target plants. |
| Temperature | Below 85°F (29.4°C)[1][9] | Higher temperatures dramatically increase the potential for dicamba to volatilize into a gas, leading to vapor drift.[6][16] |
| Temperature Inversion | Must not be present[13][14] | During an inversion, a layer of cool air is trapped near the ground by a layer of warmer air, preventing vertical air mixing.[4] This can cause fine spray droplets to become suspended and travel long distances horizontally.[4][14] |
| Rainfall Forecast | No rain predicted within 24 hours[10] | Rainfall shortly after application can wash the herbicide off the target weeds, reducing efficacy. |
Section 3: Equipment and Calibration Protocol
The accuracy of your application is directly tied to the precision of your equipment. Inaccurate application rates can invalidate trial results.[17][18]
3.1. Sprayer System Preparation
A contaminated sprayer can introduce confounding variables into your experiment.
-
Thorough Cleanout: Before any dicamba application, the entire sprayer system (tank, hoses, pumps, nozzles) must be meticulously cleaned to remove residues from previous applications, especially if ammonium sulfate (AMS) was used, which can lower spray solution pH and increase dicamba volatility.[10][12]
-
Triple Rinse Procedure: A triple rinse procedure using a commercial tank cleaner is a standard and effective method.[13][19]
3.2. Sprayer Calibration: A Step-by-Step Protocol
Calibration ensures that the desired volume of spray solution is applied evenly across the trial plot.[20][21]
Objective: To determine the sprayer's output in Gallons Per Acre (GPA).
Materials: Measuring tape, stopwatch, collection container graduated in ounces, flags or stakes.
Protocol:
-
System Check: Fill the sprayer tank with clean water and operate the pump to check for any leaks and ensure all nozzles are functioning correctly.[17]
-
Select Operating Parameters:
-
Nozzles: Use only approved, low-drift nozzles that produce coarse to ultra-coarse droplets.[1][14] Consult the herbicide manufacturer's website for a list of approved nozzles.[10][22]
-
Pressure: Operate within the pressure range recommended for the selected nozzles to minimize the creation of fine, drift-prone droplets.[5]
-
Speed: Select a consistent and safe ground speed that will be used during the actual application, never to exceed 15 mph.[10]
-
-
Measure a Test Course: Mark a known area in a field with conditions similar to the trial plots. A common method is the 1/128th of an acre method (e.g., an 18.5 ft x 18.5 ft area).[17][23]
-
Time the Run: Drive the measured course at your selected speed and record the time in seconds required to cover the distance.
-
Measure Nozzle Output:
-
Park the sprayer and maintain the same operating pressure.
-
Using the collection container, catch the output from a single nozzle for the same amount of time it took to run the test course.[18]
-
Repeat this for each nozzle to check for consistency. Nozzle output should not vary by more than 5% from the average.[18] Clean or replace any nozzles that fall outside this range.
-
-
Calculate Gallons Per Acre (GPA):
-
Adjust if Necessary: If the calculated GPA is not the desired rate, you can make minor adjustments by changing the pressure or major adjustments by changing your travel speed or nozzle size.[18] Re-calibrate after any adjustments.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Sprayer Calibration Workflow."
Section 4: Application Protocol
Strict adherence to this protocol during application is essential for trial integrity and regulatory compliance.
4.1. Tank Mixing Procedure
The order in which products are added to the spray tank can impact the final solution's properties.
-
Fill the spray tank with 50-75% of the required water volume.
-
Begin agitation.
-
Add any compatibility agents, if required.
-
Add any required Volatility Reduction Agents (VRAs). The use of a VRA is often mandatory to increase the spray solution pH, which reduces the formation of the more volatile dicamba acid.[7][24][25]
-
Add the Dicamba-DMA product.
-
Add any other approved tank-mix partners, such as other herbicides or adjuvants.[8] Only use tank-mix partners explicitly listed as approved on the dicamba product's website.[10][14]
-
Add any required surfactants or crop oil concentrates to improve plant uptake.[26]
-
Fill the remainder of the tank with water.
-
Maintain constant agitation throughout the application process.
4.2. On-Site Application Best Practices
-
Boom Height: Maintain a maximum boom height of 24 inches above the target crop canopy or soil surface.[11][12] Higher booms allow more time for wind to influence spray droplets.
-
Ground Speed: Do not exceed 15 mph.[10] Slower speeds, especially at field edges, can further reduce drift potential.
-
Continuous Monitoring: Continuously monitor wind speed and direction at boom height throughout the application.[9] If conditions change and fall outside the acceptable range, spraying must cease immediately.[12]
Section 5: Post-Application Procedures and Data Collection
5.1. Record Keeping: A Mandatory Requirement
Comprehensive record-keeping is a legal requirement and a cornerstone of good scientific practice.[14][27] Records must be generated within 72 hours of application and kept for a minimum of two years.[12][13]
| Category | Required Information |
| Applicator & Site | Full name and certification number of the applicator, date, field location/ID, size of the treated area.[22][27] |
| Product Information | Product name(s), EPA registration number(s), total amount applied, and all tank mix partners and adjuvants.[22][27] |
| Application Details | Nozzle type and operating pressure, spray volume (GPA), application timing (e.g., pre-emergence, post-emergence).[22][27] |
| Weather Conditions | Start and finish times of application.[27] Air temperature, wind speed, and wind direction must be recorded at boom height at both the start and finish of the application for each field.[9][10] |
| Post-Application | Documentation of sprayer system cleanout procedures.[22][27] |
5.2. Residue Sampling and Analysis
For trials investigating herbicide fate and transport, soil and plant tissue samples should be collected at predetermined intervals.
-
Sample Collection: Collect samples from within the treated plot and at various distances downwind to assess for off-target movement. Control samples from untreated areas are essential.
-
Analytical Methods: Highly sensitive analytical methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC/MS) are typically used to quantify dicamba and its metabolites (e.g., 5-OH dicamba and 3,6-dichlorosalicylic acid) in soil and vegetation.[28][29][30]
Section 6: Conclusion
The successful application of this compound in a field trial setting is a multi-faceted process that extends far beyond the moment of spray release. It requires a deep understanding of the herbicide's chemical properties, meticulous planning, precise execution, and diligent record-keeping. By adhering to these scientifically grounded protocols, researchers can generate reliable, reproducible data while upholding the highest standards of environmental safety and regulatory compliance.
References
-
Devkota, P. (2020). Important Considerations for Dicamba Application in Dicamba Resistant Crops. Panhandle Agriculture - nwdistrict.ifas.ufl.edu.
-
Freese, B. (2019). Dicamba Drift Report. Regulations.gov.
-
Farm Progress. (2018). Record keeping for Dicamba products.
-
UT Crops News. (2017). Best Management Practices to Mitigate Dicamba Drift.
-
Weed Science. Example Record Keeping for Dicamba Applications.
-
Hartzler, B., & Jha, P. (2017). Factors influencing dicamba volatility. Integrated Crop Management, Iowa State University Extension.
-
Illinois Fertilizer & Chemical Association. (2024). IFCA 2024 Dicamba Recordkeeping Recommendations and Compliance Clarifications.
-
Grisso, R., et al. (1997). Calibrating Field Sprayers. MU Extension.
-
Striegel, A. R., et al. (2022). Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control. Pest Management Science.
-
Office of Indiana State Chemist. Required Records for Engenia, Xtendimax, FeXapan Applications.
-
SCIEX. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples.
-
Alligare. (2025). Ensuring Application Accuracy with Proper Sprayer Calibration.
-
Drexel Chemical Company. Dicamba.
-
Banks, P. A. (2023). Managing dicamba volatility and drift: technological advances and regulatory strategies to minimize off-target movement. University of Minnesota.
-
Werle, R. (2021). Understanding Dicamba Volatility. Extension Richland County.
-
Ohio State University Extension. (2016). Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants.
-
UC Agriculture and Natural Resources. (2011). Ways to Calibrate Spray Application Equipment.
-
Gemplers Learning Hub. How to Calibrate Your Sprayer: A Step-by-Step Guide.
-
Scribd. Sprayer Calibration.
-
CELLUDOT LLC. Vapor Drift Reduction of Dicamba Herbicide using a Nanocellulose-based Adjuvant. NIFA Reporting Portal.
-
The Ohio State University. An Overview of Dicamba and 2,4-D Drift Issues.
-
Albaugh LLC. DICAMBA DMA SALT.
-
Shergill, L. S., et al. (2021). Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry.
-
Pestrong. SAFETY DATA SHEET - Dicamba DMA Salt.
-
BASF Agricultural Solutions. (2018). Seven steps for dicamba spraying success.
-
BASF Agricultural Solutions. (2018). Five tips to keep in mind for dicamba applications.
-
Riter, L. S., et al. (2020). Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. Journal of Agricultural and Food Chemistry.
-
ResearchGate. (2014). The measurement of dicamba in soil and plants.
-
Greenbook.net. DICAMBA DMA SALT.
-
Albaugh LLC. Dicamba DMA Salt Specimen Label.
-
Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed.
-
Nanjing GM Technology Co.,Ltd. Dicamba surfactant/adjuvant for sale.
-
Norsworthy, J. K., et al. (2023). Assessment of dicamba and 2,4-D residues in Palmer amaranth and soybean. Scientific Reports.
-
Nebraska Department of Agriculture. (2021). DICAMBA BEST MANAGEMENT PRACTICES 2021-2025.
-
Farm Progress. (2018). 5 expert ways to reduce off-target dicamba movement.
-
Boyd, V. (2017). Large-scale dicamba field trials. Soybean South.
-
U.S. Environmental Protection Agency. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil.
-
Farmers Business Network. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba.
-
Wang, S., et al. (2019). On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging. Scientific Reports.
-
Dieb, Y., et al. (2020). Dicamba emissions under field conditions as affected by surface condition. Journal of Environmental Quality.
-
PubChem. Dicamba dimethylamine salt. National Center for Biotechnology Information.
-
Riter, L. S., et al. (2020). Quantifying dicamba volatility under field conditions: part I, methodology. CABI Digital Library.
-
National Pesticide Information Center. Dicamba Fact Sheet.
-
Riter, L. S., et al. (2020). Quantifying Dicamba Volatility under Field Conditions: Part II, Comparative Analysis of 23 Dicamba Volatility Field Trials. Journal of Agricultural and Food Chemistry.
-
CDMS.net. Dicamba.
-
Genfarm. dicamba 500 selective herbicide.
Sources
- 1. albaugh.com [albaugh.com]
- 2. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]
- 5. Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants | Ohioline [ohioline.osu.edu]
- 6. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 7. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ifca.com [ifca.com]
- 10. oisc.purdue.edu [oisc.purdue.edu]
- 11. nda.nebraska.gov [nda.nebraska.gov]
- 12. Important Considerations for Dicamba Application in Dicamba Resistant Crops | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 13. agriculture.basf.us [agriculture.basf.us]
- 14. Best Management Practices to Mitigate Dicamba Drift | UT Crops News [news.utcrops.com]
- 15. farmprogress.com [farmprogress.com]
- 16. conservancy.umn.edu [conservancy.umn.edu]
- 17. blog.alligare.com [blog.alligare.com]
- 18. How to Calibrate Your Sprayer: A Step-by-Step Guide - Gemplers [learn.gemplers.com]
- 19. cdms.net [cdms.net]
- 20. Calibrating Field Sprayers | MU Extension [extension.missouri.edu]
- 21. scribd.com [scribd.com]
- 22. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 23. ucanr.edu [ucanr.edu]
- 24. Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crop Protection Network [cropprotectionnetwork.org]
- 26. drexchem.com [drexchem.com]
- 27. farmprogress.com [farmprogress.com]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. researchgate.net [researchgate.net]
- 30. aapco.org [aapco.org]
Quantification of Dicamba-Dimethylammonium in Plant Tissue by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocol
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for the control of broadleaf weeds in agriculture and non-crop settings.[1][2] Its dimethylammonium (DMA) salt is a common formulation. Due to its potential for off-target movement and subsequent damage to sensitive crops, the accurate quantification of dicamba residues in plant tissues is of paramount importance for agricultural research, environmental monitoring, and regulatory compliance.[3][4][5] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of dicamba in complex plant matrices.[6][7]
This application note provides a comprehensive and detailed protocol for the extraction and quantification of dicamba-dimethylammonium in plant tissue. The methodology is designed to deliver high accuracy, precision, and reliability, addressing the needs of researchers, scientists, and professionals in drug (herbicide) development. The protocol emphasizes not just the procedural steps but also the underlying scientific principles to ensure a thorough understanding and successful implementation.
Principle of the Method
The quantification of dicamba is achieved through a multi-step process. First, the herbicide is extracted from the homogenized plant tissue using an organic solvent. The resulting extract is then subjected to a clean-up procedure to remove interfering matrix components. Finally, the purified extract is analyzed by reverse-phase HPLC with UV detection. The concentration of dicamba in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. The use of an isotopically labeled internal standard, such as d3-Dicamba, is highly recommended to improve the accuracy and precision of the method by correcting for variations in extraction efficiency and instrument response.[8]
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Analytical balance (0.0001 g readability)
-
Homogenizer (e.g., Polytron, bead beater)
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and cartridges (if required for cleanup)
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm)
-
Autosampler vials
Chemicals and Reagents
-
Dicamba analytical standard (>99% purity)
-
Dicamba-d3 (isotopically labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (reagent grade)[9]
-
Ammonium acetate (reagent grade)
-
Sodium hydroxide (reagent grade)
-
Hydrochloric acid (reagent grade)
-
Nitrogen gas (high purity)
Experimental Protocols
Standard Solution Preparation
Rationale: Accurate standard solutions are fundamental for generating a reliable calibration curve, which is the basis for quantifying the analyte in unknown samples.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of dicamba analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of dicamba-d3 in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard with the mobile phase to create concentrations ranging from 0.05 µg/mL to 10 µg/mL. Spike each working standard with the internal standard to a final concentration of 1 µg/mL.
Sample Preparation and Extraction
Rationale: The goal of sample preparation is to efficiently extract dicamba from the plant matrix while minimizing the co-extraction of interfering substances. The choice of extraction solvent and pH is critical for maximizing recovery.
-
Sample Collection and Homogenization: Collect representative plant tissue samples (e.g., leaves, stems). For accurate results, it is crucial to also collect a control sample from an untreated plant of the same species.[10] Weigh approximately 1-2 g of the fresh plant tissue and homogenize it with a suitable volume of extraction solvent.
-
Extraction:
-
To the homogenized tissue, add 10 mL of acetonitrile containing 1% formic acid.[8][9] The acidic condition ensures that dicamba, a weak acid, is in its protonated form, enhancing its solubility in the organic solvent.
-
Spike the sample with the internal standard (dicamba-d3) at this stage to account for any losses during the subsequent steps.
-
Vortex the mixture vigorously for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[8][9]
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
Sources
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. epa.gov [epa.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. sciex.com [sciex.com]
- 9. sciex.com [sciex.com]
- 10. ag.ndsu.edu [ag.ndsu.edu]
Method for detecting Dicamba-dimethylammonium drift in air samples
Application Note & Protocol
Title: Quantitative Determination of Dicamba-Dimethylammonium in Air Samples via Sorbent-Based Sampling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide widely used for controlling broadleaf weeds.[1] The introduction of dicamba-resistant crops has led to its increased use, which has concurrently raised concerns about its potential for off-target movement through spray drift and volatilization.[1][2][3] The dimethylammonium (DMA) salt of dicamba is one of the formulations designed to reduce volatility; however, under certain environmental conditions, it can dissociate to the more volatile dicamba acid form, leading to unintended exposure and damage to sensitive, non-target crops.[4]
Accurate and sensitive quantification of airborne dicamba is therefore critical for environmental monitoring, agricultural research, and regulatory compliance. This document provides a comprehensive, field-proven methodology for the detection and quantification of dicamba from air samples. The protocol is based on established regulatory methods, such as U.S. EPA Method GRM022.08A, and leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
The core principle involves drawing a known volume of air through a sorbent tube to trap dicamba, followed by solvent extraction and analysis. The use of an isotopically labeled internal standard is integral to the method's robustness, correcting for variations in extraction efficiency and potential matrix effects during analysis.[2][7]
Principle of the Method
This method is designed for the quantitative determination of dicamba in air. A known volume of air is drawn through a sorbent tube containing a solid adsorbent, typically Amberlite® XAD-2 resin or Polyurethane Foam (PUF), which effectively traps the herbicide.[5][8][9] Following collection, the trapped dicamba is extracted from the sorbent using an acidified organic solvent. The acidification step is crucial as it ensures that dicamba, an acidic herbicide, remains in its protonated form, enhancing its solubility in the organic extraction solvent.
The resulting extract is then concentrated, reconstituted in a suitable solvent, and analyzed by LC-MS/MS. The system operates in negative electrospray ionization (ESI) mode, which is optimal for ionizing acidic compounds like dicamba.[10][11] Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for dicamba are monitored, providing high selectivity and sensitivity.[6][10] An isotopically labeled internal standard (e.g., ¹³C₆-dicamba or d₃-dicamba) is added before extraction to ensure the highest degree of accuracy by compensating for analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.[2][7][12]
Apparatus and Materials
-
Air Sampling Pump: Calibrated personal or environmental air sampling pump capable of maintaining a constant flow rate between 1 to 5 L/min.[13]
-
Sorbent Tubes:
-
Analytical Balance: 5-figure balance for accurate weighing of standards.
-
Mechanical Shaker/Vortex Mixer.
-
Ultrasonic Bath (Sonicator).
-
Sample Concentrator/Evaporator: Nitrogen evaporation system with a water bath (e.g., TurboVap® or equivalent).
-
Glassware: Class A volumetric flasks, conical tubes (50 mL), autosampler vials.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX QTRAP® 6500+ or equivalent).[10][11]
-
Analytical Column: Reversed-phase column suitable for polar compounds (e.g., Phenomenex Kinetex® F5, 100 x 2.1 mm, 2.6 µm or equivalent).[6][10]
Reagents and Standards
-
Solvents: HPLC or LC-MS grade Methanol, Acetone, and Acetonitrile.
-
Reagents: Formic Acid (≥98% purity), Reagent-grade water (18.2 MΩ·cm).
-
Dicamba Analytical Standard: Purity ≥99%.
-
Isotopically Labeled Internal Standard (ISTD): ¹³C₆-Dicamba or d₃-Dicamba.
-
Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of the dicamba analytical standard into a 100 mL Class A amber volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix thoroughly.
-
Store at 4°C, protected from light.[5]
-
Repeat for the ISTD.
-
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the reconstitution solvent (e.g., 95:5 v/v 0.1% formic acid in water:methanol).
Experimental Protocol
Part A: Air Sample Collection
-
Pump Calibration: Calibrate the air sampling pump to the desired flow rate (typically 2 L/min) using a calibrated flowmeter.
-
Tube Preparation: Immediately before sampling, break both ends of the sorbent tube.[13]
-
Assembly: Connect the sorbent tube to the sampling pump using flexible tubing. The arrow on the tube indicates the direction of airflow and should point towards the pump.[13]
-
Sampling: Position the sampler in the desired location, approximately 1.5 meters above the ground, to represent the breathing zone. Record the start time and the initial flow rate.
-
Duration: Sample for a predetermined period (e.g., 4-8 hours) to achieve a total sample volume sufficient to meet the required detection limits.
-
Post-Sampling: At the end of the sampling period, record the stop time and the final flow rate. Seal the sorbent tubes with the provided caps and label them clearly.
-
Field Blanks: Handle at least one un-opened sorbent tube in the same manner as the field samples (transport to and from the field) to serve as a field blank. This blank is crucial for identifying any potential contamination during transport and handling.
-
Storage: Store the collected samples and field blanks at 4°C until extraction.
Part B: Sample Extraction
The following workflow outlines the critical steps for extracting Dicamba from the sorbent media prior to analysis.
Figure 1: Detailed workflow for the extraction of Dicamba from air sampling sorbents.
Step-by-Step Protocol:
-
Carefully break open the sorbent tube and transfer the contents (XAD-2 resin or PUF plug) into a 50 mL polypropylene conical tube. Ensure the outer glass tube is not included to avoid contamination.[5]
-
Add a known amount of the ISTD working solution to each sample, blank, and quality control sample.
-
Add 40 mL of the appropriate extraction solvent.
-
Seal the tubes and shake them vigorously on a mechanical shaker for 30 minutes.[5][16]
-
Following shaking, place the tubes in an ultrasonic bath for 10 minutes.[5][16]
-
If particulates are present, centrifuge the tubes for 5 minutes at ~5000 rpm.
-
Transfer a measured aliquot of the supernatant to a clean tube suitable for evaporation.
-
Evaporate the solvent to near dryness (≤ 100 µL) under a gentle stream of nitrogen at approximately 50°C.[6]
-
Reconstitute the residue in 0.5 mL of the reconstitution solvent (e.g., 95:5 v/v 0.1% formic acid in ultra-pure water:methanol).[5][6] Vortex thoroughly.
-
Transfer the final extract into an autosampler vial for LC-MS/MS analysis.
Part C: LC-MS/MS Analysis
-
Instrument Setup: Configure the LC-MS/MS system. The use of negative mode ESI is standard for dicamba analysis due to its acidic nature.[10]
-
Chromatography: Perform chromatographic separation using a gradient elution program. The organic modifier (methanol or acetonitrile) and aqueous phase should both be acidified with 0.1% formic acid to maintain the protonated state of dicamba for good chromatographic peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in MRM mode. Tune the instrument for dicamba and its internal standard to determine the optimal precursor and product ions, as well as collision energies. Dicamba contains two chlorine atoms, resulting in a characteristic isotopic pattern (M, M+2, M+4) that can be used for confirmation.[5]
| Parameter | Typical Value | Rationale |
| LC Column | Phenomenex Kinetex F5 (or C18) | Provides robust separation for polar acidic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier for improved peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Elutes dicamba from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale LC columns. |
| Ionization Mode | ESI Negative | Optimal for deprotonating the carboxylic acid group of dicamba.[10] |
| MRM Transitions | Dicamba: m/z 219 → 175 (Quantifier) | Provides specificity and sensitivity for detection.[6] |
| Dicamba: m/z 221 → 177 (Qualifier) | Confirms identity based on isotopic ratio.[6] | |
| ¹³C₆-Dicamba (ISTD): m/z 225 → 181 | Differentiates the internal standard from the native analyte. |
Data Analysis and Calculations
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Dicamba/ISTD) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of dicamba in the sample extracts (C_extract, in ng/mL) using the calibration curve.
-
Air Concentration Calculation: Calculate the concentration of dicamba in the original air sample (C_air, in ng/m³) using the following formula:
C_air (ng/m³) = (C_extract * V_final) / (V_air * R)
Where:
-
C_extract: Concentration in the final extract (ng/mL)
-
V_final: Final volume of the reconstituted extract (mL)
-
V_air: Total volume of air sampled (m³), calculated from the average flow rate and sampling time.
-
R: Extraction recovery factor (if not using an ISTD; with an ISTD, R is assumed to be corrected for and is 1).
-
Quality Control
A robust analytical method requires a self-validating system. The following QC measures are essential:
-
Method Blank: A clean sorbent tube extracted alongside the samples to check for laboratory contamination.
-
Field Blank: An unopened sorbent tube taken to the sampling site and back to assess contamination during transport and storage.
-
Matrix Spike: A sample fortified with a known amount of dicamba before extraction to evaluate method recovery in the presence of potential matrix interferences.[5]
-
Internal Standard Response: The peak area of the ISTD should be monitored across all samples. Significant deviation (>30%) from the average may indicate a problem with extraction or injection for that specific sample.
-
Limit of Quantitation (LOQ): The method's LOQ has been established at 1.0 ng per air sampling tube, defined as the lowest concentration with acceptable recovery (70-120%) and precision (RSD ≤ 20%).[5][6]
Method Performance
This method, when properly executed, is reliable and accurate for the determination of dicamba in air.
| Metric | Performance Specification | Reference |
| Limit of Quantitation (LOQ) | 1.0 ng/air sampling tube | [5][6][16] |
| Analyte Recovery | 70 - 120% | [6] |
| Precision (RSD) | ≤ 20% | [6] |
| Sample Stability | Extracts stable for up to 7 days at 4°C | [5] |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling standards, solvents, and samples.
-
Prepare all stock solutions and perform extractions in a well-ventilated fume hood to avoid inhalation of vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
-
Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. U.S. Environmental Protection Agency. [Link]
-
Ghaste, M., Hayden, N.C., Osterholt, M.J., Young, J., Young, B., & Widhalm, J.R. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3649. [Link]
-
Analytical method for dicamba in air from air sampling tube and filter paper Reports: ECM: EPA MRID No. 50102120. U.S. Environmental Protection Agency. [Link]
-
Polyurethane Foam (PUF) Pesticide Samplers. Tisch Environmental. [Link]
-
TISCH Polyurethane Foam (PUF) Pesticide Samplers. Inteccon. [Link]
-
Ghaste, M., Hayden, N.C., Osterholt, M.J., Young, J., Young, B., & Widhalm, J.R. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. PMC - NIH. [Link]
-
Ghaste, M., Hayden, N.C., Osterholt, M.J., Young, J., Young, B., & Widhalm, J.R. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS. PubMed. [Link]
-
Method TO-10A: Determination of Pesticides and Polychlorinated Biphenyls In Ambient Air Using Low Volume Polyurethane Foam (PUF) Sampling. U.S. Environmental Protection Agency. [Link]
-
PUF1 - Polyurethane Foam Sampler. Polltech Instruments Pvt. Ltd. [Link]
-
PUF/XAD Cartridge for TO-13 PAH. Environmental Analytical Service. [Link]
-
ILV - Dicamba in Air - MRID 50102121. U.S. Environmental Protection Agency. [Link]
-
Zaccaro-Gruener, M. L., et al. (2022). Dicamba Air Concentrations in Eastern Arkansas and Impact on Soybean. Weed Technology. [Link]
-
Sorbent Tubes - Gas and Vapor Samplers. SKC Inc. [Link]
-
Volesky, K. C., et al. (2020). Simulated Particle and Vapor Drift of Dicamba to 'Vidal blanc' Hybrid Grapevine under Missouri Field Conditions. HortScience. [Link]
-
Air Sampling: Sorbent Tubes. EGM Ltd. [Link]
-
Soltani, N., et al. (2020). Off-target movement assessment of dicamba in North America. Weed Technology. [Link]
-
Sorbent tube. Wikipedia. [Link]
-
Hartzler, B. & Jha, P. (2020). Dicamba: What does the research say? Integrated Crop Management, Iowa State University. [Link]
-
Sorbent Tubes. SKC Ltd. [Link]
-
Assoumani, A., et al. (2012). Application of XAD-2 resin-based passive samplers and SPME-GC-MS/MS analysis for the monitoring of spatial and temporal variations of atmospheric pesticides in Luxembourg. PubMed. [Link]
-
Thermal Desorption Sorbent Tubes. Air-Met Scientific. [Link]
-
D'Auria, M., et al. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. MDPI. [Link]
-
Kenny, J.E., & Smith, J. (2007). Field Evaluation of Solid Sorbents for Ambient Air Sampling of Pesticides. BioOne Complete. [Link]
-
de Morais, T.P., et al. (2021). Evaluation of an alternative sorbent for passive sampling of the herbicides 2,4-D and Dicamba in the air. PubMed. [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. SCIEX. [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. Chromatography Today. [Link]
-
Pesticides & Herbicides in Air Analysis. ALS Global. [Link]
-
Clément, M., et al. (2000). Adsorption/thermal desorption-GC/MS for the Analysis of Pesticides in the Atmosphere. Talanta. [Link]
-
Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System. SCIEX. [Link]
-
Clément, M., et al. (2000). Adsorption/thermal desorption-GC/MS for the analysis of pesticides in the atmosphere. ResearchGate. [Link]
-
Ghaste, M., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Semantic Scholar. [Link]
-
da Silva, J. B. B., et al. (2010). Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. ResearchGate. [Link]
Sources
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. maxweeds.rbind.io [maxweeds.rbind.io]
- 4. cambridge.org [cambridge.org]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorbent tube - Wikipedia [en.wikipedia.org]
- 9. Application of XAD-2 resin-based passive samplers and SPME-GC-MS/MS analysis for the monitoring of spatial and temporal variations of atmospheric pesticides in Luxembourg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sciex.com [sciex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. egm-ltd.com [egm-ltd.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. tisch-env.com [tisch-env.com]
- 16. epa.gov [epa.gov]
Troubleshooting & Optimization
Improving the solubility of Dicamba-dimethylammonium in organic solvents
Introduction
Dicamba-dimethylammonium (Dicamba-DMA) is the dimethylamine salt of the herbicide dicamba.[1] As an ionic salt, it exhibits high solubility in aqueous solutions, a property beneficial for its formulation as a water-soluble herbicide.[2][3] However, researchers in pharmaceutical development, material science, and analytical chemistry often face the challenge of dissolving Dicamba-DMA in organic solvents for specific applications such as reaction chemistry, formulation studies, or purification processes. Its inherent polarity and the energetic stability of its crystal lattice make it poorly soluble in many non-aqueous media.
This guide provides in-depth troubleshooting advice, frequently asked questions, and experimental protocols to help researchers overcome these solubility challenges. We will explore the underlying chemical principles and provide practical, field-proven strategies for improving the solubility of this compound in organic solvent systems.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I've added this compound to my organic solvent, but it's not dissolving. What are my initial troubleshooting steps?
Answer: When facing poor solubility, a systematic approach is crucial. Start by verifying the fundamentals of your system before moving to more complex solutions.
-
Verify Compound and Solvent Integrity: First, confirm the identity and purity of your this compound. Impurities can sometimes affect solubility. Ensure your solvent is of an appropriate grade and, critically, check its water content. Since Dicamba-DMA is highly water-soluble, even small amounts of residual water in a hygroscopic solvent can impact the dissolution process, sometimes favorably.[2]
-
Assess Polarity Mismatch: The core issue is most often a significant mismatch in polarity. Dicamba-DMA is a polar, ionic compound. It will have very limited solubility in non-polar solvents like hexane or toluene.[4] Your best chance for dissolution is with polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol).[5]
-
Apply Gentle Energy: If there is no dissolution at room temperature, gentle heating and agitation can help overcome the activation energy barrier for dissolution. Use a magnetic stirrer and slowly increase the temperature, monitoring for any change. Sonication is another excellent method for providing localized energy to break up the solute's crystal lattice structure and enhance solvent interaction.
-
Check for Saturation: Ensure you have not exceeded the solubility limit of the compound in the chosen solvent at that specific temperature. Try using a smaller amount of the solute in the same volume of solvent to see if any dissolution occurs.
Question 2: My Dicamba-DMA initially dissolved with heating, but a precipitate formed as it cooled. What is happening and how can I prevent it?
Answer: This phenomenon is indicative of creating a supersaturated solution. The increased kinetic energy from heating allowed the solvent to dissolve more solute than it could normally hold at room temperature. Upon cooling, the system returns to a lower energy state, and the excess, less-soluble compound precipitates out.
Causality & Prevention:
-
Metastable State: The heated, clear solution was in a metastable, supersaturated state. Any disturbance (like cooling, agitation, or the presence of a nucleation site like a dust particle) can trigger rapid precipitation.
-
Maintaining Solubility: To keep the compound in solution upon cooling, you may need to modify the solvent system itself. The most effective strategy is often the introduction of a co-solvent.
-
Co-Solvent Strategy: A carefully chosen co-solvent can permanently increase the solvent system's capacity for the solute at room temperature. For instance, if you are working with a moderately polar solvent like acetone, adding a highly polar co-solvent such as dimethyl sulfoxide (DMSO) can create a mixture with a higher overall polarity, better capable of stabilizing the dissolved Dicamba-DMA ions.[6]
Experimental Workflow & Visualization
A logical workflow is essential for efficiently tackling solubility problems. The following diagram outlines a systematic approach to improving the solubility of Dicamba-DMA.
Caption: Troubleshooting workflow for solubilizing Dicamba-DMA.
Frequently Asked Questions (FAQs)
FAQ 1: Why is this compound so difficult to dissolve in many organic solvents?
This compound is an ionic liquid or salt. It is composed of a negatively charged dicamba anion and a positively charged dimethylammonium cation.[7] In its solid, crystalline form, these ions are held together by strong electrostatic forces (high lattice energy). To dissolve the compound, solvent molecules must surround each ion and overcome this lattice energy.
Polar solvents like water are effective because their molecules have significant partial positive and negative charges, allowing them to strongly interact with and stabilize the individual ions.[8] Most organic solvents, especially non-polar ones, lack this ability, making it energetically unfavorable to break the ionic bonds of the crystal.[5]
FAQ 2: How does pH affect the solubility of this compound?
The effect of pH is one of the most critical factors, especially in systems containing any protic substances (like alcohols or residual water). The dimethylamine salt of dicamba exists in a chemical equilibrium with its conjugate acid, dicamba acid.
-
At neutral or basic pH: The equilibrium favors the salt form (Dicamba-DMA), which remains as dissociated, soluble ions.
-
At acidic pH (pH < 5): An excess of hydrogen ions (H+) in the solution will protonate the dicamba anion, shifting the equilibrium to form the neutral dicamba acid.[9] Dicamba acid is significantly less polar than its salt form and is much less soluble in polar solvents, causing it to precipitate out of the solution.[10]
This principle is visually explained in the diagram below.
Caption: pH-dependent equilibrium of Dicamba-DMA.
FAQ 3: Can I use a co-solvent to improve solubility, and how do I choose one?
Yes, using a co-solvent is a highly effective and common strategy. The goal is to increase the overall polarity and hydrogen bonding capability of your solvent system.
Selection Guidelines:
-
Primary Solvent: Start with a primary organic solvent that is required for your application (e.g., for a specific reaction).
-
Co-Solvent Properties: Choose a co-solvent that is miscible with your primary solvent but has a much higher polarity.
-
Common Choices: Excellent polar aprotic co-solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Excellent polar protic co-solvents include methanol and ethanol.[6][11] These can form strong dipole-ion interactions or hydrogen bonds, which help stabilize the dissolved Dicamba-DMA ions.
-
Titration: Add the co-solvent dropwise to your suspension of Dicamba-DMA in the primary solvent while stirring. Often, only a small percentage (e.g., 5-10% v/v) of the co-solvent is needed to achieve full dissolution.
FAQ 4: Are there any safety risks associated with heating solvents?
Yes, significant risks are involved. Always follow proper laboratory safety procedures:
-
Use a Fume Hood: Always heat solvents inside a certified chemical fume hood to prevent the inhalation of potentially toxic vapors.[12]
-
No Open Flames: Never use a Bunsen burner or other open flame to heat flammable organic solvents. Use a controlled heating mantle, hot plate with a stirrer, or an oil bath.
-
Prevent Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.
-
Know Your Solvent: Be aware of the solvent's boiling point and flash point to avoid fire hazards.[13]
Data & Protocols
Solubility Data Table
Table 1: Solubility of Dicamba Acid in Various Organic Solvents at 25 °C
| Solvent | Chemical Class | Solubility ( g/100 mL) | Source |
|---|---|---|---|
| Methanol | Polar Protic | 137 | [10] |
| Ethanol | Polar Protic | 92.2 | [10] |
| Acetone | Polar Aprotic | 126 | [10] |
| Dichloromethane | Chlorinated | 26 | [10] |
| Toluene | Aromatic | 13 | [10] |
| Xylene | Aromatic | 20.2 | [10] |
| n-Hexane | Non-Polar | 0.375 |[10] |
Note: This data is for the parent acid (Dicamba) and should be used as a guide for solvent selection. The dimethylammonium salt's solubility will follow similar trends related to solvent polarity.
Protocol: Experimental Determination of Solubility with a Co-Solvent System
This protocol provides a step-by-step method for systematically improving and quantifying the solubility of Dicamba-DMA in a target organic solvent using a co-solvent.
Objective: To determine the minimum volume of a polar co-solvent required to solubilize a specific concentration of Dicamba-DMA in a primary organic solvent.
Materials:
-
This compound (solid)
-
Primary organic solvent (e.g., Acetonitrile)
-
Polar co-solvent (e.g., DMSO)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with magnetic stir bars
-
Magnetic stir plate
Procedure:
-
Prepare a Stock Suspension:
-
Weigh 100 mg of this compound into a 20 mL glass vial equipped with a small magnetic stir bar.
-
Precisely add 10 mL of the primary organic solvent (e.g., Acetonitrile) to the vial. This creates a 10 mg/mL suspension.
-
Place the vial on a magnetic stir plate and stir at a moderate speed at room temperature.
-
-
Co-Solvent Titration:
-
While the suspension is stirring, begin adding the co-solvent (e.g., DMSO) in small, precise increments using a micropipette. Start with 100 µL additions.
-
After each addition, allow the mixture to stir for 2-3 minutes and visually inspect for dissolution. Note any changes.
-
Continue adding the co-solvent in increments. As you approach full dissolution, you may reduce the increment size (e.g., to 20 µL) for greater accuracy.
-
-
Determine the Endpoint:
-
The endpoint is reached when the solution becomes completely clear and free of any visible solid particles.
-
Record the total volume of co-solvent added to achieve full dissolution.
-
-
Calculation and Reporting:
-
Calculate the final concentration of Dicamba-DMA in the mixed solvent system (mg/mL).
-
Report the result as: "Dicamba-DMA is soluble at 10 mg/mL in Acetonitrile with the addition of X% v/v DMSO." For example, if you added 1 mL of DMSO to the initial 10 mL of Acetonitrile, the final solvent system is Acetonitrile:DMSO (10:1 v/v) or approximately 9.1% v/v DMSO.
-
-
Confirm Stability (Optional but Recommended):
-
Allow the clear solution to stand at room temperature for several hours (or overnight) to ensure that the compound does not precipitate over time.
-
If precipitation occurs, the solution was likely at its saturation point, and a slightly higher percentage of co-solvent may be needed for long-term stability.
-
References
- This compound | CAS#:2300-66-5 | Chemsrc. Chemsrc.
- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811.
- Dicamba DMA - Active Ingredient Page. Chemical Warehouse.
- This compound data sheet. Compendium of Pesticide Common Names.
- Dicamba dimethylamine salt. Thurston County Health Department.
- Physicochemical characteristics of dicamba (not including its salts).
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. FAO.
- Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules.
- Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2.
- Understanding Dicamba Vol
- Factors influencing dicamba volatility.
- Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. IntechOpen.
- SAFETY DATA SHEET - Dicamba DMA Salt 5. Albaugh LLC.
- Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811.
- Dicamba | C8H6Cl2O3 | CID 3030.
- Evaluating methods and factors that affect dicamba volatility.
- SAFETY DATA SHEET - Apparent Dicamba 500 Herbicide. Apparent Ag.
- Safety Data Sheet - DICAMBA M HERBICIDE. Grow Choice.
- Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applic
- Synthesis of novel functional ionic liquids and their applic
- This compound. Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
- Dicamba (Ref: SAN 837H). Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Dicamba (Ref: SAN 837H) [sitem.herts.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 10. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. albaugh.com [albaugh.com]
- 13. This compound | CAS#:2300-66-5 | Chemsrc [chemsrc.com]
Technical Support Center: A Researcher's Guide to Reducing Dicamba-Dimethylammonium (DMA) Volatility in Laboratory Settings
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation development professionals who are actively working with dicamba-dimethylammonium (DMA) and seeking to understand and mitigate its volatility in a controlled laboratory environment. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both accurate and insightful.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dicamba-DMA Volatility
This section addresses the foundational concepts of dicamba volatility, providing a crucial knowledge base for troubleshooting and experimental design.
Q1: What is the primary chemical species responsible for dicamba volatility?
A1: The volatility of dicamba formulations is primarily attributed to the formation of dicamba acid (the neutral, non-ionic form of the molecule).[1][2] In a typical DMA formulation, the dicamba molecule is a salt, which is non-volatile. However, under certain conditions, the dimethylammonium cation can dissociate, and the dicamba anion can then associate with a proton (H+) to form the volatile dicamba acid.[1][3] This process is the critical first step in volatilization.[3]
Q2: How does the dimethylammonium (DMA) salt contribute to volatility compared to other salts?
A2: The DMA salt of dicamba is considered more volatile than other salts like diglycolamine (DGA) or N,N-Bis(3-aminopropyl)methylamine (BAPMA).[3][4][5] This is because dimethylamine itself is a volatile compound.[6] When the DMA salt dissociates in solution, the volatile DMA can leave the system, shifting the chemical equilibrium to favor the formation of more dicamba acid, which then also volatilizes.[1] Salts made with less volatile bases, such as DGA or BAPMA, do not have this issue, keeping the equilibrium shifted towards the non-volatile salt form.[1][4]
Q3: What are the key environmental factors that influence dicamba-DMA volatility in a lab setting?
A3: Several environmental factors can significantly impact the rate of dicamba-DMA volatilization. These include:
-
Temperature: Higher temperatures increase the vapor pressure of dicamba acid, leading to greater volatility.[3][7][8] Research has shown a direct correlation between increasing temperature and the amount of dicamba volatilization.[3]
-
pH of the solution and surface: A lower pH (more acidic condition) increases the availability of protons (H+), which promotes the formation of volatile dicamba acid.[3][6][9] A spray solution pH below 5.0 is particularly concerning.[3][10]
-
Relative Humidity: Lower relative humidity can increase the rate of evaporation of spray droplets, which can influence the concentration of dicamba on a surface and its potential to volatilize.[7][8]
-
Surface Type: The surface onto which the dicamba formulation is applied can affect volatility. For instance, studies have shown that more volatilization can occur from plant leaves compared to soil surfaces.[7][8]
Q4: What is a Volatility Reduction Agent (VRA), and how does it work?
A4: A Volatility Reduction Agent (VRA) is an adjuvant added to a spray tank to minimize dicamba volatility.[2][11] VRAs typically work by buffering the spray solution to maintain a higher pH.[3][11] By keeping the pH elevated, these agents reduce the availability of free protons (H+), thereby inhibiting the conversion of the dicamba salt to the volatile dicamba acid form.[2][6] Some VRAs are based on technologies like VaporGrip®, which is an acetic acid buffer.[3][5]
Section 2: Troubleshooting Guide - Addressing Specific Experimental Challenges
This section provides practical solutions to common problems encountered during laboratory experiments aimed at evaluating and reducing dicamba-DMA volatility.
Issue 1: High variability in volatility measurements between replicate experiments.
-
Question: My quantified dicamba volatility rates are inconsistent across identical experimental setups. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify Environmental Control: Ensure that the temperature and humidity within your experimental chambers (e.g., humidomes, closed glass jars) are precisely controlled and monitored throughout the experiment.[7][12] Even minor fluctuations can significantly impact volatility.
-
Standardize Surface Application: The method of applying the dicamba formulation to the test surface (e.g., glass slide, plant leaf, soil) must be highly consistent. Use calibrated micropipettes or a precision sprayer to ensure a uniform application rate and droplet size in every replicate. Inconsistent application can lead to variations in the surface area and concentration of the dried residue, affecting volatilization rates.[7]
-
Check for Contamination: Thoroughly clean all experimental apparatus between uses. Residual dicamba from previous experiments can lead to artificially high readings. This includes glassware, air sampling tubes, and any surfaces within the testing chamber.
-
Air Sampling Pump Calibration: If you are using air sampling methods, ensure that the flow rates of your pumps are calibrated before each experiment.[13][14] Inconsistent air sampling volumes will lead to variable results.
-
Re-evaluate Analytical Method: Verify the precision and accuracy of your analytical method (e.g., LC-MS/MS).[13][15] Run quality control standards with each batch of samples to ensure the instrument is performing consistently.
-
Issue 2: The addition of a tank-mix partner unexpectedly increases dicamba volatility.
-
Question: I mixed my dicamba-DMA formulation with another pesticide, and the volatility increased. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Measure the pH of the Final Solution: Many agricultural products, especially glyphosate formulations, can lower the pH of the spray solution.[3][10][16] A decrease in pH will drive the formation of volatile dicamba acid.[6] Measure the pH of your dicamba-DMA solution alone and then after adding the tank-mix partner to confirm if acidification is occurring.
-
Consider Cation Exchange: Some tank-mix partners may introduce cations that can interact with the dicamba salt, potentially leading to the formation of more volatile species.
-
Introduce a pH Buffering Adjuvant (VRA): If the tank-mix partner is acidifying the solution, incorporate a VRA into your formulation.[2][11] This will help to stabilize the pH and reduce the formation of dicamba acid.[3] The EPA requires the use of an approved VRA for many dicamba applications.[2]
-
Evaluate Components Separately: If possible, test the volatility of the tank-mix partner alone to understand its baseline contribution to the measured volatile compounds.
-
Issue 3: Difficulty in accurately quantifying low levels of volatilized dicamba.
-
Question: My analytical method is not sensitive enough to reliably detect the low concentrations of dicamba in my air samples. How can I improve my detection limits?
-
Answer & Troubleshooting Steps:
-
Optimize Your Analytical Method: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting trace levels of dicamba.[13][15] Ensure your method is optimized for dicamba detection, including the use of an appropriate column and mobile phase.[13]
-
Use an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as 13C6-dicamba, can improve the accuracy and precision of your quantification by accounting for matrix effects and variations in instrument response.[13][17]
-
Increase Sampling Volume/Time: If using air samplers, increasing the total volume of air sampled (by increasing the flow rate or the sampling duration) will concentrate more of the volatilized dicamba onto the collection medium (e.g., polyurethane foam - PUF).[13][14]
-
Concentrate the Sample Extract: After extracting the dicamba from the sampling medium, you can evaporate the solvent and reconstitute the sample in a smaller volume to increase the concentration of the analyte before injection into the LC-MS/MS system.[13][15]
-
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key laboratory procedures related to dicamba-DMA volatility.
Protocol 1: Laboratory-Scale Volatility Assessment Using a Closed-Chamber System
This protocol is adapted from methodologies described in the literature for evaluating dicamba volatility under controlled conditions.[7][18]
Objective: To quantify the amount of dicamba-DMA that volatilizes from a treated surface over a specific time period at a controlled temperature and humidity.
Materials:
-
Glass desiccator or sealed glass jars (to serve as closed chambers)
-
Petri dishes or glass slides (as the application surface)
-
Dicamba-DMA formulation
-
Calibrated micropipette
-
Controlled environment chamber or incubator
-
Air sampling pump with a calibrated flow rate
-
Polyurethane foam (PUF) air sampling tubes
-
Solvents for extraction (e.g., methanol with 1% formic acid)[15]
-
LC-MS/MS system for analysis
Procedure:
-
Chamber Preparation: Thoroughly clean and dry the glass chambers and petri dishes to remove any potential contaminants.
-
Sample Application: In a fume hood, use a calibrated micropipette to apply a precise amount of the dicamba-DMA formulation onto the center of a petri dish. Allow the solvent to evaporate, leaving a dried residue.
-
Experimental Setup: Place the petri dish inside the glass chamber. Seal the chamber.
-
Incubation: Place the sealed chamber into a controlled environment incubator set to the desired temperature and humidity for the experiment.
-
Air Sampling (if applicable): If quantifying airborne concentrations, connect an air sampling pump with a PUF tube to an outlet port on the chamber. Draw air from the chamber at a known flow rate for a predetermined duration.
-
Sample Collection: After the incubation period, carefully open the chamber in a fume hood.
-
Extraction:
-
Analysis: Quantify the amount of dicamba in the extracts using a validated LC-MS/MS method.[13][15]
-
Calculation: The amount of volatilized dicamba can be determined by the amount captured in the air sample or by subtracting the amount of dicamba remaining on the surface from the initial amount applied.
Diagram: Experimental Workflow for Volatility Assessment
Caption: Workflow for laboratory-based dicamba volatility measurement.
Section 4: Data Presentation & Key Findings
Table 1: Influence of Formulation and pH on Dicamba Volatility
| Formulation | pH of Solution | Relative Volatility Index* | Source |
| Dicamba-DMA | 4.7 | 1.00 | [1] |
| Dicamba-DMA | 8.8 | 0.76 | [1] |
| Dicamba-DGA | Neutral | Lower than DMA | [3][5] |
| Dicamba-BAPMA | Neutral | Lower than DGA & DMA | [3][4] |
| Dicamba-DMA + Glyphosate | ~4.5 | Increased | [3][6][19] |
| Dicamba-DMA + VRA | >5.0 | Reduced | [3][10] |
*Relative Volatility Index is a conceptual value for comparison, with 1.00 representing the baseline volatility of a standard Dicamba-DMA formulation under acidic conditions.
Diagram: Chemical Equilibrium of Dicamba-DMA Volatility
Caption: Factors influencing the formation of volatile dicamba acid.
References
-
Understanding Dicamba Volatility. Extension Richland County.
-
Evaluating methods and factors that affect dicamba volatility. SciELO.
-
Factors influencing dicamba volatility. Integrated Crop Management, Iowa State University.
-
Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Adjuvants with Herbicides. When and Why They Are Needed. Crop Protection Network.
-
Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. EPA.
-
Volatility Reduction Agents VRA. Exacto Inc.
-
Uncovering dicamba's wayward ways. University of Minnesota Extension.
-
Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. MDPI.
-
Adjuvants that work overtime for herbicide efficacy. CHS Agronomy.
-
Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control. PMC - NIH.
-
Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. Successful Farming.
-
Effect of pesticide and other crop protection product mixtures on dicamba volatilization. Weed Science.
-
Methods To Measure Herbicide Volatility. Cambridge University Press & Assessment.
-
Conversations about the Future of Dicamba: The Science Behind Off-Target Movement. Journal of Agricultural and Food Chemistry - ACS Publications.
-
Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues. Environmental Science & Technology - ACS Publications.
-
Quantifying dicamba volatility under field conditions: part I, methodology. CABI Digital Library.
-
Evaluating methods and factors that affect dicamba volatility. ResearchGate.
-
Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. PubMed.
-
Technical Support Center: Minimizing Dicamba Off-Target Movement in Experimental Plots. Benchchem.
-
Scientists Illuminate the Causes of Volatility and Off-Target Dicamba Injury at WSSA. DTN Progressive Farmer.
-
Evaluation of dicamba volatility when applied under field and controlled environmental conditions. Mississippi State University Scholars Junction.
-
Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. MDPI.
-
Dicamba volatility in humidomes as affected by temperature and herbicide treatment. Cambridge University Press.
-
(PDF) Methods To Measure Herbicide Volatility. ResearchGate.
Sources
- 1. scielo.br [scielo.br]
- 2. Volatility Reduction Agents VRA - Exacto [exactoinc.com]
- 3. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 4. Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists [agriculture.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 8. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]
- 9. Frontiers | Effect of pesticide and other crop protection product mixtures on dicamba volatilization [frontiersin.org]
- 10. Impact of volatility reduction agents on dicamba and glyphosate spray solution pH, droplet dynamics, and weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crop Protection Network [cropprotectionnetwork.org]
- 12. oisc.purdue.edu [oisc.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. epa.gov [epa.gov]
- 16. Scientists Illuminate the Causes of Volatility and Off-Target Dicamba Injury at WSSA [dtnpf.com]
- 17. mdpi.com [mdpi.com]
- 18. cambridge.org [cambridge.org]
- 19. "Evaluation of dicamba volatility when applied under field and controll" by John M. Taylor [scholarsjunction.msstate.edu]
Troubleshooting poor peak shape in chromatographic analysis of Dicamba-dimethylammonium
Technical Support Center: Chromatographic Analysis of Dicamba-dimethylammonium
Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to poor peak shape during HPLC analysis. As a salt of a weak acid (Dicamba) and a weak base (dimethylamine), this compound presents unique challenges that require a nuanced approach to method development and troubleshooting. This resource provides in-depth, cause-and-effect explanations and validated protocols to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound peak fronting?
Peak fronting, where the leading edge of the peak is less steep than the tailing edge, is a common issue that can compromise quantification. It indicates that some analyte molecules are traveling through the column faster than the main band.[1]
Answer:
The most frequent causes for peak fronting in the analysis of this compound are sample overload and solvent incompatibility.
-
Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[1][2] This saturation means that subsequent analyte molecules cannot interact effectively with the stationary phase and are swept down the column prematurely, leading to a fronting peak.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than your initial mobile phase, it can create a localized "mobile phase" of high elution strength at the point of injection.[3] This causes the analyte to move too quickly at the column head before proper partitioning can occur, resulting in a distorted, fronting peak.
-
Low Ionic Strength (Ion-Exclusion Effects): For ionic compounds, injecting a sample with a much higher ionic strength than a low ionic strength mobile phase can cause fronting. The higher ionic strength at the center of the analyte band can reduce retention compared to the diluted edges of the band, causing the front to move away from the center.[4]
Troubleshooting Protocol:
-
Reduce Injection Mass: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the diluted samples. If the peak shape becomes more symmetrical at lower concentrations, the issue is mass overload.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your standard and sample in the initial mobile phase.[1] If a stronger solvent is required for solubility, minimize the injection volume to reduce the impact of solvent mismatch.
-
Increase Mobile Phase Ionic Strength: If overload and solvent mismatch are ruled out, consider modestly increasing the buffer concentration of your mobile phase (e.g., from 10 mM to 25 mM) to mitigate ionic strength differences between the sample and the mobile phase.[4]
Q2: My peak is tailing significantly. What is the underlying mechanism for this compound?
Peak tailing is arguably the most persistent challenge in the analysis of this compound. It arises from secondary, undesirable interactions between the analyte and the stationary phase.
Answer:
The primary cause of peak tailing for this compound is the ionic interaction between the dimethylammonium cation and residual silanol groups on the silica-based stationary phase.
-
The Analyte's Dual Nature: this compound is a salt. In a typical reversed-phase mobile phase (e.g., water/acetonitrile), it dissociates into the Dicamba anion (a carboxylate) and the dimethylammonium cation.
-
Silanol Interactions: Standard silica-based columns (like C18) have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3-4, these silanols become deprotonated and negatively charged (Si-O⁻).[5] The positively charged dimethylammonium cation is then strongly attracted to these anionic sites via a secondary ion-exchange mechanism.[6][7] This strong, non-hydrophobic interaction has slow kinetics, meaning the cation "sticks" to these active sites and elutes slowly, creating a tail.
The diagram below illustrates this problematic secondary interaction and the two primary strategies to mitigate it.
Caption: Mechanism of peak tailing and mitigation strategies.
Troubleshooting Protocol:
See the detailed answer in Q3 for a step-by-step guide to eliminating these tailing effects.
Q3: How can I systematically eliminate peak tailing for this compound?
A multi-faceted approach focusing on mobile phase optimization and column selection is required to eliminate the secondary interactions causing peak tailing.
Answer:
Follow this systematic workflow to achieve a sharp, symmetrical peak. The goal is to suppress the unwanted ionic interactions of the dimethylammonium cation while ensuring the Dicamba anion behaves predictably.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
Step 1: Mobile Phase pH Optimization The most effective way to reduce silanol interactions is to protonate the silanol groups, neutralizing their negative charge.[5][8] Dicamba has a pKa of approximately 1.9.[9][10] Operating at a pH between 2.5 and 3.0 ensures the silanols are largely neutral (Si-OH) while the Dicamba molecule is fully ionized (anionic), providing consistent retention.
-
Protocol:
-
Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water).
-
Add a suitable acid to adjust the pH. Formic acid (0.1%) is excellent for LC-MS compatibility, while a phosphate buffer (~20-25 mM) can be used for UV detection to provide more buffering capacity.[11]
-
Measure the pH of the aqueous portion before mixing with the organic modifier.[8]
-
Prepare your final mobile phase (e.g., 60:40 Water [pH 2.8] : Acetonitrile).
-
Equilibrate the column thoroughly with the new mobile phase before injection.
-
Step 2: Use of a Mobile Phase Additive (Competing Base) If pH adjustment alone is insufficient, adding a small amine to the mobile phase can "mask" the remaining active silanol sites.[6][12] This additive, often called a competing base, will preferentially interact with the silanols, preventing the dimethylammonium cation from doing so.
-
Protocol:
-
To your pH-adjusted aqueous mobile phase from Step 1, add a competing base like Triethylamine (TEA) at a concentration of 0.05% - 0.1% (v/v).
-
Mix thoroughly. Note that TEA can slightly raise the pH, so re-verification may be needed.
-
Prepare the final mobile phase and equilibrate the system.
-
Step 3: Column Hardware Evaluation and Selection Not all C18 columns are created equal. Older columns or those made with lower purity "Type A" silica have a higher concentration of acidic, accessible silanol groups that cause tailing.[13]
-
Protocol:
-
Verify Column Type: Ensure you are using a modern, high-purity, fully end-capped column. End-capping is a process that deactivates many residual silanols.[5][13]
-
Consider Alternative Phases: If tailing persists on a high-quality C18 column, consider a stationary phase with alternative selectivity. A pentafluorophenyl (PFP) phase, for example, offers different interaction mechanisms (dipole-dipole, π-π) and can provide excellent peak shape for polar and ionic compounds like Dicamba.[13][14]
-
| Parameter | Starting Recommendation for UV-HPLC | Rationale |
| Column | High-purity, end-capped C18 or PFP (e.g., Kinetex F5), 3.0 or 4.6 mm i.d., <5 µm | Minimizes silanol activity and provides high efficiency. PFP phases offer alternative selectivity for polar analytes.[13][14] |
| Mobile Phase A | Water with 25 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid | Low pH protonates silanols to reduce tailing.[5][8] Phosphate provides strong buffering for robust methods.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic modifiers. |
| Gradient/Isocratic | Start with Isocratic (e.g., 40% B) and switch to gradient if needed for complex samples | An isocratic method is simpler and more robust if it provides adequate separation.[11] |
| Flow Rate | 1.0 mL/min for 4.6 mm i.d.; 0.5 mL/min for 3.0 mm i.d. | Standard flow rates for the given column dimensions. |
| Temperature | 30 - 40 °C | Improves efficiency and can reduce peak tailing by speeding up mass transfer kinetics. |
| Detection | UV at ~230 nm or ~280 nm | Dicamba has UV absorbance in these regions.[15] |
Q4: My peak is broad or split. What non-chemical issues should I check?
Broad or split peaks often point to problems with the physical flow path of the HPLC system or the column itself, rather than chemical interactions.
Answer:
Systematically check the following potential sources of extra-column band broadening and peak distortion.
-
Column Void or Fouling: A common cause of peak shape degradation is the formation of a void at the head of the column due to bed collapse or the accumulation of particulate matter on the inlet frit. This disrupts the uniform flow of the mobile phase, distorting the peak.
-
Leaking or Improper Connections: Any dead volume in the flow path, particularly between the injector, column, and detector, will cause band broadening.[16] This is often due to fittings that are not seated correctly.
-
Sample Overload (Volume): Injecting too large a volume of sample, even at a low concentration, can cause band broadening. The initial band width on the column is too wide, and this broadening is carried through the separation.[3][16]
Troubleshooting Protocol:
-
Check for Column Void: Disconnect the column from the detector and carefully inspect the inlet. If the packing material appears disturbed or a void is visible, the column may be compromised. Attempting to backflush the column to waste can sometimes clear a blocked frit.[17] If a void is present, the column likely needs to be replaced.
-
Inspect All Fittings: Ensure all PEEK or stainless steel fittings are properly tightened and that the tubing is fully bottomed out in the connection port. Re-making connections, especially between the autosampler and the column, and the column and the detector, can often resolve the issue.
-
Reduce Injection Volume: Cut the injection volume in half and see if the peak shape improves. If it does, you are likely experiencing volume overload.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from particulates and strongly retained matrix components that can cause fouling and poor peak shape.[18]
References
-
Any Rule of Thumb for Peak Fronting - Chromatography Forum. (2012). Chromatography Forum. [Link]
-
What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. [Link]
-
Understanding Peak Fronting in HPLC. (2024). Phenomenex. [Link]
-
What is Peak Fronting? (2018). Chromatography Today. [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). Technology Networks. [Link]
-
Determination of Dicamba by Reverse-Phase HPLC. (1992). ResearchGate. [Link]
-
Dicamba Analysis on Primesep and Obelisc Mixed-Mode HPLC Columns. SIELC Technologies. [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (2004). ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. (2021). Semantic Scholar. [Link]
-
Mobile phase optimization for the separation of some herbicide samples using HPLC. (2015). ResearchGate. [Link]
-
This compound. AERU. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. (1987). LCGC. [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC International. [Link]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. (1997). Journal of Chromatographic Science. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
-
Spray mixture pH as affected by dicamba, glyphosate, and spray additives. (2019). Weed Science Society of America. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Physicochemical characteristics of dicamba (not including its salts). (2019). ResearchGate. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Researchers explore the many factors impacting the pH of dicamba spray mixtures. (2019). Cambridge University Press. [Link]
-
Dicamba dimethylamine salt. PubChem, NIH. [Link]
-
Many factors impacting the pH of dicamba spray mixtures. (2019). ScienceDaily. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2024). Gilson. [Link]
-
HPLC Methods for analysis of Dicamba. HELIX Chromatography. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. (2016). FAO. [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. (2023). FAO. [Link]
-
Dicamba. PubChem, NIH. [Link]
-
Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System. SCIEX. [Link]
-
Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS. (2020). PubMed. [Link]
Sources
- 1. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. Any Rule of Thumb for Peak Fronting - Chromatography Forum [chromforum.org]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. lctsbible.com [lctsbible.com]
- 8. agilent.com [agilent.com]
- 9. aapco.org [aapco.org]
- 10. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. fao.org [fao.org]
- 16. support.waters.com [support.waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. halocolumns.com [halocolumns.com]
Optimization of extraction efficiency for Dicamba-dimethylammonium from clay soils
Technical Support Center: Dicamba-Dimethylammonium Extraction from Clay Soils
Welcome to the technical support center for the analysis of this compound from complex clay soil matrices. This guide is designed for researchers and analytical scientists who are navigating the challenges associated with achieving high extraction efficiency and reproducible results. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols grounded in authoritative research.
The Core Challenge: Understanding Dicamba's Interaction with Clay
Before troubleshooting, it's crucial to understand the chemistry at play. Dicamba is an acidic herbicide, and its dimethylammonium (DMA) salt form is highly water-soluble.[1][2] Clay soils present a unique challenge due to their layered silicate structure, high surface area, and abundance of negatively charged sites. This environment promotes strong binding interactions with Dicamba, primarily through cation exchange mechanisms where the dimethylammonium cation interacts with the clay surface. Furthermore, the high organic matter and humic/fulvic acid content in many clay soils can sequester the molecule and co-extract during the procedure, leading to significant matrix effects in subsequent analyses.[3]
The key to successful extraction lies in disrupting these interactions. This is primarily achieved by manipulating the pH of the extraction solvent.
The Role of pH in Dicamba Speciation
Dicamba has a pKa of approximately 1.97.[4] This means that the pH of the surrounding environment dictates its chemical form, which in turn governs its solubility and binding affinity.
-
At Low pH (pH < 2): The carboxylic acid group on Dicamba is protonated, rendering the molecule neutral (Dicamba acid). This form is less water-soluble but more soluble in organic solvents like diethyl ether.[5]
-
At High pH (pH > 5): The carboxylic acid group is deprotonated, forming the anionic Dicamba salt. This form is highly water-soluble. Manipulating the pH to a highly alkaline state can desorb the molecule from soil binding sites.[6]
This dual nature is the foundation of most extraction strategies.
Caption: pH-dependent equilibrium of Dicamba acid and its anionic form.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the extraction process.
Q1: Why are my Dicamba recoveries consistently low when extracting from clay soil?
Low recoveries from clay are typically due to strong analyte-matrix interactions. Dicamba, particularly its DMA salt, can bind tightly to clay particles and organic matter.[1] Inefficient disruption of these bonds by the extraction solvent is the most common cause. This can be exacerbated by insufficient shaking/mixing, inappropriate solvent choice, or a non-optimal pH.
Q2: What is the most critical parameter to control for high extraction efficiency?
pH is paramount. The effectiveness of your extraction solvent is fundamentally tied to its pH. An alkaline extraction (using a base like potassium hydroxide or ammonium hydroxide) is often effective at deprotonating soil organic matter and releasing the anionic form of Dicamba into the aqueous phase.[6] Conversely, an acidic extraction can protonate Dicamba to its neutral form, facilitating its transfer into a less polar organic solvent.[5] The choice depends on your overall workflow and cleanup strategy.
Q3: Which is better: an acidic or an alkaline extraction?
Both approaches can be effective but are suited for different workflows.
-
Alkaline Extraction: Often used as the initial step to release Dicamba from the soil into an aqueous solution. This method is robust for breaking strong soil bonds. The resulting extract, however, is often "dirty" with high concentrations of humic and fulvic acids and requires a thorough cleanup step, such as Solid-Phase Extraction (SPE).[6]
-
Acidic Extraction: This approach acidifies the sample to protonate Dicamba, allowing for its direct extraction into an organic solvent like diethyl ether or ethyl acetate.[5] This can sometimes result in a cleaner initial extract but may be less efficient at desorbing strongly bound residues compared to a harsh alkaline treatment.
Q4: What are the best general-purpose solvents for Dicamba extraction?
Acetonitrile is a widely used and effective solvent, often fortified with a small percentage of acid (e.g., formic acid) or base to aid extraction.[7] Methanol is also a common choice.[8] For liquid-liquid partitioning steps following pH adjustment, diethyl ether and ethyl acetate are frequently employed.[6]
In-Depth Troubleshooting Guide
This section provides solutions to more complex problems encountered during method development and execution.
Problem Area: Low or Inconsistent Recovery
Q: My average recovery is below 70%, and I've already optimized the pH. What else should I investigate?
A: If pH is optimized, consider these factors:
-
Solvent-to-Soil Ratio: An insufficient volume of solvent may become saturated with co-extractives, limiting its ability to solvate the target analyte. Try increasing the solvent-to-soil ratio (e.g., from 5:1 mL:g to 10:1 mL:g).
-
Extraction Time and Repetition: A single extraction may be insufficient. Evaluate the recovery from a second or even third extraction of the same soil sample to determine if your initial process is exhaustive.
-
Soil Moisture Content: The water content in the soil can influence how the solvent penetrates the matrix.[1] While some methods proceed with field-moist soil, air-drying and homogenizing the sample beforehand can lead to more consistent results.
Q: I'm observing poor reproducibility (high %RSD) between my sample replicates. What is the likely cause?
A: Poor reproducibility often points to sample inhomogeneity or inconsistent procedural steps.
-
Sample Homogenization: Clay soils can be heterogeneous. Ensure your bulk sample is thoroughly mixed, dried, and sieved before weighing out analytical subsamples. This is the most critical step for achieving replicate agreement.
-
Internal Standards: Use an isotopically labeled internal standard (e.g., d3-Dicamba) and add it to the sample before the extraction begins.[12] This will correct for analyte loss during all subsequent sample preparation steps (extraction, cleanup, evaporation) and for matrix effects during analysis, dramatically improving reproducibility.
Problem Area: Matrix Interference in LC-MS/MS Analysis
Q: My chromatograms are very noisy, and I'm seeing significant ion suppression. How do I effectively clean up my extracts?
A: Clay soil extracts are rich in co-extractives like humic and fulvic acids, which are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry. A robust cleanup step is non-negotiable.
-
Solid-Phase Extraction (SPE): This is the most common and effective cleanup technique. For Dicamba, which is anionic at neutral or high pH, an anion exchange (SAX) sorbent can be used to retain the analyte while allowing neutral and cationic interferences to be washed away.[14] Alternatively, a reversed-phase (C18) sorbent can be used after acidifying the extract to retain the neutral form of Dicamba.[15]
-
Dispersive Solid-Phase Extraction (dSPE): As part of a QuEChERS-style cleanup, dSPE involves adding a sorbent directly to the extract, vortexing, and centrifuging.[16] Sorbents like Primary Secondary Amine (PSA) are effective at removing organic acids and other polar interferences.[7] Graphitized Carbon Black (GCB) can also be used but may retain planar molecules like Dicamba if not used carefully.[17]
-
Liquid-Liquid Partitioning: Simple pH-driven partitioning can provide a preliminary cleanup. For example, after an alkaline extraction, acidify the aqueous extract to pH < 2 and partition the now-neutral Dicamba into a water-immiscible organic solvent like ethyl acetate. This will leave many highly polar, water-soluble interferences behind.[18]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the extraction and cleanup of Dicamba from clay soils.
Protocol 1: Alkaline Extraction with SPE Cleanup
This robust method is designed for maximum recovery from challenging matrices.
Caption: Workflow for Alkaline Extraction with SPE Cleanup.
Methodology:
-
Sample Preparation: Weigh 5.0 g of homogenized, air-dried clay soil into a 250 mL round-bottom flask.
-
Internal Standard Spiking: Fortify the sample with an appropriate amount of d3-Dicamba internal standard solution and briefly vortex.
-
Alkaline Extraction: Add 50 mL of 0.5 M Potassium Hydroxide (KOH) solution. Heat the mixture at reflux for 45 minutes.[6]
-
Scientist's Note: The combination of high pH and heat is extremely effective at breaking the strong adsorptive bonds between Dicamba and the clay/organic matter matrix.
-
-
Centrifugation: Allow the extract to cool to room temperature, then transfer to a centrifuge tube and centrifuge at 4000 rpm for 5 minutes to pellet the soil particles.[6]
-
Acidification: Decant the supernatant. Take a 5 mL aliquot and acidify to pH 1-2 using concentrated HCl. This step converts the Dicamba anion to its neutral, less polar acid form, preparing it for SPE cleanup.[6]
-
SPE Cleanup (C18 Cartridge):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2).
-
Load the acidified sample aliquot onto the cartridge. The neutral Dicamba will be retained by the C18 sorbent.
-
Wash the cartridge with 5 mL of acidified deionized water to remove salts and highly polar interferences.
-
Elute the Dicamba from the cartridge using 5-10 mL of methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial LC mobile phase. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Accelerated Solvent Extraction (ASE) with dSPE Cleanup
This modern approach leverages automation for high throughput and excellent efficiency.
Caption: Workflow for Accelerated Solvent Extraction with dSPE Cleanup.
Methodology:
-
Sample and Cell Preparation: Weigh 10.0 g of homogenized clay soil and mix it with an equal amount of diatomaceous earth (ASE dispersant). Load the mixture into an appropriate size ASE cell.
-
Internal Standard Spiking: Add the d3-Dicamba internal standard directly to the top of the soil in the cell.
-
Accelerated Solvent Extraction (ASE):
-
Solvent: Methanol/Water (80:20 v/v).[17]
-
Temperature: 100-120 °C.[10]
-
Pressure: 1500 psi.[10]
-
Static Time: 5-10 minutes.
-
Cycles: 2.
-
Scientist's Note: The elevated temperature increases solvent diffusivity and disrupts solute-matrix interactions, while the high pressure maintains the solvent in a liquid state, forcing it into the soil pores for a rapid and exhaustive extraction.[11]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the ASE extract into a 2 mL microcentrifuge tube.
-
Add 25 mg of Primary Secondary Amine (PSA) sorbent and 150 mg of anhydrous MgSO₄.
-
Scientist's Note: PSA is a weak anion exchanger that effectively removes fatty acids, organic acids (like humics), and sugars. MgSO₄ removes excess water.[16]
-
Vortex vigorously for 1 minute, then centrifuge at high speed (>4000 rpm) for 2 minutes.
-
-
Final Preparation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
Comparative Data Summary
The following table summarizes typical performance data gathered from various analytical methods to provide a benchmark for your own experiments.
| Parameter | Shake-Flask Extraction | Accelerated Solvent Extraction (ASE) | Source |
| Typical Recovery | 60-85% (highly matrix dependent) | >90% | [9][10] |
| Solvent Consumption | High (e.g., 50-100 mL per sample) | Low (e.g., <40 mL per sample) | [10] |
| Extraction Time | 1-24 hours | < 20 minutes per sample | [10] |
| Reproducibility (%RSD) | 10-25% | <15% | [9] |
| Automation Level | Low (highly manual) | High | [13] |
References
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). Technology Networks. [Link]
-
Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX. [Link]
-
Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. (2017). US EPA. [Link]
-
The measurement of dicamba in soil and plants. (2009). ResearchGate. [Link]
-
Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis. (1994). FAO AGRIS. [Link]
-
Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. (1999). USDA ARS. [Link]
-
Laboratory Analysis of 2,4-D and Dicamba Residues in Soil. (1988). Journal of Agricultural and Food Chemistry. [Link]
-
Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil. (2001). PubMed. [Link]
-
Dicamba Technical Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
The importance of pH for herbicide effectiveness and soil health. (n.d.). AGROTEST. [Link]
-
Double-disk solid-phase extraction: simultaneous cleanup and trace enrichment of herbicides and metabolites from environmental samples. (1999). PubMed. [Link]
-
Dicamba. (n.d.). PubChem. [Link]
-
DER - Dicamba & DCSA in Soil - MRID 50784607. (2021). US EPA. [Link]
-
Solid-phase Extraction of Acidic Herbicides. (2000). PubMed. [Link]
-
Reformulation of dicamba herbicide: Impacts on offsite transport and soybean damage. (2022). OSTI.GOV. [Link]
-
Spray pH Becoming Issue in Dicamba Applications. (2019). Weed Science Society of America. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2021). MDPI. [Link]
-
Research suggests glyphosate lowers pH of dicamba spray mixtures below acceptable levels. (2019). EurekAlert!. [Link]
-
Dicamba basics. (2024). Bayer Crop Science Canada. [Link]
-
Reformulation of dicamba herbicide: Impacts on offsite transport and soybean damage. (2022). ScienceDirect. [Link]
-
Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC. (2013). SciSpace. [Link]
-
Solid-phase extraction of dicamba herbicide from water. (2013). ResearchGate. [Link]
-
Atmospheric deposition of dicamba herbicide can cause injury to sensitive soybean. (2020). Weed Science. [Link]
-
A Tricky Task: Removing Dicamba From Sprayers. (2020). No-Till Farmer. [Link]
-
Factors influencing dicamba volatility. (2017). Integrated Crop Management, Iowa State University. [Link]
-
Dicamba Retention in Commercial Sprayers Following Triple Rinse Cleanout Procedures, and Soybean Response to Contamination Concentrations. (2019). MDPI. [Link]
-
Removing Dicamba Residues from Your Sprayer: A Tricky Task. (2018). CropWatch, University of Nebraska-Lincoln. [Link]
-
Determination of Dicamba by Reverse-Phase HPLC. (2006). ResearchGate. [Link]
-
Evaluating methods and factors that affect dicamba volatility. (2022). ResearchGate. [Link]
-
Dicamba Fact Sheet. (n.d.). National Pesticide Information Center. [Link]
-
Assessment of dicamba and 2,4-D residues in Palmer amaranth and soybean. (2023). Weed Science. [Link]
-
Dicamba. (2023). Minnesota Department of Agriculture. [Link]
-
Elucidating Factors Contributing to Dicamba Volatilization by Characterizing Chemical Speciation in Dried Dicamba-Amine Residues. (2022). PubMed. [Link]
-
Understanding Dicamba Volatility. (n.d.). University of Wisconsin-Madison Extension. [Link]
-
Dicamba: Where it happened? How it happened? Why it happened?. (n.d.). NDSU Agriculture. [Link]
Sources
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. Double-disk solid-phase extraction: simultaneous cleanup and trace enrichment of herbicides and metabolites from environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. scispace.com [scispace.com]
- 8. osti.gov [osti.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Atmospheric deposition of dicamba herbicide can cause injury to sensitive soybean | Weed Science | Cambridge Core [cambridge.org]
- 15. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 16. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 17. Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cambridge.org [cambridge.org]
Addressing analytical interference in Dicamba-dimethylammonium quantification
<_Step_2>
I have gathered a significant amount of information regarding the analytical challenges in Dicamba-dimethylammonium (DMA) quantification. The search results cover key areas such as:
-
Analytical Techniques: Primarily LC-MS/MS and GC-MS are used. LC-MS/MS is often preferred as it doesn't require derivatization.[1][2][3]
-
Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for sample cleanup and concentration from various matrices like water and soil.[4][5][6][7] QuEChERS is also mentioned as a viable extraction method.[8][9]
-
Interference and Matrix Effects: Matrix effects (ion suppression or enhancement) are a significant challenge, especially in complex samples like soil and plant tissues.[5][10][11] The use of an isotopically labeled internal standard (like D3-dicamba) is a highly recommended strategy to compensate for these effects.[1][5][10] Isobaric interference from metabolites is another potential issue that requires careful chromatographic separation.[12]
-
Method Validation: The importance of proper method validation is highlighted, with guidelines from bodies like SANCO and the EPA being referenced. Key validation parameters include accuracy, precision, linearity, limit of quantification (LOQ), and specificity.[9][13][14][15]
-
Dicamba Properties: Information on the physicochemical properties of Dicamba and its salts (like DMA) is available, which is crucial for understanding its behavior during extraction and analysis.[16][17][18][19]
-
Specific Methods: I found references to specific EPA methods for Dicamba analysis in different matrices, which can serve as authoritative sources.[11][20][21][22]
Based on this information, I can now proceed with creating the technical support center content. I have enough material to build the FAQs, troubleshooting guides, and experimental protocols. I can also create the required diagrams and tables. I will structure the content to first address common user questions (FAQs), then provide a systematic approach to problem-solving (Troubleshooting Guide), and finally offer detailed, validated protocols. I will ensure to explain the scientific reasoning behind each step and cite the gathered sources appropriately.
Therefore, I do not need to perform additional searches at this stage and can proceed with generating the response.
Welcome to the technical support center for the analytical quantification of this compound (Dicamba-DMA). This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. Here you will find in-depth guidance to navigate the complexities of Dicamba-DMA analysis, troubleshoot common issues, and implement robust analytical protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Dicamba and its dimethylammonium salt.
Q1: What is the most common analytical technique for Dicamba quantification, and why?
A: The most prevalent and robust technique for the quantification of Dicamba is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] This preference is due to several key advantages:
-
High Selectivity and Sensitivity: LC-MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[1] This allows for the detection and quantification of Dicamba at very low levels (ng/g or ng/mL).[2]
-
No Derivatization Required: Unlike Gas Chromatography (GC) methods which often necessitate a time-consuming derivatization step to make Dicamba volatile, LC-MS/MS can analyze the compound directly in its native form.[1][2][3] This simplifies sample preparation and reduces the potential for analytical errors.
-
Versatility: LC-MS/MS is suitable for a wide range of complex matrices, including soil, water, and various plant tissues.[1][8]
While GC-MS can be used, it is generally considered more laborious for Dicamba analysis due to the derivatization requirement.[1][22]
Q2: Why is an isotopically labeled internal standard, such as d3-Dicamba, crucial for accurate quantification?
A: The use of a stable isotopically labeled internal standard (SIL-IS), like d3-Dicamba, is a cornerstone of accurate and precise quantification of Dicamba, particularly in complex matrices.[5][10] Here's why:
-
Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major source of analytical error in LC-MS/MS.[5][10] A SIL-IS co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, these effects can be effectively normalized, leading to more accurate results.[5]
-
Correction for Sample Preparation Variability: A SIL-IS is added to the sample at the beginning of the workflow. It accounts for any analyte loss during extraction, cleanup, and concentration steps.[5][10] This ensures that the final calculated concentration is a true representation of the original sample, even with minor variations in sample preparation efficiency.
-
Improved Precision and Robustness: By correcting for both matrix effects and sample preparation inconsistencies, the use of a SIL-IS significantly improves the precision (reproducibility) and overall robustness of the analytical method.[2]
Q3: What are the main metabolites of Dicamba I should be aware of, and can they interfere with my analysis?
A: The primary metabolites of concern for Dicamba are 5-hydroxy Dicamba and 3,6-dichlorosalicylic acid (DCSA).[3][8] DCSA is a major degradant in the environment and can be more persistent than the parent Dicamba.[3]
These metabolites can potentially interfere with the analysis in a few ways:
-
Isobaric Interference: It is possible, though less common for these specific metabolites, for a metabolite to have the same nominal mass as the parent compound.[12] More critically, in-source fragmentation of a metabolite could potentially generate an ion that is identical to the precursor ion of the parent Dicamba, leading to erroneously high results if not chromatographically resolved.[12]
-
Chromatographic Co-elution: If the metabolites are not adequately separated from Dicamba during the liquid chromatography step, they can contribute to matrix effects, either suppressing or enhancing the Dicamba signal.
Therefore, it is essential to develop a chromatographic method with sufficient resolution to separate Dicamba from its key metabolites.[1] Monitoring for these metabolites can also be a valuable part of a comprehensive environmental assessment.[3]
Troubleshooting Guide: Diagnosing and Resolving Analytical Interference
Analytical interference is a common challenge in the quantification of Dicamba-DMA. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting. | Dilute the sample and re-inject. If the issue persists with standards, consider a column with a higher loading capacity. |
| Secondary Interactions | The acidic nature of Dicamba can lead to interactions with active sites on the column packing material, causing peak tailing. | Use a column with end-capping or a specifically designed phase for polar acidic compounds, such as a pentafluorophenyl (F5) phase.[1][3] Ensure the mobile phase pH is appropriate to keep Dicamba in a consistent ionic state. |
| Contamination | Contamination on the column or in the LC system can lead to distorted peak shapes. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase | A mismatch between the sample solvent and the initial mobile phase composition can cause peak splitting or distortion. | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Extraction | The extraction solvent and conditions may not be optimal for the sample matrix, leading to incomplete recovery of Dicamba. | Optimize the extraction procedure. For soil samples, a common method involves extraction with an alkaline solution followed by acidification and liquid-liquid extraction or solid-phase extraction (SPE).[20][22] For water, SPE is a highly effective technique.[4][6][7] |
| Suboptimal SPE Protocol | The choice of SPE sorbent, conditioning, loading, washing, and elution steps are all critical for good recovery. | For Dicamba, an anion exchange or a mixed-mode sorbent is often effective.[4][6] Methodically optimize each step of the SPE protocol, including sample pH, wash solvent composition, and elution solvent strength and volume. |
| Analyte Degradation | Dicamba may be susceptible to degradation under certain pH or temperature conditions during sample processing. | Ensure that sample processing conditions are mild. Store extracts at low temperatures and away from light. The use of an isotopically labeled internal standard can help to correct for degradation that occurs after its addition. |
| Volatility Losses | Although Dicamba itself has low volatility, losses can occur, especially if samples are evaporated to dryness at elevated temperatures.[17][18] | Avoid complete dryness during solvent evaporation steps. If evaporation is necessary, perform it under a gentle stream of nitrogen at a low temperature. |
Issue 3: High Signal Variability (Poor Precision)
| Potential Cause | Explanation | Recommended Solution |
| Matrix Effects | Inconsistent ion suppression or enhancement between samples is a primary cause of poor precision.[5][10] | The most effective solution is the use of a stable isotopically labeled internal standard (e.g., d3-Dicamba).[1][5][10] Additionally, optimizing sample cleanup to remove interfering matrix components can reduce the severity of matrix effects. |
| Inconsistent Sample Preparation | Variations in extraction times, solvent volumes, or other manual steps can introduce variability. | Automate sample preparation steps where possible. Ensure all analysts are following a standardized and validated protocol precisely. |
| Instrument Instability | Fluctuations in the LC or MS system can lead to variable signal response. | Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. |
Logical Flow for Troubleshooting Interference
The following diagram illustrates a decision-making process for troubleshooting common issues in Dicamba-DMA quantification.
Caption: Troubleshooting workflow for Dicamba-DMA analysis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures in Dicamba-DMA quantification. These protocols are based on established methods and best practices.[11][20]
Protocol 1: Solid-Phase Extraction (SPE) of Dicamba from Water Samples
This protocol is adapted from methods described for the extraction of acidic herbicides from aqueous matrices.[4][7]
Objective: To extract and concentrate Dicamba from water samples while removing interfering substances.
Materials:
-
Weak Anion Exchange (e.g., Aminopropyl) or Mixed-Mode Anion Exchange SPE cartridges (500 mg, 6 mL).
-
Methanol (HPLC grade).
-
Deionized water (18 MΩ·cm).
-
Formic acid or Hydrochloric acid.
-
Elution solvent: e.g., 5% formic acid in methanol.
-
Water sample.
-
d3-Dicamba internal standard solution.
Procedure:
-
Sample Preparation:
-
To a 100 mL water sample, add the d3-Dicamba internal standard to a final concentration of 10 ng/mL.
-
Adjust the sample pH to ~7.0 to ensure Dicamba is in its anionic form.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 5 mL of elution solvent.
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Dicamba and d3-Dicamba with 2 x 4 mL of the elution solvent into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Objective: To prepare calibration standards that account for matrix effects by using a representative blank matrix.
Materials:
-
Blank matrix extract (e.g., from a water sample known to be free of Dicamba, processed according to Protocol 1).
-
Certified stock solutions of Dicamba and d3-Dicamba.
-
Mobile phase.
Procedure:
-
Prepare a Dicamba working standard solution series in a suitable solvent (e.g., methanol) at concentrations 10x the final desired concentrations (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a d3-Dicamba working internal standard solution at a concentration 10x the final desired concentration (e.g., 100 ng/mL).
-
Process a blank matrix sample through the entire sample preparation procedure (e.g., Protocol 1) to obtain a blank matrix extract.
-
Prepare the calibration standards:
-
To a series of autosampler vials, add 800 µL of the blank matrix extract.
-
Add 100 µL of the appropriate Dicamba working standard solution to each vial to create a calibration curve (e.g., final concentrations of 1, 5, 10, 50, 100 ng/mL).
-
To each vial, add 100 µL of the d3-Dicamba working internal standard solution (final concentration of 10 ng/mL in each).
-
-
Vortex each vial to ensure homogeneity. These standards are now ready for LC-MS/MS analysis.
Method Validation Workflow
A robust analytical method requires thorough validation. The following diagram outlines the key parameters to be assessed according to regulatory guidelines.[9][13][14][15]
Caption: Key parameters for analytical method validation.
References
-
Arjmand, M., et al. (1988). Analysis of dicamba from water using solid-phase extraction and ion-pair high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 36(6), 1323-1326. [Link]
-
Ghaste, M., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3649. [Link]
-
Aga, D. S., & Thurman, E. M. (1994). Solid-phase extraction of dicamba and picloram from water and soil samples for HPLC analysis. Journal of agricultural and food chemistry, 42(8), 1693-1696. [Link]
-
Semantic Scholar. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. [Link]
-
Kruve, A., et al. (2014). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. Food Additives & Contaminants: Part A, 31(5), 853-861. [Link]
-
Aga, D. S., & Thurman, E. M. (1994). Solid-Phase Extraction of Dicamba and Picloram from Water and Soil Samples for HPLC Analysis. Journal of Agricultural and Food Chemistry, 42(8), 1693-1696. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method GRM022.08A for the Determination of Dicamba from Air Sampling Tube and Filter Paper by LC-MS. [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECM -Dicamba & DCSA in Soil - MRID 50784607. [Link]
-
National Center for Biotechnology Information. (n.d.). Dicamba dimethylamine salt. PubChem Compound Database. [Link]
-
MDPI. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. [Link]
-
Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. [Link]
-
U.S. Environmental Protection Agency. (2017). Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. [Link]
-
International Labmate Ltd. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]
-
U.S. Environmental Protection Agency. (n.d.). ECM - Dicamba in Water - MRID 51052503. [Link]
-
Ghaste, M., et al. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. Molecules, 25(16), 3649. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Dicamba and DCSA. [Link]
-
ResearchGate. (2013). Solid-phase extraction followed by high-performance liquid chromatography with diode array detection for screening of dicamba herbicide in water. [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
-
ResearchGate. (n.d.). In-laboratory method validation criteria for analysis of pesticide residues. [Link]
-
SCIEX. (n.d.). Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. [Link]
-
International Labmate Ltd. (2020). The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]
-
de Oliveira, R. B., et al. (2020). Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. Scientific Reports, 10(1), 18817. [Link]
-
MDPI. (2020). Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. [Link]
-
ResearchGate. (2021). Effect of Formulation and Application Time of Day on Detecting Dicamba in the Air under Field Conditions. [Link]
-
Li, W., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid communications in mass spectrometry : RCM, 22(13), 2021–2028. [Link]
-
ResearchGate. (n.d.). Mass spectrometry (MS) full scan spectrum of dicamba analytical... [Link]
-
National Pesticide Information Center. (n.d.). Dicamba Technical Fact Sheet. [Link]
-
Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. [Link]
-
ResearchGate. (2020). Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sciex.com [sciex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aapco.org [aapco.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. epa.gov [epa.gov]
- 12. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Physicochemical properties, droplet size and volatility of dicamba with herbicides and adjuvants on tank-mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dicamba Technical Fact Sheet [npic.orst.edu]
- 19. fao.org [fao.org]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Technical Support Center: Minimizing Dicamba-Dimethylammonium Drift in Research Applications
Welcome to the technical support center for the refinement of spray application parameters to minimize Dicamba-dimethylammonium (DMA) drift. This resource is designed for researchers and scientists conducting field and laboratory experiments involving Dicamba-DMA. Here, we will move beyond simple instructions to explain the underlying principles governing off-target movement, empowering you to design robust, repeatable, and environmentally responsible experiments.
Section 1: Foundational Concepts & Frequently Asked Questions
Before troubleshooting specific issues, it is crucial to understand the mechanisms of Dicamba drift. Off-target movement is not a single phenomenon but primarily occurs through two distinct pathways: particle drift and vapor drift (volatility) .
-
Particle Drift: This is the physical movement of liquid spray droplets away from the target area during application, primarily driven by wind.[1][2][3] Smaller droplets are more susceptible as they remain suspended in the air longer.[4][5]
-
Vapor Drift (Volatility): This occurs after the spray has been deposited on the target surface. The herbicide transitions from a liquid to a gas (volatilizes) and can then move off-target with air currents, even hours or days after application.[1][2] This is influenced by the herbicide's formulation, temperature, and humidity.[2][6] Newer Dicamba formulations are designed for reduced volatility compared to older versions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters I must control to minimize Dicamba-DMA drift in my experiments?
A: Successful drift mitigation requires a multi-faceted approach. The most critical factors you must manage are:
-
Nozzle Selection & Operating Pressure: These directly control the droplet size spectrum.[7][8]
-
Boom Height: The distance droplets travel from the nozzle to the target significantly impacts their exposure to wind.[4][5][9]
-
Environmental Conditions: Wind speed and direction are paramount, but the presence of a temperature inversion can lead to the most severe long-distance drift events.[3][4][10]
-
Tank-Mix Partners & Adjuvants: The addition of other chemicals can alter the physical properties of the spray solution, affecting both droplet size and volatility.[4][7]
Q2: How do I distinguish between particle drift and vapor drift when assessing off-target injury in my plots?
A: While a definitive diagnosis can be complex, patterns of injury can provide strong clues.
-
Particle drift injury often shows a distinct gradient, with the most severe damage closest to the application area and decreasing downwind. The pattern typically follows the prevailing wind direction at the time of application.
-
Vapor drift injury can be more widespread and may not show a clear directional pattern.[1] It can appear in areas that were not directly downwind during the application, as vapors can move with shifting, gentle air currents, often under temperature inversions.[3] Injury from volatility can also manifest days after the initial application.[6]
Q3: Are there specific training or certification requirements I need to be aware of when conducting research with Dicamba?
A: Yes. Due to the potential for off-target injury, the U.S. Environmental Protection Agency (EPA) has mandated specific training for applicators of restricted-use Dicamba products intended for "over-the-top" use on tolerant crops.[10][11] Only certified applicators may apply these products.[11][12] Researchers must check their state's specific regulations and ensure they have completed all required training before application.[10]
Section 2: Troubleshooting Guide: Equipment & Application Technique
This section addresses common experimental issues related to sprayer setup and operation.
Q: I'm observing more drift than expected, even at low wind speeds. My first step is to check my equipment. Where do I start?
A: Start with your nozzles and pressure settings. This combination is the single most important determinant of the spray droplet size spectrum. The goal for Dicamba applications is to produce larger, coarser droplets that are less susceptible to wind.
-
The Problem with Small Droplets: Fine droplets (<200 µm) have very little mass, lose momentum quickly, and can remain suspended in the air, where they are easily carried off-target by even light winds.[4][13]
-
The Solution: Use Approved, Low-Drift Nozzles. Herbicide labels for newer Dicamba formulations require the use of specific, approved nozzles.[4][10] These are typically air-induction (AI) or venturi-style nozzles designed to produce Extremely Coarse (XC) or Ultra Coarse (UC) droplets.[10][14] Avoid standard flat-fan nozzles, which produce a high percentage of driftable fines.[4]
-
The Role of Pressure: For a given nozzle, increasing pressure will generally decrease droplet size.[7][9] Always operate within the manufacturer's recommended pressure range for the selected nozzle to achieve the desired droplet size classification.
| Parameter | Problematic Choice | Causality | Recommended Practice for Research |
| Nozzle Type | Standard Flat-Fan (e.g., XR) | Produces a high percentage of small, drift-prone droplets (<150 µm).[4][14] | Use only label-approved air-induction (AI) or venturi nozzles (e.g., TTI). These nozzles are engineered to create larger droplets that are less susceptible to drift.[14][15] |
| Operating Pressure | Too High (e.g., >60 PSI) | High pressure shears the liquid into smaller droplets, increasing the volume of driftable fines.[7][9] | Operate at the lower end of the nozzle's recommended pressure range to maximize droplet size while maintaining a uniform spray pattern.[1][7] |
| Boom Height | Too High (e.g., >24 inches above target) | Increases the time droplets are airborne and exposed to wind, allowing for greater lateral movement.[4][5][9] | Maintain the lowest possible boom height that still provides uniform coverage, typically no more than 24 inches above the target canopy.[9][16] |
| Sprayer Speed | Too High (e.g., >15 mph) | Increases turbulence and air shear behind the sprayer, which can catch fine droplets and carry them off-target.[17] High speeds also cause boom instability.[17] | Adhere to label-specified speed limits (typically <15 mph) and maintain a steady, consistent speed to minimize boom bounce and turbulence.[16] |
Section 3: Troubleshooting Guide: Environmental Conditions
Environmental parameters are dynamic and require constant monitoring before, during, and after your experimental application.
Q: How do I reliably detect a temperature inversion, and why is it so critical to avoid spraying during one?
A: A temperature inversion is a highly stable atmospheric condition where a layer of cool air is trapped near the ground by a layer of warmer air above it.[18][19] This acts like a lid, preventing vertical air mixing.[3] Spraying during an inversion is extremely risky because fine spray droplets can become suspended in this cool, dense air layer and travel for miles with gentle, unpredictable lateral air movement, like a fog, before settling out.[3][4][20]
Methods for Detecting a Temperature Inversion:
-
Direct Temperature Measurement: This is the most definitive method. Measure the air temperature at 6-12 inches above the ground and again at 8-10 feet.[19] If the temperature at the higher elevation is warmer than near the ground, an inversion exists.[19][21]
-
Visual Indicators:
-
Horizontal Smoke or Dust: If smoke from a smoke bomb or dust from a gravel road does not rise and dissipate but instead hangs in the air and moves laterally, an inversion is present.[10][21][22]
-
Presence of Dew or Fog: Heavy dew or the formation of ground fog are strong indicators of stable, cool air near the surface, a hallmark of an inversion.[4][10][22]
-
Calm, Clear Conditions: Inversions typically form on clear evenings with light to no wind (<3 mph) as the ground cools rapidly after sunset.[19][21] They often persist until after sunrise when the sun begins to warm the ground and air mixing resumes.[3][22]
-
Q: The wind is blowing away from my sensitive plots, but the speed is variable. What is the acceptable range for application?
A: Adhere strictly to the wind speed requirements on the herbicide label. For modern Dicamba formulations, this is typically between 3 and 10 mph .[2][10]
-
Why not below 3 mph? Wind speeds this low are often associated with the formation of temperature inversions, which pose a greater drift risk than higher winds.[21]
-
Why not above 10 mph? At these speeds, the lateral force of the wind on the spray droplets becomes too great, significantly increasing the distance of particle drift.[2][23]
-
Crucial Consideration: Wind speed must be measured at boom height using a calibrated, handheld anemometer.[16] Relying on readings from a nearby airport or weather station is not sufficient, as wind speed can vary significantly at ground level.[16]
Section 4: Advanced Protocols & Experimental Design
For researchers investigating drift mitigation strategies, a robust experimental design is paramount.
Q: How do I design a field experiment to quantify the drift reduction efficacy of a new adjuvant?
A: This requires a controlled study that measures downwind deposition. The design must isolate the effect of the adjuvant from other variables.
Protocol: Quantifying Drift Reduction from a Novel Adjuvant
1. Experimental Setup & Layout:
-
Site Selection: Choose a flat, uniform field with no obstructions (trees, buildings) for at least 500 feet downwind.
-
Plot Design: Establish a replicated block design. Each block will contain a control treatment (Dicamba-DMA + standard tank mix) and a test treatment (Dicamba-DMA + standard tank mix + novel adjuvant).
-
Deposition Collectors: Place drift collectors at set distances downwind from the edge of the spray path (e.g., 10, 25, 50, 100, and 200 feet).[24] Collectors can be water-sensitive paper for droplet pattern analysis or petri dishes/Mylar sheets for quantitative analysis.[24] An upwind control collector should also be placed.[24]
2. Application Parameters (Must be Identical for all treatments):
-
Sprayer: Use the same calibrated sprayer for all plots.
-
Nozzle Type: Select a single, approved low-drift nozzle type.
-
Pressure & Speed: Maintain a constant, recorded pressure and ground speed.
-
Boom Height: Set to a constant height (e.g., 24 inches above the ground).
3. Environmental Monitoring (Self-Validation):
-
Continuous Monitoring: Use a field-level weather station to record wind speed, wind direction, temperature, and relative humidity throughout the applications.
-
Inversion Check: Perform an inversion check immediately before starting and between each treatment application. Do not proceed if an inversion is detected.
4. Execution:
-
Tracer: Add a fluorescent tracer dye to the spray tank for each treatment. This allows for easy quantification of deposits.
-
Application: Spray each plot, ensuring the wind direction is perpendicular to your line of collectors.
-
Sample Collection: Immediately after the spray cloud has passed, carefully collect the downwind collectors and store them in labeled, sealed bags, protected from light.
5. Analysis:
-
Elution: Wash the collectors (e.g., petri dishes) with a known volume of deionized water to elute the fluorescent dye.
-
Quantification: Analyze the rinse water using a fluorometer to determine the concentration of the tracer.
-
Calculation: Convert the tracer concentration to the volume of spray deposited per unit area at each downwind distance.
-
Statistical Analysis: Use ANOVA to determine if there is a statistically significant difference in downwind deposition between the control and the adjuvant treatment.
Section 5: Visualizations & Diagrams
Diagram 1: Decision Workflow for Dicamba Application
This diagram outlines the critical checkpoints a researcher must verify before and during a spray application to ensure compliance and minimize drift risk.
Caption: Go/No-Go Decision Workflow for Safe Dicamba Application.
Diagram 2: Factors Influencing Droplet Size & Drift Potential
This diagram illustrates the causal relationships between key application parameters and the resulting drift risk.
Caption: Relationship between spray parameters and drift potential.
References
-
Best Management Practices to Mitigate Dicamba Drift - UT Crops News. (2017-06-26). Available at: [Link]
-
Dicamba and 2,4-D Spray Drift Control and Prevention Methods - Atlantic-Pacific Agricultural Co. Available at: [Link]
-
Seven steps for dicamba spraying success - BASF Agricultural Solutions. Available at: [Link]
-
An Overview of Dicamba and 2,4-D Drift Issues. Available at: [Link]
-
PESTICIDE DRIFT - Integrated Pest and Crop Management. Available at: [Link]
-
Use the SD Spray Tool for Inversion Detection and Weather for Pesticide Application - SDSU Extension. Available at: [Link]
-
Vapor Drift Reduction of Dicamba Herbicide using a Nanocellulose-based Adjuvant - CELLUDOT LLC. NIFA Reporting Portal. Available at: [Link]
-
5 expert ways to reduce off-target dicamba movement - Farm Progress. Available at: [Link]
-
Influence of Nozzle Type, Speed, and Pressure on Droplet Size and Weed Control from Glyphosate, Dicamba, and Glyphosate Plus Dicamba - ASTM Digital Library. Available at: [Link]
-
5 Things to Know to Avoid Herbicide Drift | CropWatch. Available at: [Link]
-
Thermal Inversions for Sprayer Operators. (2020-03-26). Available at: [Link]
-
The Deal With Dicamba: EPA Proposes Unconditional Registration for Over-the-Top Use. Available at: [Link]
-
Adjuvants that work overtime for herbicide efficacy - CHS Agronomy. Available at: [Link]
-
Drift Reduction Agents Archives - Precision Labs. Available at: [Link]
-
Understanding and recognizing temperature inversions - BASF Agricultural Solutions. Available at: [Link]
- US20180184647A1 - Drift reduction adjuvant compositions and methods of using same - Google Patents.
-
Recognising surface temperature inversions | Managing spray drift - Agriculture Victoria. (2025-04-09). Available at: [Link]
-
Factors influencing dicamba volatility - Integrated Crop Management. (2017-08-16). Available at: [Link]
-
Factors affecting pesticide drift - Iowa State University Digital Repository. Available at: [Link]
-
Dicamba Spray Droplet Retention on Leaves as Influenced by Nozzle Type, Application Pressure, and Adjuvant Type. Available at: [Link]
-
New EPA Rules for Dicamba Use Revealed. (2018-10-31). Available at: [Link]
-
Reducing 2,4-D and Dicamba Drift Risk to Fruits, Vegetables and Landscape Plants. (2016-01-21). Available at: [Link]
-
Drifting Toward Disaster: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes - National Wildlife Federation. Available at: [Link]
-
Experimental design for a field study to determine effects of spray... - ResearchGate. Available at: [Link]
-
Dicamba Spray Drift as Influenced by Wind Speed and Nozzle Type - ResearchGate. (2025-08-06). Available at: [Link]
-
Pesticide Information Note: Spray drift | Helping farmers in Scotland - Farm Advisory Service. Available at: [Link]
-
Effect of sprayer boom height on spray drift - WUR eDepot. Available at: [Link]
-
Influence of Nozzle Type, Speed, and Pressure on Droplet Size and Weed Control from Glyphosate, Dicamba, and Glyphosate Plus Dicamba | Request PDF - ResearchGate. Available at: [Link]
-
Dicamba Training Requirements — Frequently Asked Questions | US EPA. (2025-11-07). Available at: [Link]
-
Companies clarify new EPA rules for dicamba - Farm Progress. (2020-10-28). Available at: [Link]
-
EPA Announces Proposed Decision To Approve Registration For New Uses Of Dicamba. (2025-07-23). Available at: [Link]
-
A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC - NIH. Available at: [Link]
-
Chemical Weed Control and Crop Injuries Due to Spray Drift: The Case of Dicamba - MDPI. (2024-01-19). Available at: [Link]
Sources
- 1. atlantic-pacificag.com [atlantic-pacificag.com]
- 2. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]
- 3. An Overview of Dicamba and 2,4-D Drift Issues | Herbicide-Drift Risk Management for Specialty Crops [ipm-drift.cfaes.ohio-state.edu]
- 4. Best Management Practices to Mitigate Dicamba Drift | UT Crops News [news.utcrops.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 7. ipcm.wisc.edu [ipcm.wisc.edu]
- 8. dl.astm.org [dl.astm.org]
- 9. Avoiding herbicide drift [extension.umn.edu]
- 10. Seven steps for dicamba spraying success [agriculture.basf.us]
- 11. epa.gov [epa.gov]
- 12. New EPA Rules for Dicamba Use Revealed [dtnpf.com]
- 13. mssoy.org [mssoy.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Weed Control and Crop Injuries Due to Spray Drift: The Case of Dicamba [mdpi.com]
- 16. farmprogress.com [farmprogress.com]
- 17. fas.scot [fas.scot]
- 18. How to avoid temperature inversions to reduce spray drift [corteva.com]
- 19. Understanding and recognizing temperature inversions [agriculture.basf.us]
- 20. Use the SD Spray Tool for Inversion Detection and Weather for Pesticide Application [extension.sdstate.edu]
- 21. Thermal Inversions for Sprayer Operators – Sprayers 101 [sprayers101.com]
- 22. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 23. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 24. A field spray drift study to determine the downwind effects of isoxaflutole herbicide to nontarget plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Dicamba-Dimethylammonium from its Isomers
Welcome to the technical support center for the analytical separation of Dicamba. As researchers and drug development professionals, achieving precise, robust, and reproducible separation of an active compound from its related substances is paramount for safety, efficacy, and regulatory compliance. Dicamba, particularly in its dimethylammonium salt form, presents a unique analytical challenge due to the presence of positional isomers, metabolites, and potential impurities from its synthesis pathway.
This guide is structured to provide not just procedural steps, but the underlying scientific principles and field-proven insights to empower you to develop, optimize, and troubleshoot your separation methods effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is Dicamba-dimethylammonium and why is separating it from isomers critical?
A1: this compound (CAS 2300-66-5) is the salt formed between the active herbicidal compound, Dicamba (3,6-dichloro-2-methoxybenzoic acid), and dimethylamine.[1] This salt formulation enhances solubility and stability.[2] In an analytical context, especially in aqueous solutions or reversed-phase mobile phases, the salt dissociates. The actual analysis focuses on the Dicamba anion.
Separation is critical for several reasons:
-
Regulatory Compliance: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require the quantification of the active ingredient and specific impurities or metabolites to assess product safety and environmental fate.[3][4]
-
Toxicity and Efficacy: Isomers and degradation products may have different toxicological profiles and herbicidal activity than the parent Dicamba molecule. Accurate quantification is essential for risk assessment.
-
Product Quality Control: For manufacturers, separating and quantifying synthesis-related impurities ensures batch-to-batch consistency and adherence to specifications.[5]
Q2: What are the primary isomers and related compounds of concern for Dicamba?
A2: The main compounds to consider during method development are positional isomers, metabolites, and other related herbicides that may be present in formulations.
-
Positional Isomers & Impurities: The most significant impurity found in technical-grade Dicamba is the 3,5-dichloro-o-anisic acid isomer.[6] Other isomers, such as 2,5-dichloro-6-methoxybenzoic acid , and impurities from the synthesis process can also be present.[5][6]
-
Metabolites: In environmental and biological samples, Dicamba degrades into key metabolites that must be monitored. The primary metabolites of concern are 5-hydroxy-dicamba (5-HD) , 3,6-dichlorosalicylic acid (DCSA) , and 3,6-dichlorogentisic acid (DCGA) .[4][7][8]
-
Other Herbicides: Commercial formulations may mix Dicamba with other herbicides like 2,4-D or MCPP, which must also be resolved chromatographically.[9]
The relationship between these key compounds is illustrated below.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. fao.org [fao.org]
- 4. aapco.org [aapco.org]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to the Validation of Analytical Methods for Dicamba-Dimethylammonium in Soybeans
In the landscape of modern agriculture, the use of herbicides like Dicamba-dimethylammonium (Dicamba-DMA) is pivotal for managing broadleaf weeds in Dicamba-tolerant soybean crops.[1] However, its potential for off-target movement and the need to comply with regulatory limits necessitate robust, reliable, and validated analytical methods for monitoring its residues in soybean matrices.[2] This guide provides an in-depth, experience-driven comparison and validation protocol for the quantitative analysis of Dicamba-DMA in soybeans, tailored for researchers and analytical scientists in the drug development and food safety sectors.
The chosen methodology, a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), represents a significant advancement over older, more cumbersome techniques. Historically, methods like EPA 8151 involved complex derivatization steps for analysis by Gas Chromatography (GC).[3][4][5] The LC-MS/MS approach detailed here offers superior sensitivity and specificity, and eliminates the need for derivatization, resulting in a more efficient and rugged analytical workflow.[3][5]
Pillar I: The Analytical Strategy: Why QuEChERS and LC-MS/MS?
The selection of an analytical method is the cornerstone of any validation project. For Dicamba-DMA in a complex matrix like soybeans, the combination of QuEChERS and LC-MS/MS is scientifically sound and pragmatically superior to alternatives.
-
The Power of QuEChERS: The QuEChERS method is renowned for its simplicity and effectiveness in extracting a wide range of pesticides from food matrices.[6][7] For acidic herbicides like Dicamba, a modification is crucial. The extraction is performed with acidified acetonitrile to ensure that the Dicamba molecule is in its neutral, less polar form, thereby improving its partitioning into the organic solvent.[8] This is a critical choice to maximize extraction efficiency. The subsequent "salting-out" step with salts like magnesium sulfate and sodium acetate removes water and enhances the separation of the acetonitrile layer.[7]
-
The Specificity of LC-MS/MS: Tandem mass spectrometry is the gold standard for trace-level quantification in complex samples.[3] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the precise detection of Dicamba even in the presence of co-extracted matrix components from the soybean sample. This minimizes the risk of false positives and ensures accurate quantification.[9] We operate in negative electrospray ionization (ESI) mode, which is optimal for acidic compounds like Dicamba, as they readily form [M-H]⁻ ions.[3]
Pillar II: The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] Adhering to guidelines from regulatory bodies like the FDA and International Council for Harmonisation (ICH) is paramount.[11][12] The following sections detail the core validation parameters, the rationale behind them, and the experimental design to assess them.
Experimental Workflow Overview
The overall process from sample receipt to final data validation follows a structured path to ensure data integrity.
Caption: High-level workflow for the validation of the Dicamba-DMA analytical method.
Specificity and Selectivity
Causality: The method must unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Protocol:
-
Analyze a blank soybean matrix (free of Dicamba) to investigate for any interfering peaks at the retention time of Dicamba-DMA.
-
Analyze a spiked sample and compare the chromatogram to the blank. The response at the specific MRM transitions for Dicamba should be absent in the blank.
-
Inject known related compounds or other commonly used herbicides in soybean farming to ensure they do not co-elute and interfere with Dicamba detection.
Acceptance Criteria: No significant interfering peaks (e.g., response < 20% of the LOQ) should be present at the retention time of the analyte in the blank matrix.
Linearity and Range
Causality: To ensure the method's response is directly proportional to the analyte concentration across a defined range, which brackets the expected concentrations in real samples.
Protocol:
-
Prepare a series of at least five calibration standards in blank soybean matrix extract. A typical range could be 0.5 to 50 ng/mL.[9]
-
Perform triplicate injections for each concentration level.
-
Construct a calibration curve by plotting the peak area response against the concentration.
-
Apply a linear regression analysis (often with a weighting factor like 1/x or 1/x² to handle heteroscedasticity at low concentrations).
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
| Concentration (ng/g) | Mean Peak Area (n=3) |
| 1.0 | 15,480 |
| 2.5 | 38,550 |
| 5.0 | 78,100 |
| 10.0 | 155,200 |
| 25.0 | 390,500 |
| 50.0 | 785,000 |
| Result | R² = 0.998 |
| Table 1: Example linearity data for Dicamba-DMA in soybean matrix. |
Accuracy (Recovery)
Causality: To determine the closeness of the measured value to the true value. This assesses the efficiency of the extraction process and accounts for any systemic bias.
Protocol:
-
Spike blank soybean samples at a minimum of three concentration levels (e.g., low, medium, and high QC levels).
-
Prepare at least five replicates for each level.
-
Process and analyze the samples using the entire analytical method.
-
Calculate the percent recovery for each replicate.
Acceptance Criteria: Mean recovery should be within 70-120% as per general food analysis guidelines.
Precision (Repeatability and Intermediate Precision)
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's consistency.
Protocol:
-
Repeatability (Intra-assay precision): Analyze the spiked QC samples (low, medium, high; n=5) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level.
Acceptance Criteria: The %RSD should typically be ≤ 20%.
| QC Level | Spiked Conc. (ng/g) | Mean Measured Conc. (ng/g) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 2.0 | 1.94 | 97.0% | 8.5% |
| Medium | 20.0 | 20.8 | 104.0% | 5.2% |
| High | 40.0 | 38.6 | 96.5% | 4.8% |
| Table 2: Combined example data for Accuracy and Precision. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: To establish the lowest concentration of analyte that the method can reliably detect and quantify with acceptable accuracy and precision.
Protocol:
-
LOD: The lowest concentration at which the analyte's signal can be distinguished from the background noise. Often determined as a signal-to-noise ratio (S/N) of ≥ 3.
-
LOQ: The lowest concentration that can be quantitatively determined with suitable precision and accuracy. Typically determined as the lowest spike level that meets the acceptance criteria for accuracy and precision (S/N ≥ 10).[13][14]
Acceptance Criteria: The LOQ must be at or below the regulatory action levels for Dicamba in soybeans.
| Parameter | Definition | Typical Value (ng/g) |
| LOD | Signal-to-Noise ≥ 3 | 0.5 |
| LOQ | Signal-to-Noise ≥ 10 | 1.0 |
| Table 3: Example LOD and LOQ values. |
Pillar III: The Experimental Protocol in Practice
Trustworthiness is built on detailed, repeatable protocols. The following steps provide a field-proven workflow.
Sample Preparation: Modified QuEChERS
Caption: Step-by-step QuEChERS sample preparation workflow for soybeans.
Step-by-Step Methodology:
-
Homogenization: Weigh 10 g (± 0.1 g) of homogenized soybean sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. The acid ensures Dicamba remains protonated for efficient extraction.
-
Vortex: Cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). The anhydrous magnesium sulfate absorbs excess water.
-
Shake & Centrifuge: Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. PSA removes fatty acids and other interfering compounds.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge.
-
Filtration: Filter the final extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
Rationale: The chromatographic conditions are optimized to achieve good retention and peak shape for the polar Dicamba molecule, separating it from matrix interferences.[9] The mass spectrometer parameters are tuned for maximum sensitivity for the specific precursor and product ions of Dicamba.
Typical Conditions:
-
LC System: UPLC/HPLC System
-
Column: A C18 or a specialized column like a Phenomenex Kinetex F5 is often used for polar species.[9]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start at high aqueous content and ramp up the organic phase to elute the analyte.
-
Injection Volume: 5-10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Dicamba: Precursor Ion (m/z) 219 -> Product Ions (m/z) 175, 147 (Quantifier and Qualifier)
-
Internal Standard (e.g., d3-Dicamba): Precursor Ion (m/z) 222 -> Product Ion (m/z) 178
-
References
-
Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]
-
Title: Analytical Method Validation: Mastering FDA Guidelines Source: AUSTAR URL: [Link][10]
-
Title: Dicamba dimethylamine salt Source: PubChem, National Institutes of Health (NIH) URL: [Link][15]
-
Title: Foods Program Methods Validation Processes and Guidelines Source: U.S. Food and Drug Administration (FDA) URL: [Link][16]
-
Title: Determination of pesticide residues in soybeans using QuEChERS followed by deep eutectic solvent-based DLLME preconcentration prior to gas chromatography-mass spectrometry analysis Source: PubMed, National Library of Medicine URL: [Link][6]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link][17]
-
Title: Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System Source: SCIEX URL: [Link][9]
-
Title: The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples Source: Technology Networks URL: [Link][3]
-
Title: Determination of pesticide residues in soybeans using QuEChERS followed by deep eutectic solvent-based DLLME preconcentration prior to gas chromatography-mass spectrometry analysis Source: ResearchGate URL: [Link][7]
-
Title: Single-laboratory validation of EPA Method 8150 for determination of chlorinated herbicides in hazardous waste Source: PubMed, National Library of Medicine URL: [Link][4]
-
Title: Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060 Source: Shimadzu URL: [Link][13][14]
-
Title: Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS Source: Semantic Scholar URL: [Link][2]
-
Title: Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis Source: ACS Publications URL: [Link][8]
-
Title: Dicamba and Acidic Herbicides by LC-MS/MS Source: Phenomenex URL: [Link][5]
-
Title: Quantifying vapor drift of dicamba herbicides applied to soybean Source: Oxford Academic URL: [Link][1]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Single-laboratory validation of EPA Method 8150 for determination of chlorinated herbicides in hazardous waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. Determination of pesticide residues in soybeans using QuEChERS followed by deep eutectic solvent-based DLLME preconcentration prior to gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. fda.gov [fda.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Efficacy and Physicochemical Properties of Dicamba-dimethylammonium (DMA) and Dicamba-diglycolamine (DGA) Salts
Executive Summary
Dicamba, a potent synthetic auxin herbicide, is a critical tool for the management of broadleaf weeds.[1] Its efficacy and environmental safety are profoundly influenced by its formulation, specifically the salt to which the dicamba acid is conjugated. This guide provides an in-depth technical comparison of two prominent formulations: the older, more volatile dimethylammonium (DMA) salt and the newer, lower-volatility diglycolamine (DGA) salt. We will explore the fundamental chemical differences that dictate their performance, present supporting experimental data on their comparative volatility, and offer detailed protocols for their evaluation. This document is intended for researchers, chemists, and weed scientists seeking a comprehensive understanding of how salt formulation dictates the field performance and off-target movement potential of dicamba herbicides.
Chemical Properties and Formulation Philosophy
Like most post-emergence herbicides, dicamba is a weak acid.[2] In its acid form, dicamba is highly prone to converting into a gaseous state, a process known as volatilization.[2][3] This volatility leads to the unintended movement of the herbicide away from the target application area, potentially causing significant damage to sensitive, non-target crops and plants.[3][4]
To mitigate this, the dicamba acid is formulated with a salt. This process substitutes a hydrogen ion on the parent acid with a larger, less volatile salt molecule, which also improves compatibility with hard water and tank-mix partners.[2][4] The choice of salt is a critical determinant of the formulation's stability and volatility profile.[2][5]
-
Dicamba-dimethylammonium (DMA): This is an older formulation, where dicamba acid is bound to a smaller, lighter dimethylamine salt.[6][7] Products like Banvel® utilize this salt.[8][9] Its lower molecular weight contributes to a weaker bond with the dicamba acid, making it more susceptible to dissociation and subsequent volatilization.[7]
-
Dicamba-diglycolamine (DGA): Developed to reduce volatility, this formulation uses a larger, heavier diglycolamine salt.[6][7] This is the basis for products such as Clarity®, XtendiMax®, and FeXapan®.[2][8][9] The greater molecular weight and chemical structure of the DGA salt form a more stable bond with the dicamba acid, significantly reducing its tendency to volatilize compared to the DMA salt.[2][10]
Table 1: Comparative Properties of Dicamba-DMA and Dicamba-DGA Salts
| Property | This compound (DMA) Salt | Dicamba-diglycolamine (DGA) Salt |
| Relative Volatility | High | Low[2][9] |
| Associated Salt | Dimethylamine (DMA) | Diglycolamine (DGA) |
| Molecular Weight | Lower | Higher[7] |
| Formulation Stability | Less Stable | More Stable[10][11] |
| Common Products | Banvel®[8][9] | Clarity®, XtendiMax®, FeXapan®[2][8][9] |
The Mechanism of Volatilization: From Salt to Acid
The central principle governing dicamba volatility is the dissociation of the salt in solution, which can lead to the formation of the volatile dicamba acid.[8] This process is heavily influenced by the pH of the spray solution.
When a dicamba salt formulation is mixed in a spray tank, the salt dissolves and dissociates from the dicamba molecule, leaving a negatively charged dicamba anion.[8] If the spray solution is acidic (containing a higher concentration of hydrogen ions, H+), these protons can readily bind to the dicamba anion, forming the volatile dicamba acid.[2][8] This is why the volatility risk of dicamba formulations follows the trend: DMA > DGA.[8] The DGA salt is less prone to this dissociation.
This chemical causality is the reason why tank-mixing certain adjuvants is prohibited with DGA formulations. Additives like ammonium sulfate (AMS) or glyphosate formulations can significantly lower the pH of the spray solution, thereby increasing the availability of H+ ions and driving the formation of volatile dicamba acid, negating the low-volatility benefit of the DGA salt.[8][9][12]
Comparative Efficacy: On-Target Action vs. Off-Target Movement
When considering efficacy, it is crucial to differentiate between the herbicidal activity on the target weed and the ability of the formulation to remain on target. Research indicates that sensitive plants, like non-dicamba-tolerant soybeans, exhibit equal sensitivity to the active ingredient from both DGA and other low-volatility dicamba salt formulations when directly applied.[11] The primary difference in "field efficacy" is therefore not the potency of the molecule but the stability of its delivery.
The superior performance of the DGA salt lies in its dramatically reduced potential for off-target movement via volatilization.
Table 2: Experimental Data on Volatility Reduction
| Study Type | Finding | Conclusion | Source |
| Bioassay Analysis | Off-target movement was reduced by 94% when the DGA salt was applied compared to the DMA salt. | DGA is significantly more effective at preventing secondary drift (volatilization). | [10][11] |
| Field Air Sampling | Air samplers documented a 50% decrease in the atmospheric detection of dicamba over plots treated with the DGA formulation versus the DMA formulation. | Less dicamba becomes airborne when the DGA salt is used. | [11] |
| Volatility Chamber | When applied alone, volatilized DGA represented approximately 0.07% of the applied rate. Adding a volatility-reducing agent (VR) reduced this by ~90%. | The DGA salt is inherently low in volatility, and this can be further protected with appropriate adjuvants. | [13] |
These data unequivocally demonstrate that the diglycolamine salt formulation provides a more reliable and targeted application by minimizing vapor losses, which is the key factor in its improved overall performance profile compared to the dimethylammonium salt.
Experimental Protocol: Bioassay for Comparative Volatility Assessment
To provide a self-validating system for comparing the volatility of Dicamba-DMA and Dicamba-DGA, the following controlled environment bioassay protocol can be employed. This workflow is designed to isolate volatilization as the primary variable for off-target injury.
Step-by-Step Methodology:
-
Plant Propagation: Grow a sensitive indicator species, such as non-dicamba-tolerant soybeans or tomatoes, in a controlled greenhouse environment until they reach a consistent growth stage (e.g., V2-V3 for soybeans).
-
Herbicide Preparation: Prepare spray solutions for each treatment: (a) Dicamba-DMA salt, (b) Dicamba-DGA salt, and (c) an untreated water-only control. Ensure the application rates are based on the same amount of dicamba acid equivalent (ae) per hectare.
-
Application Setup: Utilize a low-tunnel or sealed chamber to prevent external environmental influences. Place a non-porous surface (e.g., glass petri dish) at one end of the chamber to serve as the application target.
-
Treatment Application: Using a calibrated research sprayer, apply a precise volume of each herbicide solution to its designated petri dish inside the respective chambers.
-
Bioassay Exposure: Immediately following application, place three to five replicate indicator plants at a fixed distance downwind from the treated dish within each sealed chamber. Ensure no direct spray contact occurs.
-
Incubation Period: Seal the chambers and maintain them under constant temperature and humidity for 24 to 48 hours to facilitate volatilization and exposure. Hot and dry conditions can increase the rate of volatilization.[11]
-
Recovery and Evaluation: After the exposure period, carefully remove the bioassay plants and transfer them to a clean greenhouse environment for observation.
-
Data Collection: At 7, 14, and 21 days after treatment, visually assess and rate the plants for classic dicamba injury symptoms (e.g., leaf cupping, epinasty, stunting). A 0-100% injury scale is typically used, where 0 is no injury and 100 is plant death.
-
Statistical Analysis: Analyze the injury data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in off-target injury caused by the volatilization of the DMA and DGA salts.
Conclusion and Recommendations
The selection between this compound (DMA) and Dicamba-diglycolamine (DGA) salts is a critical decision that directly impacts the potential for off-target movement. While both formulations rely on the same herbicidally active dicamba acid, their field performance and environmental safety profiles are markedly different.
-
Dicamba-DGA is demonstrably superior in reducing volatility. Experimental data consistently show that the larger, heavier DGA salt anchors the dicamba molecule more effectively, reducing its tendency to form volatile dicamba acid by up to 94% compared to the DMA salt.[10][11] This is the primary factor contributing to its enhanced on-target efficacy.
-
Efficacy is dictated by formulation stability. The intrinsic herbicidal action is the same, but the DGA formulation ensures that the active ingredient remains where it is applied.
-
Causality of Volatility is pH-dependent. The risk of volatility, even with DGA salts, increases significantly in acidic spray solutions. Researchers and applicators must exercise extreme caution with tank-mix partners, particularly glyphosate and AMS-containing adjuvants, which can compromise the low-volatility characteristics of the DGA formulation.[8][9]
For researchers in drug development and crop protection, the evolution from DMA to DGA salts serves as a clear case study in formulation science, where modifying the associated salt chemistry directly addresses a critical performance and safety liability—volatility.
References
- Volatility From New Formulations Drives Some Dicamba Damage, Say University Weed Scientists. (2018). Successful Farming.
- Understanding Dicamba Volatility. (n.d.). Extension Richland County.
- Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2022). MDPI.
- Effect of pesticide and other crop protection product mixtures on dicamba volatiliz
- Off-target Movement of DGA and BAPMA Dicamba to Sensitive Soybean. (2019). Weed Technology.
- Efficacy of Water-Conditioning Adjuvants for Dicamba-Tolerant Soybean. (2018). ASTM.
- Factors influencing dicamba volatility. (2017).
- Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025). FBN.
- Increased Dicamba, Fluazifop-P, Glyphosate, and Lactofen Efficacy Using Adjuvants. (n.d.).
- The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. (2021).
- Dicamba Drift Report. (2019).
- DICAMBA DMA SALT. (n.d.). Albaugh LLC.
- Efficacy of Water-Conditioning Adjuvants for Dicamba-Tolerant Soybean. (n.d.). OUCI.
- Explained: Dicamba and its formulations. (2016).
- Dicamba basics. (2024). Bayer Crop Science Canada.
- Weed control planning worth time, effort. (n.d.). Farm Progress.
- Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles. (n.d.). Wiley Online Library.
- Dicamba dimethylamine salt. (2009). Amazon S3.
- DICAMBA DMA SALT 5. (n.d.). Albaugh LLC.
- Diglycolamine salt vs Dimethylamine salt Dicamba? (2017). AgTalk Home.
- Physicochemical characteristics of dicamba (not including its salts). (n.d.).
- Albaugh Introduces Dicamba HD 5 and Dicamba DMA Salt 5 to U.S. Crop Protection Market. (2026). AgriBusiness Global.
- (PDF) Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil. (2025).
- Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. (n.d.).
Sources
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. agriculture.com [agriculture.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fbn.com [fbn.com]
- 5. Factors influencing dicamba volatility | Integrated Crop Management [crops.extension.iastate.edu]
- 6. Explained: Dicamba and its formulations [uaex.uada.edu]
- 7. talk.newagtalk.com [talk.newagtalk.com]
- 8. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 9. farmprogress.com [farmprogress.com]
- 10. mdpi.com [mdpi.com]
- 11. Off-target Movement of DGA and BAPMA Dicamba to Sensitive Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. Frontiers | Effect of pesticide and other crop protection product mixtures on dicamba volatilization [frontiersin.org]
A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Dicamba Analysis
This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Dicamba. As regulatory scrutiny and environmental monitoring of Dicamba increase, selecting a robust, reliable, and efficient analytical method is paramount for researchers and drug development professionals. This document delves into the core principles, experimental workflows, and performance characteristics of each technique, grounded in established scientific protocols and field-proven insights.
Introduction: The Analytical Challenge of Dicamba
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a potent selective herbicide used to control broadleaf weeds in agriculture and land management.[1] Its propensity for off-target movement via spray drift and volatilization has led to widespread concerns about damage to non-tolerant crops and ecosystems, necessitating highly sensitive and accurate monitoring methods.[2][3] While often formulated as various salts, including dimethylammonium (DMA), the analytical target for residue analysis is typically the parent Dicamba acid.
Historically, Gas Chromatography (GC) based methods were standard.[4] However, modern analytical chemistry has largely shifted towards Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its inherent advantages in analyzing polar, non-volatile compounds like Dicamba.[4][5] This guide will cross-validate these two powerful techniques, explaining the causality behind experimental choices and providing the data needed to make informed decisions for your laboratory.
Core Principles: A Tale of Two Techniques
The fundamental difference between LC-MS/MS and GC-MS for Dicamba analysis lies in how the analyte is prepared and introduced to the mass spectrometer. This distinction has profound implications for workflow efficiency, robustness, and data quality.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is ideally suited for polar and thermally unstable molecules like Dicamba.[6][7] The sample is dissolved in a liquid, separated from matrix components on a chromatography column, and then ionized (typically via electrospray ionization, ESI) before entering the mass spectrometer. For acidic molecules like Dicamba, negative-ion ESI is highly efficient.[3][4] The key advantage is that Dicamba can be analyzed in its native form without chemical modification , streamlining the entire process.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method excels at analyzing volatile and semi-volatile compounds.[6][7] Because Dicamba is a carboxylic acid, it is non-volatile and cannot be analyzed directly by GC. It requires a chemical derivatization step to convert it into a more volatile form, typically a methyl ester.[2][8] This multi-step process, often involving hazardous reagents, is the primary drawback of the GC-MS approach for this application.[3][4]
Experimental Workflows: A Side-by-Side Comparison
A self-validating protocol is essential for trustworthy results. The inclusion of an isotopically labeled internal standard (IS), such as d3-Dicamba or ¹³C₆-Dicamba, is critical for both methods.[1][2][9] The IS is added at the very beginning of sample preparation to accurately account for analyte losses during extraction and to correct for matrix-induced signal suppression or enhancement, thereby ensuring the integrity of the quantification.[2][10]
Below is a visual representation of the two workflows, highlighting the key differences.
Caption: Comparative analytical workflows for Dicamba analysis.
Detailed Protocol: LC-MS/MS
This protocol is adapted from methodologies proven to be sensitive and efficient.[1][4]
-
Sample Extraction:
-
Weigh 5 g of a homogenized sample (e.g., soil, soybean foliage) into a centrifuge tube.
-
Add a known amount of isotopically labeled internal standard (e.g., 50 µL of 0.20 µg/mL ¹³C₆-Dicamba).[9]
-
Add 10 mL of an extraction solvent, such as acetonitrile containing 1% formic acid.[1][4]
-
Shake vigorously for 15 minutes, then sonicate for 10 minutes to ensure complete extraction.[9]
-
-
Cleanup:
-
Final Preparation & Analysis:
-
Reconstitute the residue in a final volume (e.g., 0.5 mL) of a mobile phase-compatible solution, such as 95:5 (v/v) water:methanol with 0.1% formic acid.[9]
-
Vortex, then transfer to an autosampler vial.
-
Inject into the LC-MS/MS system, operating in ESI negative mode and monitoring at least two multiple reaction monitoring (MRM) transitions for Dicamba and its internal standard.[3]
-
Detailed Protocol: GC-MS
This protocol is based on established principles for analyzing acidic herbicides by GC, such as those outlined in EPA methods.[8][11]
-
Sample Extraction:
-
To a 100 mL water sample, add the internal standard.
-
Hydrolyze the sample by adding KOH and heating to convert Dicamba salts to the potassium salt.[8]
-
Acidify the aqueous phase to pH < 1 with a strong acid.
-
Perform a liquid-liquid extraction by partitioning the acidified sample twice with ethyl ether.[8]
-
-
Derivatization (Methylation):
-
Combine and concentrate the ethyl ether extracts.
-
Add a methylating agent, such as diazomethane generated from Diazald®, to the concentrate. This reaction converts the Dicamba acid to its volatile methyl ester. (Note: Diazomethane is explosive and highly toxic, requiring specialized handling and a well-ventilated hood). [8]
-
-
Cleanup & Analysis:
-
Pass the derivatized sample through a deactivated silica gel column to remove excess reagent and interferences.[8]
-
Elute the Dicamba-methyl ester and concentrate to a final volume.
-
Inject into the GC-MS system, using a temperature program to separate the analyte on a capillary column and monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for quantification.[8]
-
Performance Metrics: A Quantitative Comparison
The choice between methods often comes down to performance. LC-MS/MS consistently demonstrates superior or equivalent performance with a significantly reduced workload.
| Parameter | LC-MS/MS | GC-MS | Rationale & Causality |
| Need for Derivatization | No | Yes (Mandatory) | Dicamba is a polar carboxylic acid, making it directly compatible with LC-MS but not GC-MS.[3][4] |
| Sample Prep Time | ~1 hour | >3 hours | The derivatization and subsequent cleanup steps for GC-MS are time-consuming and complex.[3][4] |
| Typical LOQ | 0.1 - 2.0 ng/g (ppb) | 0.01 - 0.1 µg/L (ppb) | Both methods can achieve low detection limits, but LC-MS/MS often reaches lower levels in complex matrices with less effort.[8][9][12] |
| Throughput | High (25+ samples/day) | Low | The streamlined sample prep allows for significantly higher sample throughput with LC-MS/MS.[9] |
| Robustness & Ruggedness | High | Moderate | The derivatization step in GC-MS is sensitive to moisture and matrix components, introducing potential variability. LC-MS/MS methods are generally considered more rugged.[4] |
| Safety Concerns | Standard solvent handling | High (Toxic/Explosive Reagents) | The use of reagents like diazomethane for GC-MS derivatization poses significant safety risks.[8] |
| Selectivity | Very High | High | Tandem MS (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. GC-MS with SIM is also selective but can be more prone to isobaric interferences.[9] |
Trustworthiness: The Cross-Validation Framework
Cross-validation confirms that different analytical methods produce comparable and reliable results.[13] For Dicamba, this involves analyzing a single set of fortified (spiked) samples by both the proposed method (LC-MS/MS) and the reference method (GC-MS) to ensure the data are interchangeable.
A robust analytical method must be a self-validating system. This is achieved through:
-
Use of Internal Standards: As previously mentioned, a stable isotope-labeled IS co-extracted with the sample is the single most important factor for ensuring accuracy by correcting for recovery and matrix effects.[2][10]
-
Batch Quality Control: Each analytical batch must include a reagent blank (to check for contamination), a matrix blank, and matrix samples fortified at low and high concentration levels (e.g., QC samples).[9] These QCs must fall within predefined acceptance criteria (e.g., 70-120% recovery with RSD ≤ 20%) to validate the results of the entire batch.[14]
-
Method Linearity: A multi-point calibration curve must demonstrate a linear detector response over the desired concentration range, ensuring accurate quantification for unknown samples.[9]
The logical flow for a cross-validation study is depicted below.
Caption: Logical workflow for cross-validating two analytical methods.
Conclusion and Recommendation
While both LC-MS/MS and GC-MS are capable of producing validated, quantitative data for Dicamba, the evidence overwhelmingly supports LC-MS/MS as the superior technique for this application.
LC-MS/MS is the recommended method due to its significant advantages:
-
Elimination of Derivatization: This simplifies the workflow, drastically reduces sample preparation time, and improves safety by avoiding hazardous reagents.[1][3][4]
-
Higher Throughput: The streamlined process allows laboratories to analyze more samples in less time.[9]
-
Enhanced Robustness: Fewer manual steps lead to a more rugged and reproducible method, which is critical in high-volume testing environments.[4]
-
Excellent Sensitivity and Selectivity: Modern LC-MS/MS systems provide the low detection limits required for environmental monitoring and residue analysis.[3][4]
The GC-MS method, while historically important, is now largely relegated to a legacy role for this specific analyte. It remains a viable option for laboratories that may not have access to LC-MS/MS instrumentation, but its complexity, safety concerns, and lower throughput make it less suitable for routine Dicamba analysis in a modern setting.
References
- Title: Application Note: Quantification of Dicamba Residues Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Title: Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS Source: PMC - NIH URL
- Title: Method GRM022.
- Title: Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil Source: EPA URL
- Title: Environmental Chemistry Methods: Dicamba and DCSA Source: EPA URL
- Title: The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples Source: Technology Networks URL
- Title: Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System Source: Sciex URL
- Title: Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS Source: Semantic Scholar URL
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL
- Title: Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters URL
- Title: Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices Source: NIH URL
- Title: Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation Source: PubMed URL
- Title: LCMS vs GCMS for Cannabis Pesticide Analysis: Which is Better?
- Title: LCMS vs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. conquerscientific.com [conquerscientific.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. aapco.org [aapco.org]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Evaluation of Dicamba-Dimethylammonium Formulations for Weed Control
Introduction: Understanding Dicamba and the Role of the Dimethylammonium Salt
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely utilized for the control of a broad spectrum of broadleaf weeds.[1][2] Its mechanism of action mimics natural plant auxins, leading to unregulated and abnormal plant growth that ultimately results in the death of susceptible species.[1][3] Dicamba is effective as both a pre-emergent and post-emergent herbicide and is readily absorbed through the leaves and roots of plants.[1][3]
The dimethylammonium (DMA) salt of dicamba is a common formulation, created to improve the handling and solubility of the parent dicamba acid.[1][4] While effective, the inherent chemical properties of early dicamba formulations, including the DMA salt, have presented significant challenges related to off-target movement, specifically through spray particle drift and volatilization (vapor drift).[2][5] This guide provides a comparative performance evaluation of different dicamba formulations, with a focus on the scientific principles and experimental methodologies required to assess their efficacy and environmental safety.
The Pivotal Role of Formulation in Dicamba Performance
The formulation of a pesticide is a critical determinant of its biological activity, stability, and environmental fate. For dicamba, formulation technology has evolved significantly to address the primary challenge of volatility.[1][6] Volatility is the process by which a pesticide transforms into a gas or vapor after application, which can then move from the target area and cause damage to sensitive, non-target crops.[6][7] Research has shown that even minuscule amounts of dicamba—as low as 1/20,000th of the labeled rate—can cause visible injury to highly sensitive plants like non-tolerant soybeans.[5]
In response to widespread off-target injury incidents, newer formulations were developed with the explicit goal of reducing volatility.[6][8][9] These innovations focus on using different salt forms that are heavier and less prone to disassociating into the volatile dicamba acid form.
Comparative Performance of Key Dicamba Formulations
The primary distinction between modern dicamba formulations lies in the salt used to pair with the dicamba acid. This choice directly influences the product's volatility and, consequently, its risk of off-target movement.
Key Formulations for Comparison:
-
Dicamba-dimethylammonium (DMA): One of the older salt types, serving as a baseline for comparison.[1] It is known for its effectiveness but also for its higher volatility potential compared to newer formulations.[6]
-
Dicamba-diglycolamine (DGA): A larger, heavier salt designed to be less volatile. Formulations like XtendiMax® also incorporate VaporGrip® Technology, an agent that helps prevent the formation of dicamba acid.[6][10]
-
Dicamba-N,N-Bis-(3-aminopropyl)methylamine (BAPMA): The salt used in Engenia® herbicide, which features a stronger bond between the dicamba acid and the base, further reducing the potential for volatilization.[8][10]
Performance Metric: Volatility Potential
Scientific studies have consistently demonstrated a hierarchy of volatility risk among these salts.
| Formulation Salt | Relative Volatility Risk | Key Technology | Representative Product(s) |
| Dimethylammonium (DMA) | High | - | Banvel®, Clarity® |
| Diglycolamine (DGA) | Low | VaporGrip® | XtendiMax®, Tavium® |
| N,N-Bis-(3-aminopropyl)methylamine (BAPMA) | Low | - | Engenia® |
| This table synthesizes data indicating a higher volatility risk for the DMA salt compared to the DGA and BAPMA salts.[6][8] |
Performance Metric: Weed Control Efficacy
While reducing volatility is crucial, efficacy must be maintained. Field trials have evaluated the performance of these formulations on key and often herbicide-resistant weeds. The addition of approved adjuvants is critical, while others, like ammonium sulfate (AMS), are prohibited with newer formulations as they can increase volatility.[11][12]
| Weed Species | Dicamba (DGA) + Adjuvant | Dicamba (BAPMA) + Adjuvant | Typical Control Level (%) |
| Palmer Amaranth (Amaranthus palmeri) | Effective | Effective | 76-96% |
| Waterhemp (Amaranthus tuberculatus) | Effective | Effective | 87-98% |
| Velvetleaf (Abutilon theophrasti) | Effective | Effective | 96% |
| Common Ragweed (Ambrosia artemisiifolia) | Effective | Effective | >90% |
| Data synthesized from multi-state field experiments.[11][13][14] Efficacy is dependent on weed size, application rate, and environmental conditions. |
The data indicates that while newer formulations have lower volatility, they maintain high levels of efficacy on major broadleaf weeds when used according to label directions.[11][13] Sequential applications are often necessary for complete control of resilient species like Palmer amaranth.[14]
Experimental Protocols for Performance Evaluation
To objectively compare dicamba formulations, rigorous and repeatable experimental protocols are essential. The following sections detail standardized methodologies for field and laboratory assessment.
Protocol 1: Field Efficacy and Crop Tolerance Trial
Objective: To evaluate and compare the weed control efficacy and crop safety of different dicamba formulations under field conditions.
Methodology:
-
Site Selection: Choose a field with uniform soil type and a known, consistent population of target weed species.[15]
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications to account for field variability.[13][15] Plot sizes should be standardized (e.g., 3 meters wide by 10 meters long).
-
Treatment Application:
-
Calibrate a research-grade sprayer to deliver a precise volume (e.g., 140-190 L/ha).[15]
-
Apply treatments at a specified weed growth stage (e.g., <10 cm in height for optimal control).[14]
-
Record all environmental conditions at the time of application: temperature, relative humidity, wind speed, and wind direction, as these factors heavily influence performance and drift.[6][7]
-
-
Data Collection:
-
Visual Weed Control Ratings: Assess weed control on a scale of 0% (no effect) to 100% (complete plant death) at set intervals, such as 7, 14, 21, and 28 days after treatment (DAT).[13][16]
-
Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of surviving weeds in a defined area (e.g., a 0.25 m² quadrat) within each plot. Collect the above-ground biomass from this area, dry it in an oven to a constant weight, and record the dry weight.[11]
-
Crop Injury Assessment: Visually rate crop injury (if applicable, in a non-tolerant crop adjacent to the trial or in a tolerant crop for signs of phytotoxicity) on a 0-100% scale, noting symptoms like leaf cupping, epinasty, and stunting.[17]
-
-
Data Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences between treatments.
Protocol 2: Quantifying Off-Target Movement by Volatilization
Objective: To measure and compare the amount of dicamba that volatilizes from a treated surface under controlled or field conditions.
Methodology:
-
Field Setup: Establish treated plots similar to an efficacy trial.[18]
-
Air Sampling:
-
Place high-volume air samplers at various distances and directions (especially downwind) from the treated plot.[18]
-
Each sampler should contain a filter and a polyurethane foam (PUF) plug to trap airborne herbicide residues.[19]
-
Run samplers continuously for a set period post-application (e.g., 24, 48, 72 hours) to capture the volatilization flux over time.[17]
-
-
Sample Extraction:
-
Analytical Quantification:
-
Data Interpretation: Compare the total mass of dicamba captured per unit volume of air for each formulation. Higher captured amounts indicate greater volatility. This data can be correlated with environmental factors like temperature and humidity recorded during the sampling period.[18]
Factors Influencing Off-Target Movement
The risk of off-target movement is not solely a function of the formulation's salt. It is a complex interaction of chemical properties, application practices, and environmental conditions. Adherence to strict application guidelines is mandatory to mitigate these risks.[9][21][22][23]
Conclusion and Future Outlook
The evolution of dicamba formulations from traditional dimethylammonium (DMA) salts to lower-volatility diglycolamine (DGA) and BAPMA salts represents a significant scientific advancement aimed at mitigating off-target movement.[6][8] While these newer formulations maintain high levels of weed control efficacy, their performance is intrinsically linked to strict adherence to application parameters, including nozzle selection, boom height, wind speed restrictions, and the use of approved adjuvants.[21][23][24]
For researchers and drug development professionals, understanding the causality behind these formulation differences is key. The choice of salt directly impacts the physicochemical properties that govern volatility. Rigorous, standardized evaluation protocols are essential for generating reliable, comparative data to inform best management practices and support the development of even safer and more effective herbicide technologies in the future. The responsibility for on-target application remains paramount, as formulation technology alone cannot eliminate all risks associated with powerful herbicidal agents.[7]
References
-
Understanding Dicamba Volatility. (n.d.). Extension Richland County. Retrieved from [Link]
-
Soltani, N., et al. (2020). Off-target movement assessment of dicamba in North America. Weed Technology. Retrieved from [Link]
-
Waltz, R. D. (2019). Analysis of Off-Target Movement of Dicamba Herbicides in Indiana. Office of Indiana State Chemist. Retrieved from [Link]
-
Hager, A. (2018). 5 expert ways to reduce off-target dicamba movement. Farm Progress. Retrieved from [Link]
-
Miller, E. (2021). Regulations - Dicamba Label Updates. DTN Progressive Farmer. Retrieved from [Link]
-
The Deal With Dicamba: EPA Proposes Unconditional Registration for Over-the-Top Use. (2025). National Agricultural Law Center. Retrieved from [Link]
-
Dicamba Rules Update - 1. (2021). Great American Crop Insurance. Retrieved from [Link]
-
Guidelines for safe, legal dicamba application. (2018). Farm Progress. Retrieved from [Link]
-
Mueller, T. C., et al. (2020). Quantifying Dicamba Volatility under Field Conditions: Part I, Methodology. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Williams, M. M., et al. (2021). Imaging analysis method to quantify leaf deformation in response to sub-lethal rates of dicamba. Weed Technology. Retrieved from [Link]
-
Dicamba DMA - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved from [Link]
-
Dicamba. (n.d.). Wisconsin Department of Agriculture, Trade and Consumer Protection. Retrieved from [Link]
-
Wang, S., et al. (2020). On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging. Scientific Reports. Retrieved from [Link]
-
Taylor, V. (2021). Dicamba tank mixtures and formulations and their effects on sensitive crops during cleanout procedures. UNL Digital Commons. Retrieved from [Link]
-
Chahal, G. S., et al. (2021). Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Weed Technology. Retrieved from [Link]
-
Chahal, G. S., et al. (2021). Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. ResearchGate. Retrieved from [Link]
-
Dicamba dimethylamine salt | C10H13Cl2NO3. (n.d.). PubChem - NIH. Retrieved from [Link]
-
The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. (2020). Technology Networks. Retrieved from [Link]
-
Adjesiwor, A. T., et al. (2024). Reformulation of dicamba herbicide: Impacts on offsite transport and soybean damage. ResearchGate. Retrieved from [Link]
-
Meyer, C. J., et al. (2022). Optimizing weed control using dicamba and glufosinate in eligible crop systems. Weed Technology. Retrieved from [Link]
-
Early Detection of Dicamba and 2,4-D Herbicide Drifting Injuries on Soybean with a New Spatial–Spectral Algorithm Based on LeafSpec. (2023). MDPI. Retrieved from [Link]
-
Dicamba/2,4-D DMA. (n.d.). ADAMA. Retrieved from [Link]
-
de Oliveira, M. C. (2021). The influence of adjuvants on physical properties, droplet-size, and efficacy of glufosinate and dicamba plus glyphosate solutions. DigitalCommons@University of Nebraska - Lincoln. Retrieved from [Link]
-
Dicamba: Dynamics in Straw (Maize) and Weed Control Effectiveness. (2024). MDPI. Retrieved from [Link]
-
Dicamba basics. (2024). Bayer Crop Science Canada. Retrieved from [Link]
-
Meyer, C. J., et al. (2022). Optimizing Weed Control Using Dicamba and Glufosinate in Eligible Crop Systems. ScholarWorks@UARK. Retrieved from [Link]
-
Singh, M., et al. (2019). Bio efficacy and phyto-toxicity of dicamba 48%SL against broad-leaved weeds in maize. Indian Journal of Weed Science. Retrieved from [Link]
-
DICAMBA DMA SALT Specimen Label. (n.d.). Albaugh LLC. Retrieved from [Link]
-
2,4-D- and Dicamba-tolerant Crops — Some Facts to Consider. (n.d.). Purdue Extension. Retrieved from [Link]
-
Adjuvants with Herbicides. When and Why They Are Needed. (2024). Crop Protection Network. Retrieved from [Link]
-
Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025). FBN. Retrieved from [Link]
-
Dicamba. (2023). Minnesota Department of Agriculture. Retrieved from [Link]
-
Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean. (2025). Frontiers. Retrieved from [Link]
-
Ferrell, J. (2017). Using Dicamba on Dicamba-Tolerant Crops. Panhandle Agriculture. Retrieved from [Link]
-
Adjuvants for Enhancing Herbicide Performance. (n.d.). Apparent Ag. Retrieved from [Link]
-
APPROVED DICAMBA FORMULATIONS. (n.d.). Roundup Ready® Xtend Technology. Retrieved from [Link]
-
Explained: Dicamba and its formulations. (2016). Arkansas Cooperative Extension Service. Retrieved from [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. (2016). FAO. Retrieved from [Link]
Sources
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. Explained: Dicamba and its formulations [uaex.uada.edu]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uncovering dicamba’s wayward ways | UMN Extension [extension.umn.edu]
- 6. richland.extension.wisc.edu [richland.extension.wisc.edu]
- 7. farmprogress.com [farmprogress.com]
- 8. maxweeds.rbind.io [maxweeds.rbind.io]
- 9. oisc.purdue.edu [oisc.purdue.edu]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. researchgate.net [researchgate.net]
- 12. Using Dicamba on Dicamba-Tolerant Crops | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 13. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control | Weed Technology | Cambridge Core [cambridge.org]
- 14. Optimizing weed control using dicamba and glufosinate in eligible crop systems | Weed Technology | Cambridge Core [cambridge.org]
- 15. isws.org.in [isws.org.in]
- 16. Frontiers | Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean [frontiersin.org]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Regulations - Dicamba Label Updates [dtnpf.com]
- 22. Dicamba Rules Update - 1 > Great American Crop Division [greatamericancrop.com]
- 23. farmprogress.com [farmprogress.com]
- 24. Crop Protection Network [cropprotectionnetwork.org]
A Comparative Guide to the Efficacy of Dicamba-Dimethylammonium and Glyphosate on Broadleaf Weeds
This guide provides an in-depth technical comparison of two widely utilized herbicides, dicamba (formulated as dimethylammonium salt) and glyphosate, with a specific focus on their efficacy in controlling broadleaf weeds. Designed for researchers, scientists, and professionals in agricultural science, this document synthesizes experimental data, elucidates mechanisms of action, and presents standardized protocols for efficacy evaluation.
Introduction: Two Herbicides, Two Distinct Approaches
In the landscape of modern agriculture, chemical weed management remains a cornerstone of ensuring crop yield and quality. Among the vast arsenal of available herbicides, glyphosate and dicamba represent two of the most significant active ingredients, each with a unique history, mode of action, and spectrum of activity. Glyphosate, a broad-spectrum, non-selective herbicide, rose to prominence with the development of glyphosate-resistant crops, offering simple and effective control over a wide range of weeds, including grasses and broadleaves.[1][2] Dicamba, conversely, is a selective herbicide that primarily targets broadleaf weeds, leaving grasses largely unaffected.[3][4]
The proliferation of glyphosate-resistant weed biotypes has necessitated a strategic shift in weed management, reviving interest in alternative modes of action like that of dicamba.[5][6] This guide delves into the fundamental differences in their herbicidal activity, supported by field-proven insights and experimental data, to provide a clear framework for their effective and responsible use.
Section 1: A Tale of Two Pathways: Mechanism of Action
The distinct efficacy profiles of glyphosate and dicamba are rooted in their fundamentally different molecular targets within the plant. Understanding these mechanisms is critical for predicting performance, diagnosing field symptoms, and designing robust weed management programs.
Glyphosate: The Shikimate Pathway Inhibitor
Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[1][7] This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[7][8]
The Causality of Action:
-
Uptake and Translocation: Glyphosate is absorbed through foliage and is highly systemic, meaning it is transported via the phloem to the plant's growing points (meristems), both in the shoots and roots.[8][9] This systemic activity is key to its effectiveness on perennial weeds.[2]
-
Enzyme Inhibition: Within the plant cells, glyphosate competitively inhibits EPSPS, blocking the pathway.[7]
-
Metabolic Disruption: This blockage leads to the accumulation of shikimate and a systemic starvation of the essential aromatic amino acids.[7] These amino acids are not only vital for protein synthesis but are also precursors to numerous secondary plant compounds like lignins, alkaloids, and plant hormones.
-
Plant Death: The cessation of protein production and metabolic disruption leads to a gradual cessation of growth, followed by chlorosis (yellowing) and necrosis, ultimately resulting in plant death over several days to weeks.[8]
Dicamba: The Synthetic Auxin
Dicamba is a synthetic auxin herbicide, belonging to the Group 4 class of herbicides.[4][10] It mimics the action of natural plant growth hormones called auxins, but at concentrations that induce phytotoxicity.[11][12]
The Causality of Action:
-
Uptake and Translocation: Like glyphosate, dicamba is readily absorbed by leaves, stems, and roots and is translocated throughout the plant in both the xylem and phloem.[3][4]
-
Hormonal Overload: Dicamba binds to auxin receptors, initiating a cascade of uncontrolled and disorganized cell growth and division.[10][11]
-
Physiological Disruption: This hormonal imbalance disrupts numerous plant processes. The vascular tissues are destroyed, leading to a failure of water and nutrient transport.[10] It also affects protein synthesis and cell growth, leading to characteristic symptoms.[3]
-
Plant Death: The uncontrollable growth leads to epinasty (twisting of stems and petioles), leaf cupping, and eventual tissue necrosis, causing the death of susceptible broadleaf plants.[13] Grasses are generally tolerant because their vascular structure and metabolism differ, preventing the systemic disruption seen in broadleaf species.
Sources
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. How Glyphosate Provides Broad-Spectrum Weed Control in Modern Agriculture [jindunchemical.com]
- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. farmprogress.com [farmprogress.com]
- 5. growiwm.org [growiwm.org]
- 6. striptillfarmer.com [striptillfarmer.com]
- 7. ncwss.org [ncwss.org]
- 8. How does the herbicide glyphosate work?|News|Agripesticide [agripesticide.com]
- 9. pomais.com [pomais.com]
- 10. fbn.com [fbn.com]
- 11. Dicamba Technical Fact Sheet [npic.orst.edu]
- 12. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dicamba Vs Glyphosate: Mechanism, Risk & System Fit [allpesticides.com]
A Senior Application Scientist's Guide to Validated Methods for Determining Dicamba-Dimethylammonium Residues in Food Products
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of herbicide residues in food is of paramount importance. Dicamba, a widely used selective herbicide for controlling broadleaf weeds, and its dimethylammonium (DMA) salt, require robust and validated analytical methods to ensure consumer safety and regulatory compliance.[1][2] This guide provides an in-depth comparison of two predominant, validated methods for the determination of Dicamba-DMA residues in complex food matrices: the widely adopted QuEChERS-based approach and a robust Solid-Phase Extraction (SPE) method, both coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Imperative for Sensitive and Reliable Dicamba Analysis
Dicamba's application in agriculture, particularly on genetically engineered Dicamba-tolerant crops, has increased.[2] However, its potential for off-target movement and subsequent contamination of non-target crops and food products necessitates highly sensitive and specific analytical methods.[3] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Dicamba in various food commodities, making accurate quantification a critical aspect of food safety monitoring.[4][5]
This guide will dissect the technical nuances of two validated analytical workflows, offering a comparative analysis of their performance, supported by experimental data and procedural rationale.
Method 1: The Modified QuEChERS Approach for Broad-Spectrum Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis due to its simplicity and efficiency.[6] For acidic herbicides like Dicamba, a modified QuEChERS protocol is necessary to ensure optimal extraction and recovery.[7][8]
Principle and Rationale
The core principle of this method involves an initial extraction of the analyte from the homogenized food sample into an organic solvent, followed by a partitioning step and dispersive solid-phase extraction (d-SPE) for cleanup. The key modification for Dicamba, an organic carboxylic acid, is the acidification of the extraction solvent to ensure it remains in its neutral, less polar form, thereby facilitating its partitioning into the organic phase.[7][9]
Experimental Workflow: QuEChERS
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. epa.gov [epa.gov]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. EPA gives dicamba five more years with additional restrictions | Food Safety News [foodsafetynews.com]
- 5. farmprogress.com [farmprogress.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dicamba-Dimethylammonium
Dicamba-dimethylammonium, a widely utilized herbicide, demands meticulous handling and disposal to mitigate risks to human health and the environment.[1][2] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that the disposal of this chemical is conducted with the highest standards of safety and regulatory compliance. Our commitment is to empower you with the knowledge to not only use our products effectively but also to manage their lifecycle responsibly, fostering a culture of safety and environmental stewardship in the laboratory.
Section 1: The Critical Importance of Proper Disposal
This compound is a water-soluble crystalline powder used as a herbicide.[3] Due to its chemical nature, improper disposal can lead to the contamination of soil and groundwater, posing a significant threat to non-target plants and aquatic ecosystems.[4][5][6] The U.S. Environmental Protection Agency (EPA) classifies pesticide wastes as toxic, and their disposal is strictly regulated under federal, state, and local laws.[4][5] Adherence to these regulations is not merely a matter of compliance but a fundamental responsibility to safeguard our environment and public health.
Section 2: Regulatory and Safety Framework
The disposal of this compound is governed by a stringent regulatory framework. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) provides the overarching authority for pesticide regulation in the United States, including disposal.[7] It is imperative to consult your state and local environmental control agencies, or the nearest EPA regional office, for specific guidance on disposal procedures in your area.[8]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Before initiating any disposal-related activity, donning the appropriate Personal Protective Equipment (PPE) is mandatory. The rationale behind each piece of equipment is rooted in preventing exposure through various routes.
| PPE Component | Specification and Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) are essential to prevent dermal absorption, as dicamba can be harmful if absorbed through the skin.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are crucial to protect against accidental splashes, which can cause severe eye irritation.[4][5][9][10][11] |
| Lab Coat/Coveralls | A lab coat or coveralls provides a barrier against contamination of personal clothing. Any clothing that becomes heavily contaminated should be removed immediately and laundered separately before reuse.[4][8] |
| Respiratory Protection | In well-ventilated areas, respiratory protection is typically not required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[10][11]
Section 3: Step-by-Step Disposal Protocols
The preferred method for managing excess this compound is to use it for its intended purpose according to the label instructions.[8][9] However, when disposal is unavoidable, the following protocols for different scenarios must be strictly followed.
Pesticide wastes are considered toxic.[4][5] Therefore, on-site disposal of concentrated product is generally not acceptable.[9]
-
Identification and Labeling: Clearly label the waste container as "Hazardous Waste: this compound" with the appropriate hazard symbols.
-
Segregation: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials, food, and feed.[3][10]
-
Approved Disposal Facility: Arrange for the disposal of the waste at an approved chemical waste facility.[3][4][5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for guidance and to schedule a pickup.
Immediate and correct response to a spill is critical to prevent environmental contamination and personnel exposure.
For Small Spills:
-
Isolate the Area: Keep unnecessary personnel away from the spill.[4][8]
-
Absorb the Spill: Use an inert absorbent material such as sand, vermiculite, or clay to absorb the spilled liquid.[3][4][8][10]
-
Collect the Waste: Carefully place the contaminated absorbent material into a designated, labeled container for hazardous waste.[3][10]
-
Decontaminate the Area: Wash the affected area with water and detergent.[3] Collect the cleaning solution and any rinsate for disposal as hazardous waste; do not allow it to enter drains.[3][10]
For Large Spills:
-
Containment: Dike the spill using absorbent or impervious materials like clay or sand to prevent it from spreading.[4][8][10]
-
Recover Free Liquid: If possible, recover as much of the free liquid as you can for reuse or disposal.[4][8][10]
-
Absorb and Collect: Allow the remaining liquid to be absorbed by the diking material, then scrape it up and place it in a suitable container for disposal.[4][8][10]
-
Decontamination: After the bulk of the spill has been removed, thoroughly clean the contaminated area.[8][10] Neutralize the spill area with a dilute alkaline solution (like soda ash or lime), followed by an appropriate alcohol (methanol, ethanol, or isopropanol). Then, wash the area with a strong soap and water solution.[5] All cleaning materials and rinsate must be collected and disposed of as hazardous waste.[8][10]
Proper disposal of empty containers is crucial to prevent the reuse of containers for other purposes and to mitigate residual chemical hazards.[4]
For Non-Refillable Containers:
-
Do Not Reuse: Under no circumstances should these containers be reused or refilled.[4]
-
Triple Rinse or Pressure Rinse: Promptly after emptying, the container must be thoroughly cleaned.[4][8]
-
Triple Rinse Procedure:
-
Empty the remaining contents into application equipment or a mix tank and let it drain for 10 seconds after the flow begins to drip.[10]
-
Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Let it drain for 10 seconds after the flow begins to drip.[8][10]
-
-
Pressure Rinse Procedure:
-
Empty the remaining contents into application equipment or a mix tank and continue to drain for 10 seconds after the flow begins to drip.[5]
-
Hold the container upside down over the application equipment or mix tank, or collect the rinsate for later use or disposal.
-
Insert a pressure rinsing nozzle in the side of the container and rinse at about 40 PSI for at least 30 seconds.[5]
-
Drain for 10 seconds after the flow begins to drip.[5]
-
-
-
Final Disposal: Once cleaned, offer the container for recycling if available.[4][8] If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, or by incineration if allowed by state and local authorities.[4][9] If burning is permitted, stay out of the smoke.[4][8]
For Refillable Containers:
-
Refill Only with Pesticide: These containers should only be refilled with the same pesticide. Do not reuse them for any other purpose.[4]
-
Cleaning Responsibility: The person disposing of the container is responsible for cleaning it before final disposal. The refiller is responsible for cleaning it before refilling.[4]
-
Disposal if Not Refilled: If the container cannot be refilled, offer it for recycling if available or dispose of it as described for non-refillable containers.[4]
Section 4: Decontamination of Laboratory Equipment
Thorough decontamination of laboratory equipment after use with this compound is essential to prevent cross-contamination of subsequent experiments.
-
Initial Rinse: Rinse all surfaces of the equipment that came into contact with the chemical with water. Collect this initial rinsate for disposal as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water.
-
Solvent Rinse: For a more thorough cleaning, especially to remove any residual organic traces, a rinse with a suitable solvent like alcohol can be effective.[12]
-
Final Water Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before storing or reusing it.
A study on the decontamination of spray tanks found that washing with water at least twice was an effective method for removing dicamba residues.[12][13] This principle can be applied to laboratory glassware and equipment, with the addition of detergent and solvent rinses for a higher degree of cleanliness.
Section 5: Emergency Procedures and Contacts
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[6]
-
Skin Contact: Take off contaminated clothing. Rinse the skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[6]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[6][10]
-
Inhalation: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[11]
Have the product container or label with you when calling a poison control center or doctor, or when going for treatment.[6][10] For emergency medical treatment information, you can often find a dedicated phone number on the product's Safety Data Sheet (SDS).[10]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for this compound disposal, the following workflow diagram has been developed.
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
-
Choice. (2025, March 3). Safety Data Sheet DICAMBA M HERBICIDE. Retrieved from [Link]
-
RedEagle International. (2018, November 18). Dicamba 708 g/L Salt SAFETY DATA SHEET. Retrieved from [Link]
-
REPAR CORPORATION. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Greenbook.net. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
WINFIELD SOLUTIONS, LLC. (n.d.). SAFETY DATA SHEET DICAMBA MAX 4. Retrieved from [Link]
-
OzCrop. (2022, December 23). OzCrop Dicamba-M SL Herbicide Safety Data Sheet. Retrieved from [Link]
-
Albaugh LLC. (2021, May 21). SAFETY DATA SHEET 42750-40 - Dicamba DMA Salt. Retrieved from [Link]
-
Farm Office. (2020, June 9). US EPA allows use of dicamba products by July 31, 2020. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, February 14). Formerly-Registered Dicamba Products - Frequently Asked Questions. Retrieved from [Link]
-
National Agricultural Law Center. (2020, June 11). EPA Issues Cancel Order for Dicamba Herbicides. Retrieved from [Link]
-
da Costa, G. F., et al. (n.d.). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Retrieved from [Link]
-
Winfield Solutions, LLC. (2008, February 28). MATERIAL SAFETY DATA SHEET Dicamba Max 4. Retrieved from [Link]
-
da Costa, G. F., et al. (2025, August 7). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. ResearchGate. Retrieved from [Link]
-
CropWatch | Nebraska. (2018, February 15). Removing Dicamba Residues from Your Sprayer: A Tricky Task. Retrieved from [Link]
-
Minnesota Department of Agriculture. (n.d.). Dicamba. Retrieved from [Link]
-
Washington State Department of Transportation. (2017, July 1). Dicamba Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
-
National Agricultural Law Center. (2020, June 18). The Deal with Dicamba: Plaintiffs Challenge EPA Cancellation Order. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dicamba. Retrieved from [Link]
-
Norris-Tull, D. (2020, October). Dicamba (BANVEL) Herbicide. MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA. Retrieved from [Link]
Sources
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. Dicamba Herbicide - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 3. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pestrong.com [pestrong.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. cdms.telusagcg.com [cdms.telusagcg.com]
- 7. nationalaglawcenter.org [nationalaglawcenter.org]
- 8. redeagleinternational.com [redeagleinternational.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. reparcorp.com [reparcorp.com]
- 11. albaugh.com [albaugh.com]
- 12. researchgate.net [researchgate.net]
- 13. cropj.com [cropj.com]
A Researcher's Guide to Personal Protective Equipment for Handling Dicamba-Dimethylammonium
For laboratory professionals engaged in agricultural research and drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Dicamba-dimethylammonium. Moving beyond a simple checklist, we will explore the rationale behind each PPE recommendation, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity.
Understanding the Hazard: Why PPE is Critical
This compound, a common herbicide, presents several potential hazards to researchers. Direct contact can cause substantial but temporary eye injury and may irritate the skin.[1][2][3] Ingestion and inhalation can also be harmful.[4][5] While not classified as a human carcinogen, repeated overexposure may lead to liver changes or a decrease in body weight.[1] Therefore, a robust PPE protocol is not merely a regulatory requirement but a critical component of responsible research.
Core PPE Requirements: A Multi-layered Defense
A comprehensive PPE strategy for handling this compound involves protection for the skin, eyes, and respiratory system. The specific level of protection required will vary based on the task being performed, from low-exposure activities like handling sealed containers to high-exposure scenarios such as preparing spray solutions or cleaning up spills.
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Closed Containers | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Long-sleeved shirt and long pants, closed-toe shoes | Not normally required |
| Opening Containers & Preparing Solutions | Chemical goggles or face shield | Elbow-length, chemical-resistant gloves (e.g., PVC, Butyl Rubber) | Chemical-resistant apron over long-sleeved shirt and long pants, closed-toe shoes | Required if ventilation is inadequate or if mists/vapors are generated |
| Application (Spraying) | Chemical goggles and face shield | Chemical-resistant gloves | Chemical-resistant suit or coveralls over long-sleeved shirt and long pants, chemical-resistant footwear | NIOSH-approved respirator with appropriate cartridges for pesticides |
| Spill Cleanup | Chemical goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls, chemical-resistant boots | NIOSH-approved respirator with appropriate cartridges |
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, appropriate eye and face protection is non-negotiable.[1][3][6]
-
Low-Exposure Tasks: For activities such as handling sealed containers or conducting visual inspections, safety glasses with side shields are the minimum requirement.
-
High-Exposure Tasks: When opening containers, pouring, mixing, or spraying, the risk of splashes and aerosols increases significantly. In these situations, chemical goggles that form a seal around the eyes are essential.[1][2][4] For maximum protection, a face shield should be worn in conjunction with chemical goggles.[2][4]
It is imperative that an emergency eyewash station is readily accessible in any area where this compound is handled.[1][7]
Hand Protection: Choosing the Right Glove Material
The hands are the most likely part of the body to come into direct contact with chemicals.[8] Therefore, selecting the correct chemical-resistant gloves is critical. Not all glove materials offer the same level of protection against all chemicals.[9][10]
-
Recommended Materials: For this compound, gloves made of polyvinyl chloride (PVC) , butyl rubber , nitrile rubber , or neoprene are recommended.[2][4][11] Barrier laminate gloves also offer a high level of protection.[12]
-
Thickness Matters: The thickness of the glove material is a key factor in its breakthrough time—the time it takes for the chemical to permeate the glove.[8] For handling concentrated solutions or for prolonged tasks, a glove thickness of at least 14 mils is recommended.[8][12]
-
Inspection is Key: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, as well as for any punctures or tears.[9][13] A simple way to check for pinholes is to fill the glove with water, seal the cuff, and gently squeeze to see if any water leaks out.[13]
Body Protection: Shielding the Skin
To prevent skin contact, appropriate body protection is essential. The level of protection should correspond to the potential for exposure.
-
Minimum Requirement: For all handling tasks, wear a long-sleeved shirt, long pants, and closed-toe shoes .[1]
-
Enhanced Protection: When preparing solutions or in situations with a higher risk of splashes, a chemical-resistant apron should be worn over standard lab attire. For tasks with a high risk of exposure, such as large-scale spraying or spill cleanup, a chemical-resistant suit or coveralls is necessary.[5]
Respiratory Protection: Safeguarding Against Inhalation
While not always required for low-level handling in a well-ventilated area, respiratory protection is crucial when there is a potential for inhaling mists or vapors.[1]
-
When a Respirator is Needed: A NIOSH-approved respirator is necessary if vapors or mists exceed acceptable levels or if the work is performed in an area with inadequate ventilation.[1]
-
Choosing the Right Respirator: The choice of respirator depends on the specific airborne contaminants. For pesticides like this compound, an air-purifying respirator (APR) with an organic vapor (OV) cartridge is often required.[14][15] In some cases, a particulate filter (N, R, or P series) may also be necessary.[14][16] Always consult the product's Safety Data Sheet (SDS) and the pesticide label for specific respirator requirements.[14]
-
Fit is Crucial: An improper fit can render a respirator ineffective. A fit test must be performed to ensure a proper seal.[14]
Procedural Guidance: Donning, Doffing, and Disposal
The sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential process for donning and doffing PPE.
Disposal of Contaminated PPE
Proper disposal of used PPE is essential to prevent exposure to others and environmental contamination.
-
Segregation: Contaminated PPE should be segregated from regular trash.[17]
-
Heavily Contaminated Items: Clothing and other absorbent materials that are drenched or heavily contaminated with this compound concentrate should be discarded and not reused.[6][7]
-
Disposal Regulations: Dispose of contaminated PPE in accordance with local, state, and federal regulations for hazardous waste.[5][7]
Spill Management and Decontamination
In the event of a spill, a swift and safe response is crucial.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Keep unnecessary personnel away from the spill.[6]
-
Don Appropriate PPE: At a minimum, this includes chemical goggles, a face shield, a chemical-resistant suit, and heavy-duty gloves. A respirator may be necessary depending on the size of the spill and ventilation.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, clay granules, or vermiculite to dike and absorb the liquid.[1][7]
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][18]
-
Decontaminate the Area: Wash the spill area with detergent and water, collecting the rinse water for proper disposal.[19][20]
Decontamination of Reusable PPE
-
Gloves: Wash the outside of gloves with soap and water before removing them.[1][8]
-
Other Reusable PPE: Follow the manufacturer's instructions for cleaning and maintaining reusable PPE. If no instructions are available, use detergent and hot water.[6] Wash PPE separately from other laundry.[6][7]
Conclusion: A Commitment to Safety
The responsible handling of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the comprehensive PPE protocols outlined in this guide, researchers can significantly mitigate the risks of exposure, ensuring their personal safety and the integrity of their work. This commitment to safety is the bedrock of scientific excellence.
References
- Winfield Solutions, LLC. (n.d.). SAFETY DATA SHEET: DICAMBA MAX 4.
- Apparent Ag. (2021). SAFETY DATA SHEET.
- Grow Choice Pty Ltd. (2025). Safety Data Sheet: Dicamba M Herbicide.
- National Institutes of Health. (n.d.). Dicamba dimethylamine salt. PubChem.
- Pestrong. (n.d.). SAFETY DATA SHEET: DICAMBA DMA.
-
Greenbook.net. (n.d.). Product Name: Dicamba Technical. Retrieved from
-
Sharda. (2018). SAFETY DATA SHEET. Retrieved from
- Santos, L. D., & Cunha, J. P. A. R. D. (2020). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. Revista Brasileira de Engenharia Agrícola e Ambiental, 24(1), 59-64.
- Prostko, E. P., & Johnson, W. G. (2018). Removing Dicamba Residues from Your Sprayer: A Tricky Task.
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from
-
University of Minnesota Extension. (n.d.). Four steps to choosing the right respirator and wearing it safely. Retrieved from
-
REPAR CORPORATION. (n.d.). SAFETY DATA SHEET. Retrieved from
-
Genfarm. (n.d.). SAFETY DATA SHEET: Genfarm Dicamba 500 Selective Herbicide. Retrieved from
- Santos, L. D., & Cunha, J. P. A. R. D. (2020). Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species.
- University of California. (2017). Guidelines for the Selection of Chemical-Resistant Gloves. SafetyNet #50.
- University of Florida, IFAS Extension. (2023).
-
ADAMA. (2022). Safety Data Sheet. Retrieved from
- Penn State Extension. (2025). Reduce Your Exposure to Pesticides – Wear Gloves.
- ACTA. (2024). How To Clean A Pesticide Spill: Step-By-Step Guide.
-
Albaugh LLC. (2022). SAFETY DATA SHEET. Retrieved from
- University of Nebraska–Lincoln Extension. (n.d.). Gloves for Handling Pesticides (G1961).
- University of Florida, IFAS Extension. (n.d.).
- Lawn Care Forum. (2021).
- Virginia Cooperative Extension. (1991). Chemical Glove Selection.
- University of Maine Cooperative Extension. (n.d.). Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors.
- University of Nebraska Medical Center. (n.d.).
- National Oceanic and Atmospheric Administration. (n.d.). DIMETHYLAMINE DICAMBA. CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Exposure to Dicamba.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- National Oceanic and Atmospheric Administration. (n.d.). DICAMBA, [OTHER THAN LIQUID]. CAMEO Chemicals.
Sources
- 1. cdms.telusagcg.com [cdms.telusagcg.com]
- 2. apparentag.com.au [apparentag.com.au]
- 3. genfarm.com.au [genfarm.com.au]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. pestrong.com [pestrong.com]
- 7. reparcorp.com [reparcorp.com]
- 8. extension.psu.edu [extension.psu.edu]
- 9. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 10. Gloves for Handling Pesticides (G1961) [extensionpubs.unl.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. PI296/PI296: Gloves for Pesticide Applicators [edis.ifas.ufl.edu]
- 13. apps.ocfl.net [apps.ocfl.net]
- 14. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 15. PPE (specifically respirator) selection | Lawn Care Forum [thelawnforum.com]
- 16. PI-77/PI114: Respirators for Pesticide Applications [edis.ifas.ufl.edu]
- 17. Dicamba dimethylamine salt | C10H13Cl2NO3 | CID 16811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 19. cropj.com [cropj.com]
- 20. a-otc.com [a-otc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
